Gitoxigenin
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20+,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAMXWLZJKTXFW-VQMOFDJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878642 | |
| Record name | Gitoxigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545-26-6 | |
| Record name | Gitoxigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gitoxigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gitoxigenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gitoxigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-β,14,16-β-trihydroxy-5-β,14-β-card-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GITOXIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G36K2H8SME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gitoxigenin's Anti-Cancer Activity: A Deep Dive into its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth exploration of the molecular mechanisms through which gitoxigenin, a cardiac glycoside, exerts its anti-cancer effects. The document is intended for researchers, scientists, and drug development professionals actively involved in oncology research. It synthesizes current scientific findings on this compound's interaction with cellular machinery, detailing its impact on key signaling pathways, induction of apoptosis, and cell cycle arrest.
Core Mechanism: Inhibition of Na+/K+-ATPase
The primary and most well-established mechanism of action for this compound and other cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[1][2] this compound binds to the α-subunit of the Na+/K+-ATPase, disrupting its function and leading to a cascade of downstream events that collectively contribute to its anti-cancer properties.[2]
Key Downstream Effects of Na+/K+-ATPase Inhibition:
-
Increased Intracellular Sodium and Calcium: Inhibition of the Na+/K+-ATPase leads to an accumulation of intracellular sodium ions. This, in turn, reverses the action of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions.
-
Generation of Reactive Oxygen Species (ROS): The altered intracellular ion concentrations can lead to mitochondrial stress and the production of reactive oxygen species, which can damage cellular components and trigger cell death pathways.
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. This is a key component of its anti-tumor activity.
-
Cell Cycle Arrest: The compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2]
-
Induction of Immunogenic Cell Death: Some studies suggest that cardiac glycosides can induce a form of cancer cell death that stimulates an anti-tumor immune response.
Modulation of Key Signaling Pathways
This compound's influence extends beyond simple ion imbalance, as the Na+/K+-ATPase also functions as a signal transducer. By binding to this enzyme, this compound can modulate several critical signaling pathways that are often dysregulated in cancer.
The Na+/K+-ATPase Signalosome and Src Kinase
The Na+/K+-ATPase exists in a complex with other proteins, forming a "signalosome." One of the key components of this complex is the non-receptor tyrosine kinase Src. This compound's binding to the Na+/K+-ATPase can lead to the activation of Src, which then phosphorylates a variety of downstream targets, including the Epidermal Growth Factor Receptor (EGFR). This can, in turn, activate other pro-survival or pro-apoptotic pathways depending on the cellular context.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Some evidence suggests that cardiac glycosides can inhibit this pathway, contributing to their anti-cancer effects.[3][4] Inhibition of Akt and mTOR can lead to decreased protein synthesis and cell growth, as well as the induction of apoptosis.[3][4]
NFAT and c-MYC Signaling
This compound can suppress the expression of the proto-oncogene c-MYC, a key driver of cell proliferation in many cancers.[1][5] This is thought to occur through the inhibition of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, which is involved in regulating c-MYC expression.[1][5]
Quantitative Data on this compound's Efficacy
The cytotoxic and anti-proliferative effects of this compound and its derivatives have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC50 (nM) | Reference |
| Dithis compound-α-L-rhamno-pyranoside | HeLa (Cervical Cancer) | 35.2 ± 1.6 | [6] |
| Dithis compound-α-L-amiceto-pyranoside | HeLa (Cervical Cancer) | 38.7 ± 1.3 | [6] |
| Digitoxin | TK-10 (Renal Adenocarcinoma) | 3 - 33 | [3][7] |
| Digitoxin | K-562 (Leukemia) | 6.4 ± 0.4 | [8] |
| Digitoxin | HeLa (Cervical Cancer) | 28 | [9] |
| Digitoxin | SKOV-3 (Ovarian Cancer) | 400 | [2] |
| Dithis compound neoglycoside (Dg18) | A549 (Lung Adenocarcinoma) | 10 ± 1 | [1] |
| Dithis compound neoglycoside (Dg12) | A549 (Lung Adenocarcinoma) | 1600 ± 400 | [1] |
Detailed Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound (or other cardiac glycosides)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Src, total Src, p-Akt, total Akt, Bax, Bcl-2, cleaved caspase-3, c-MYC, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities.
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme or cell membrane preparations
-
Assay buffer (e.g., 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4)
-
ATP solution
-
This compound
-
Ouabain (a specific Na+/K+-ATPase inhibitor for control)
-
Malachite green reagent (for Pi detection)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the enzyme preparation.
-
Add different concentrations of this compound to the wells. Include a no-inhibitor control and a control with a saturating concentration of ouabain.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and add the malachite green reagent to detect the released Pi.
-
Measure the absorbance at approximately 620 nm.
-
Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.
-
Determine the IC50 value for this compound's inhibition of the enzyme.[10]
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its study.
Caption: this compound's core mechanism of action involves the inhibition of Na+/K+-ATPase, which triggers a cascade of intracellular signaling events.
Caption: A typical experimental workflow for investigating the anti-cancer mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.usuhs.edu [scholar.usuhs.edu]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medic.upm.edu.my [medic.upm.edu.my]
Gitoxigenin: A Comprehensive Technical Guide on its Biological Activity and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gitoxigenin is a cardenolide, a type of steroid, that is the aglycone (the non-sugar portion) of gitoxin, a cardiac glycoside found in plants of the Digitalis genus.[1][2] As a metabolite of the well-known cardiac drug digitoxin, this compound shares the primary mechanism of action of this class of compounds: the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump).[3][4][5] While historically associated with cardiotonic effects for the treatment of heart failure, recent and extensive research has unveiled a broader spectrum of biological activities.[6][7] There is now a significant body of evidence highlighting the potent anticancer, antiviral, and anti-inflammatory properties of this compound and its derivatives, positioning them as promising candidates for drug development in these areas.[8][9] This technical guide provides an in-depth review of the biological activities and therapeutic potential of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The principal molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase enzyme, an essential transmembrane protein responsible for maintaining sodium and potassium ion gradients across the cell membrane.[5][9] this compound binds to the E2P phosphoenzyme form of the pump, inhibiting its activity.[10] This inhibition leads to a cascade of downstream effects:
-
Increased Intracellular Sodium ([Na+]i): The blockade of the pump prevents the extrusion of Na+, causing its intracellular concentration to rise.[5]
-
Altered Na+/Ca2+ Exchanger (NCX) Activity: The elevated [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger to extrude calcium from the cell.[5][11]
-
Increased Intracellular Calcium ([Ca2+]i): Consequently, the activity of the NCX is reversed or reduced, leading to an accumulation of intracellular Ca2+.[5][11][12]
In cardiac muscle cells, this increase in cytosolic Ca2+ enhances the storage of calcium in the sarcoplasmic reticulum, resulting in a more forceful contraction (a positive inotropic effect).[5][13] In other cell types, particularly cancer cells, this disruption of ion homeostasis triggers various signaling pathways that can lead to cell death.[6][11] this compound has been shown to be more potent in inhibiting Na+/K+-ATPase than some other cardiac glycosides.[4]
Therapeutic Potential in Oncology
The most significant therapeutic potential for this compound beyond its cardiotonic effects lies in oncology. Numerous preclinical studies have demonstrated its potent cytotoxic activity against a wide range of human cancer cell lines.[3][6] This has spurred interest in repurposing these compounds as anticancer agents.
Anticancer Activity and Signaling Pathways
The anticancer effects of this compound are multifaceted and initiated by its binding to the Na+/K+-ATPase, which, in cancer cells, can act as a signal transducer.[8] This interaction triggers several downstream signaling cascades that are independent of the ion pumping function and can induce apoptosis and inhibit cell proliferation.[6][8] Key pathways affected include:
-
Src Kinase Activation: The Na+/K+-ATPase-gitoxigenin complex can activate the cytoplasmic tyrosine kinase Src.[8][11]
-
EGFR Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation.[8][11]
-
MAPK/ERK Pathway: Transactivation of EGFR leads to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is paradoxically involved in inducing apoptosis in this context.[8][11]
-
PI3K/Akt Pathway Inhibition: this compound and its analogs can suppress the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, a critical survival pathway for cancer cells.[14]
-
NF-κB Inhibition: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which regulates the expression of anti-apoptotic proteins, can be inhibited by this compound treatment.[11][15]
This cascade of signaling events ultimately leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis through caspase activation.[6]
Quantitative Analysis of Anticancer Potency
The anticancer activity of this compound and its synthetic derivatives has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Modifications to the sugar moiety of this compound have led to the creation of "neoglycosides" with significantly enhanced potency and selectivity.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (nM) | Reference |
| Dithis compound neoglycoside (Dg18) | A549 | Human Lung Adenocarcinoma | 10 ± 1 | [8][16][17] |
| Dithis compound neoglycoside (Dg12) | A549 | Human Lung Adenocarcinoma | 1600 ± 400 | [8][16][17] |
| Digitoxin | Various | Lung, Pancreatic, Leukemia, Breast | 10 - 100 | [6] |
Structure-Activity Relationship (SAR) for Anticancer Efficacy
Research into synthetic analogs has revealed key structural features that determine the anticancer activity of this compound derivatives:
-
Sugar Moiety: The presence, type, and stereochemistry of the sugar attached at the C-3 position of the steroid core are critical.[18][19]
-
Aminosugars: The introduction of aminosugars can dramatically enhance anticancer potency. Studies on dithis compound neoglycosides found that the position of the amino group on the sugar ring significantly impacts activity, with 3'-amino substitution being particularly advantageous.[8][16]
-
Glycosylation Stereochemistry: 3S-dithis compound neoglycosides have been shown to be substantially more potent (up to >1,000-fold) than their 3R counterparts.[8]
-
Lactone Ring: The unsaturated lactone ring at C-17 is essential for activity; its reduction leads to a significant loss of potency.[20]
These SAR insights are crucial for the rational design of novel this compound-based anticancer drugs with an improved therapeutic index, aiming to maximize cancer cell cytotoxicity while minimizing cardiotoxicity.[3]
Antiviral and Anti-inflammatory Potential
Antiviral Activity
Beyond cancer, cardiac glycosides, including the parent compound digitoxin, have demonstrated significant antiviral properties. Their mechanism often involves the inhibition of host factors required for viral replication, making them broad-spectrum antiviral candidates.
-
Human Cytomegalovirus (HCMV): Digitoxin and its analogs are potent inhibitors of HCMV replication at nanomolar concentrations.[18][21] Treatment with 50 nM digitoxin can result in the complete inhibition of HCMV replication.[18][21]
-
Herpes Simplex Virus (HSV): Digitoxin actively inhibits HSV-1 replication with a 50% effective concentration (EC50) of 0.05 µM and can inhibit acyclovir-resistant strains.[22]
-
Coronaviruses: Digitoxin has been shown to block MERS-CoV infectivity, and related cardiac glycosides inhibit SARS-CoV-2 entry into cells.[15] The mechanism is linked to the inhibition of viral entry and potentially the suppression of the Src pathway.[9]
| Compound | Virus | Activity Metric | Value | Reference |
| Digitoxin | Human Cytomegalovirus (HCMV) | Effective Concentration | 50 nM (complete inhibition) | [18][21] |
| Digitoxin | Herpes Simplex Virus 1 (HSV-1) | EC50 | 0.05 µM | [22] |
| Digitoxin | Herpes Simplex Virus 1 (HSV-1) | CC50 | 10.66 µM | [22] |
Anti-inflammatory Effects
This compound's parent compound, digitoxin, has shown potential in mitigating excessive inflammatory responses, particularly cytokine storms, which are implicated in the pathology of severe viral infections like influenza and COVID-19.[15] Digitoxin can potently block TNFα-driven NF-κB activation, a key pathway in cytokine storm induction, at low nanomolar concentrations.[15] In studies on influenza-infected models, digitoxin significantly reduced the levels of key pro-inflammatory cytokines such as IFNγ, MCP1, and TNFα.[15]
Cardiotonic Properties
As a cardiac glycoside, this compound possesses positive inotropic (increasing the force of contraction) and negative chronotropic (reducing the heart rate) effects.[3] These actions are a direct result of Na+/K+-ATPase inhibition in cardiomyocytes, as described in Section 1.0. While effective, the narrow therapeutic index of cardiac glycosides—the small window between therapeutic and toxic doses—has limited their use in favor of newer drugs for heart failure.[6][7] However, derivatives with a 3-alpha-acetoxy function have been shown to possess high inotropic activity.[23] The development of new analogs often aims to separate the desired anticancer or antiviral effects from the potent, and potentially toxic, cardiotonic activity.[3]
Methodologies for Preclinical Evaluation
The assessment of this compound's biological activities involves a range of standardized experimental protocols.
In Vitro Cytotoxicity Assessment
This protocol is used to determine the IC50 values of this compound derivatives against cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., A549 human lung adenocarcinoma) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound (e.g., nine concentrations at 3-fold dilutions) for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well, and after incubation, the resulting formazan crystals are dissolved in a solvent (e.g., DMSO).
-
Data Analysis: The absorbance is read using a plate reader. The results are normalized to untreated controls, and the IC50 value is calculated from the dose-response curve. Experiments are typically conducted in triplicate.[8][16]
Na+/K+-ATPase Inhibition Assay
This assay measures the direct effect of a compound on its primary target.
-
Enzyme Source: Purified Na+/K+-ATPase from a source like porcine cerebral cortex or human erythrocyte membranes is used.[4]
-
Incubation: The enzyme is pre-incubated for a set time (e.g., 1 hour) with various concentrations of the inhibitor (this compound) in a buffer containing Mg2+ and inorganic phosphate (Pi) to induce the high-affinity E2P conformation.[24]
-
Assay Reaction: The enzymatic reaction is initiated by adding ATP. The activity of the enzyme is determined by measuring the rate of ATP hydrolysis, often by quantifying the amount of inorganic phosphate released using a colorimetric method.
-
Data Analysis: The residual enzyme activity is plotted against the inhibitor concentration to calculate the IC50 value.[4]
Inotropic Activity Measurement
This protocol assesses the cardiotonic effects of the compounds.
-
Tissue Preparation: Atria are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.[23]
-
Stimulation: The atria are stimulated electrically at a fixed frequency.
-
Measurement: The force of contraction (inotropic effect) is measured using a force transducer connected to a recording system.
-
Compound Addition: After a stabilization period, the test compound is added to the bath in increasing concentrations, and the change in contractile force is recorded.[25]
Antiviral Efficacy Assays
Multiple methods are used to quantify antiviral activity.
-
Plaque Reduction Assay: This is a functional assay to measure the inhibition of infectious virus production. Cell monolayers are infected with the virus in the presence of different concentrations of the compound. The cells are then covered with a semi-solid medium that restricts virus spread, allowing localized zones of cell death (plaques) to form. The number of plaques is counted, and the concentration of the compound that reduces the plaque number by 50% (EC50) is determined.[18]
-
Viral DNA/RNA Yield Assay: This assay quantifies the effect on viral genome replication. Infected cells are treated with the compound. At a specific time post-infection, total DNA or RNA is extracted. The amount of viral genetic material is then quantified using real-time PCR (for DNA viruses) or RT-qPCR (for RNA viruses).[18]
Conclusion and Future Directions
This compound, a classic cardiac glycoside, has emerged as a molecule with significant therapeutic potential far beyond its traditional cardiotonic role. Its ability to inhibit the Na+/K+-ATPase pump triggers a complex network of signaling pathways, leading to potent anticancer, antiviral, and anti-inflammatory effects. The extensive preclinical data, particularly in oncology, is compelling. Structure-activity relationship studies have successfully identified synthetic neoglycoside derivatives with dramatically improved potency and selectivity against cancer cells.
Future research should focus on several key areas:
-
Improving the Therapeutic Index: The primary challenge remains the separation of the desired therapeutic effects from the inherent cardiotoxicity. The rational design of novel analogs that selectively target isoforms of Na+/K+-ATPase overexpressed in cancer cells or that have altered binding kinetics could achieve this goal.
-
In Vivo Studies: While in vitro data is robust, more extensive in vivo studies in animal models are required to validate the efficacy and safety of lead this compound derivatives for cancer and viral diseases.
-
Clinical Trials: Given the long history of clinical use of related compounds like digitoxin, there is a strong rationale for advancing the most promising this compound-based drug candidates into clinical trials for cancer therapy.[8]
References
- 1. Dithis compound | C23H34O4 | CID 4369270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Digitoxin - Wikipedia [en.wikipedia.org]
- 4. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 6. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic concentrations of digitoxin inhibit endothelial focal adhesion kinase and angiogenesis induced by different growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Sugar Amine Regiochemistry on Dithis compound Neoglycoside Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Digitoxine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. m.youtube.com [m.youtube.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Classical Drug Digitoxin Inhibits Influenza Cytokine Storm, With Implications for Covid-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Digitoxin Analogues with Improved Anticytomegalovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxic effect of carbohydrate derivatives of dithis compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical structure and pharmacological activity of some derivatives of dithis compound and digoxigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Anti-HSV activity of digitoxin and its possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and biological activity of some cardiotonic compounds related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and biological activity of dithis compound aminoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Gitoxigenin: A Technical Guide to its Sources and Extraction from Digitalis Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gitoxigenin, a potent cardiac glycoside, holds significant therapeutic potential. As a secondary metabolite found in plants of the Digitalis genus, its efficient extraction and purification are critical for pharmacological research and drug development. This technical guide provides an in-depth overview of the primary plant sources of this compound, detailed experimental protocols for its extraction and purification, and quantitative data on its prevalence in various Digitalis species. Furthermore, this document presents visual workflows and the molecular mechanism of action to facilitate a comprehensive understanding of this compound isolation and its biological effects.
Introduction to this compound and its Botanical Sources
This compound is a cardenolide, a class of steroid-derived compounds known for their profound effects on cardiac muscle. It is the aglycone (non-sugar) portion of several naturally occurring cardiac glycosides, such as gitoxin and purpurea glycoside B. The primary botanical sources of this compound are plants belonging to the Digitalis genus, commonly known as foxgloves.
The two most significant species for the isolation of cardiac glycosides, including the precursors to this compound, are:
-
Digitalis purpurea (Purple Foxglove): This species is a traditional and well-documented source of a variety of cardiac glycosides. It contains gitoxin, which can be hydrolyzed to yield this compound.
-
Digitalis lanata (Woolly Foxglove): Often cultivated for pharmaceutical purposes, this species is a rich source of digoxin and other cardiac glycosides. While digoxin is more prevalent, D. lanata also contains this compound precursors.[1]
The concentration of this compound and its parent glycosides can vary significantly based on the plant's genetic strain, growing conditions, and the time of harvest.
Quantitative Analysis of this compound in Digitalis Species
The this compound content in Digitalis species is typically reported as the quantity of its parent glycoside, gitoxin. The following tables summarize the available quantitative data.
Table 1: Gitoxin Content in Digitalis purpurea
| Plant Part | Concentration of Gitoxin (µg/g of dry weight) | Reference |
| Leaves (in vitro cultured shoots) | 382.48 | [2] |
Note: The provided data is from a study involving in vitro cultures and may not be representative of field-grown plants.
Experimental Protocols for Extraction and Purification
The isolation of this compound from Digitalis species involves a multi-step process encompassing extraction of the crude glycosides, followed by hydrolysis to cleave the sugar moieties, and subsequent purification of the aglycone.
Extraction of Crude Cardiac Glycosides
Several methods can be employed for the initial extraction of cardiac glycosides from dried and powdered Digitalis leaves.
This continuous extraction method is efficient for exhausting the plant material of its soluble compounds.
Materials:
-
Dried and powdered Digitalis leaves
-
Ethanol (70-90%) or Methanol
-
Soxhlet apparatus
-
Cellulose thimble
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Accurately weigh approximately 20-25 g of dried, powdered Digitalis leaves and place them into a cellulose thimble.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Add a suitable volume of the extraction solvent (e.g., 250 mL of 80% ethanol) to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.
-
Allow the extraction to proceed for at least 6-8 hours, ensuring continuous cycling of the solvent.
-
After extraction, cool the apparatus to room temperature.
-
Concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude cardiac glycoside extract.
Maceration is a simpler, albeit potentially less exhaustive, extraction method.
Materials:
-
Dried and powdered Digitalis leaves
-
Ethanol (e.g., 10% aqueous solution)
-
Stirring apparatus
-
Filtration system (e.g., vacuum filtration)
Procedure:
-
Combine 100 g of fermented and chopped plant material with 1 L of 10% aqueous ethanol in an extraction vessel equipped with a stirrer.[3]
-
Macerate the mixture at room temperature for 1 hour with continuous stirring.[3]
-
Separate the liquid extract (macerate) from the plant material via vacuum filtration.[3]
-
Repeat the extraction process on the plant material two more times with fresh solvent.[3]
-
Pool the macerates from all three extractions.[3]
Purification of this compound from Crude Extract
The crude extract contains a mixture of glycosides, pigments, and other plant metabolites. Purification is essential to isolate this compound.
Column chromatography is a standard technique for separating compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude cardiac glycoside extract
-
Silica gel (for stationary phase)
-
A suitable solvent system for elution (e.g., a gradient of chloroform and methanol)
-
Glass chromatography column
-
Fraction collector
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar solvent of the elution system.
-
Pack the chromatography column with the silica gel slurry, ensuring a uniform and bubble-free bed.
-
Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the column.
-
Begin elution with the solvent system, starting with the least polar composition.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in the chloroform-methanol mixture).
-
Collect fractions of the eluate using a fraction collector.
-
Analyze the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
HPLC is a highly sensitive and accurate method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile, methanol, and water. A common composition is 10% acetonitrile, 60% methanol, and 30% water.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of pure this compound of known concentrations in the mobile phase.
-
Preparation of Sample Solution: Dissolve a known amount of the purified extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak areas of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizing Workflows and Mechanisms
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction.
Signaling Pathway of Cardiac Glycoside Action
References
The Heart of the Matter: A Technical Guide to the Structure-Activity Relationship of Gitoxigenin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gitoxigenin, a cardenolide aglycone, and its derivatives represent a class of compounds with significant therapeutic potential, extending beyond their traditional use as cardiotonics to promising applications in oncology. As members of the cardiac glycoside family, their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a critical transmembrane pump. This inhibition triggers a cascade of intracellular events, profoundly impacting cellular homeostasis and signaling. Understanding the nuanced relationship between the chemical structure of this compound derivatives and their biological activity is paramount for the rational design of novel therapeutics with improved potency and selectivity. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Structure and Key Pharmacophoric Features
The fundamental structure of this compound consists of a steroid nucleus with a characteristic U-shaped conformation due to the cis-fusion of the A/B and C/D rings.[1] Key pharmacophoric features essential for its biological activity include:
-
The Steroid Backbone: The cis-trans-cis fusion of the A/B, B/C, and C/D rings is crucial for the overall shape and proper orientation of the molecule for binding to its target.[1]
-
The C3-β-hydroxyl Group: This position is a primary site for glycosylation. The nature of the sugar moiety significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule, including its solubility, bioavailability, and binding affinity to the Na+/K+-ATPase.[2][3]
-
The C14-β-hydroxyl Group: This hydroxyl group, in conjunction with the cis-fusion of the C/D rings, is considered essential for cardiotonic activity. Its alteration often leads to a significant loss of function.[4]
-
The C17-β-unsaturated Lactone Ring: This five-membered butenolide ring is a critical feature for the inhibitory activity against the Na+/K+-ATPase. Modifications to this ring, such as saturation, can drastically reduce or abolish activity.[4]
Structure-Activity Relationship (SAR) Insights
Modifications at the C3 Position: The Role of Glycosylation
The sugar moiety at the C3 position plays a pivotal role in modulating the activity of this compound derivatives. The number, type, and stereochemistry of the sugar units can dramatically alter the compound's potency and selectivity.
-
Enhanced Potency: Glycosylation generally enhances the biological activity compared to the aglycone (the steroid core alone). For instance, this compound monodigitoxoside and bisdigitoxoside show significantly higher potency than this compound itself.
-
Sugar Type and Linkage: The type of sugar is critical. For example, in a series of digoxigenin neoglycosides, 3β-O-glycosides exhibited stronger anticancer effects than their 3α-O-glycoside counterparts.[2] Furthermore, C3-O-neoglycosides of digoxigenin displayed stronger cytotoxicity than C3-MeON-neoglycosides.[2][3]
-
Aminosugars: The introduction of aminosugars at the C3 position has shown promising results in enhancing anticancer activity. Studies on dithis compound neoglycosides revealed that sugar 3-amino and 4-amino substitutions were particularly advantageous, with the anticancer potency correlating with the solvent accessibility of the appended amine in docked models with Na+/K+-ATPase.[5]
Modifications of the Steroid Nucleus
Alterations to the steroid backbone of this compound can have profound effects on its activity.
-
Hydroxylation: Additional hydroxyl groups on the steroid nucleus can influence activity. For example, the presence of extra hydroxyl groups on the β-face of the steroid core can affect the inhibitory potency and kinetics of Na+/K+-ATPase inhibition.
-
Stereochemistry: The stereochemistry of the ring junctions is critical. The natural cis-A/B and cis-C/D ring fusions are essential for high-affinity binding to the Na+/K+-ATPase.
Modifications of the Lactone Ring
The unsaturated lactone ring at C17 is a key determinant of activity.
-
Saturation: Reduction of the double bond in the butenolide ring leads to a significant decrease in activity.[4]
-
Substitution: Modifications to the lactone ring have been explored to improve selectivity for different isoforms of the Na+/K+-ATPase.
Quantitative Data on Biological Activity
The following tables summarize the in vitro biological activities of various this compound and related dithis compound derivatives, providing a quantitative basis for understanding their structure-activity relationships.
Table 1: Inhibition of Na+/K+-ATPase by this compound and Related Derivatives
| Compound | Source of Na+/K+-ATPase | IC50 | Reference(s) |
| Gitoxin | Porcine cerebral cortex | More sensitive than Digoxin | [6][7] |
| Dithis compound | Dog Kidney Medulla | 0.06 µM | [8] |
| INCICH-D7 (Dithis compound derivative) | Dog Kidney Medulla | 4 µM | [8] |
| Ouabain | Dog Kidney Medulla | 0.8 µM | [8] |
| Dithis compound-α-L-rhamno-pyranoside | Purified pig kidney | Potent inhibitor (nanomolar range) | [9] |
| Dithis compound-α-L-amiceto-pyranoside | Purified pig kidney | Potent inhibitor (nanomolar range) | [9] |
Table 2: Cytotoxicity of this compound and Dithis compound Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference(s) |
| Digitoxin | HeLa (cervical) | 2.34 µM | [9] |
| Dithis compound-α-L-rhamno-pyranoside | HeLa (cervical) | 35.2 ± 1.6 nM | [9] |
| Dithis compound-α-L-amiceto-pyranoside | HeLa (cervical) | 38.7 ± 1.3 nM | [9] |
| Dithis compound neoglycoside (Dg18) | A549 (lung) | 10 ± 1 nM | [5][10] |
| Dithis compound neoglycoside (Dg12) | A549 (lung) | 1600 ± 400 nM | [5][10] |
| This compound | TK-10 (renal) | 0.13 - 2.8 µM | [11] |
| Gitoxin | TK-10 (renal) | 0.13 - 2.8 µM | [11] |
| Digitoxin | Various cancer cell lines | 3 - 33 nM | [1] |
Signaling Pathways Modulated by this compound Derivatives
The primary molecular target of this compound and its derivatives is the Na+/K+-ATPase. Inhibition of this ion pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. This rise in intracellular calcium is responsible for the positive inotropic effect in cardiac muscle. However, the downstream consequences of Na+/K+-ATPase inhibition are far more complex and involve the modulation of various signaling cascades, particularly in cancer cells.
Inhibition of the Na+/K+-ATPase can activate the Src kinase, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR). This, in turn, can trigger downstream signaling pathways such as the Ras/Raf/MEK/ERK (MAPK) pathway, which is involved in cell proliferation and survival. Furthermore, cardiac glycosides have been shown to induce apoptosis through the mitochondrial pathway, involving the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and activation of caspases.[12][13][14]
Caption: Signaling pathways modulated by this compound derivatives.
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[15]
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or pig kidney)[6][7][9]
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4[15]
-
ATP solution (e.g., 3 mM)[15]
-
This compound derivative solutions at various concentrations
-
Ouabain (as a positive control for specific inhibition)[15]
-
Malachite green reagent for Pi detection[15]
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.[15]
-
Add different concentrations of the this compound derivative to be tested to the wells of the microplate. Include a control with no inhibitor and a control with a saturating concentration of ouabain to determine the total and ouabain-insensitive ATPase activity, respectively.[15]
-
Pre-incubate the plate at 37°C for 10 minutes.[15]
-
Initiate the reaction by adding ATP to each well.[15]
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[15]
-
Stop the reaction by adding a stop solution (e.g., SDS).[15]
-
Add the malachite green reagent to each well to detect the released Pi.[15]
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.[15]
-
Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.[15]
-
Plot the percentage of inhibition against the logarithm of the this compound derivative concentration to determine the IC50 value.[15]
Caption: Workflow for the Na+/K+-ATPase inhibition assay.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[16]
Materials:
-
Cultured cancer cells (e.g., HeLa, A549)
-
This compound derivative solutions at various concentrations
-
MTT solution (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)[16]
-
Sterile 96-well microplates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)[16]
-
Humidified incubator (37°C, 5% CO2)[16]
Procedure:
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) and allow them to attach overnight.[16]
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.[16]
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[16]
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[16]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.[16]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[16]
-
Add 150 µL of DMSO (or other solubilization buffer) to each well to dissolve the crystals.[16]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance of each well at 570 nm using a microplate reader.[16]
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.[16]
Caption: Workflow for the MTT cell viability assay.
Conclusion
The structure-activity relationship of this compound derivatives is a complex but crucial area of research for the development of novel therapeutic agents. The core steroid structure, the nature of the glycosidic linkage at C3, and the integrity of the unsaturated lactone ring at C17 are all critical determinants of biological activity. Quantitative analysis of Na+/K+-ATPase inhibition and cytotoxicity, coupled with a detailed understanding of the downstream signaling pathways, provides a robust framework for the rational design of new this compound analogues. The experimental protocols outlined in this guide offer standardized methods for the evaluation of these compounds, facilitating further research and development in this promising field. Future efforts aimed at optimizing the therapeutic index of this compound derivatives will likely focus on fine-tuning the sugar moiety and exploring modifications that enhance selectivity for cancer-specific isoforms of the Na+/K+-ATPase.
References
- 1. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of C3-Neoglycosides of digoxigenin and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical structure and pharmacological activity of some derivatives of dithis compound and digoxigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Sugar Amine Regiochemistry on Dithis compound Neoglycoside Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effect of the dithis compound derivative, INCICH-D7, on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic effect of carbohydrate derivatives of dithis compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of diosgenin derivatives as apoptosis inducers through mitochondria-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Gitoxigenin as a Na+/K+-ATPase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gitoxigenin, a cardiac glycoside, is a potent inhibitor of the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining cellular ion homeostasis. This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and a visualization of the downstream signaling cascades it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and related compounds.
Introduction: The Na+/K+-ATPase Pump
The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme found in the plasma membrane of all animal cells.[1] It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process coupled with the hydrolysis of one molecule of ATP. This pumping action is crucial for numerous physiological processes, including the maintenance of the resting membrane potential, regulation of cell volume, and driving the transport of other solutes. In specialized cells like cardiomyocytes, the Na+/K+-ATPase plays a critical role in cardiac contractility.
Cardiac glycosides, a class of naturally derived compounds, are well-established inhibitors of the Na+/K+-ATPase. This compound, a member of this family, exerts its biological effects by binding to and inhibiting this ion pump.
Mechanism of Action of this compound
This compound inhibits the Na+/K+-ATPase through an uncompetitive mechanism.[2][3] This means that it preferentially binds to the enzyme-substrate complex (E-S), rather than the free enzyme.[2] This binding event stabilizes the phosphorylated E2P conformation of the enzyme, preventing its dephosphorylation and subsequent return to the E1 conformation, thereby halting the ion transport cycle.[4]
Studies have revealed the existence of multiple isoforms of the Na+/K+-ATPase α-subunit (the catalytic subunit), each with varying sensitivities to cardiac glycosides.[2][5] Research on gitoxin, a closely related glycoside of this compound, has shown a biphasic dose-dependent inhibitory effect, suggesting the presence of at least two distinct Na+/K+-ATPase isoforms with high and low affinities for the inhibitor.[2][3] Notably, gitoxin has been consistently reported to be a more potent inhibitor than the more commonly studied digoxin across different tissue preparations.[2][3]
Quantitative Inhibition Data
The inhibitory potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize key quantitative data from the literature for this compound and related compounds.
Table 1: Inhibitory Potency (IC50/Ki) of this compound and Related Compounds on Na+/K+-ATPase
| Compound | Enzyme Source | Parameter | Value (nM) | Reference(s) |
| Gitoxin | Human Erythrocyte Membranes | IC50 (High Affinity) | 1.0 | [6] |
| Gitoxin | Human Erythrocyte Membranes | IC50 (Low Affinity) | 24.2 | [6] |
| Gitoxin | Porcine Cerebral Cortex | IC50 (High Affinity) | 2.2 | [6] |
| Gitoxin | Porcine Cerebral Cortex | IC50 (Low Affinity) | 15.8 | [6] |
| This compound | Shark Na,K-ATPase | Ki | 403 | [7] |
| Dithis compound | Shark Na,K-ATPase | Ki | 176 | [7] |
| Digoxigenin | Shark Na,K-ATPase | Ki | 194 | [7] |
Table 2: Kinetic Parameters of Na+/K+-ATPase Inhibition by Gitoxin
| Tissue Source | Inhibitor | Effect on Vmax | Effect on Km | Inhibition Type | Reference(s) |
| Human Erythrocyte Membranes & Porcine Cerebral Cortex | Gitoxin | Decrease | Decrease | Uncompetitive | [2][3] |
Experimental Protocols
Preparation of Erythrocyte Membranes (Ghosts)
This protocol describes the isolation of red blood cell membranes, which are a common source of Na+/K+-ATPase for inhibition assays.
-
Blood Collection: Obtain whole blood in the presence of an anticoagulant (e.g., EDTA).
-
Cell Washing: Centrifuge the blood to pellet the red blood cells. Remove the plasma and buffy coat. Wash the red blood cells multiple times with an isotonic saline solution (e.g., 0.9% NaCl).
-
Hemolysis: Lyse the washed red blood cells by suspending them in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4). This causes the cells to swell and burst, releasing their cytoplasmic contents.
-
Membrane Pelleting: Centrifuge the hemolysate at a high speed to pellet the erythrocyte membranes (ghosts).
-
Washing the Membranes: Wash the membrane pellet repeatedly with the hypotonic buffer to remove residual hemoglobin and other cytoplasmic proteins.
-
Resuspension and Storage: Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration. The membranes can be used immediately or stored at -80°C for future use.[8]
Na+/K+-ATPase Activity Assay (Colorimetric)
This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing optimal concentrations of NaCl, KCl, MgCl2, and a buffering agent (e.g., Tris-HCl or Imidazole) at a physiological pH (typically 7.4).[1]
-
Enzyme and Inhibitor Incubation: In a microplate, add the prepared erythrocyte membranes (or another source of Na+/K+-ATPase) to the reaction buffer. Add varying concentrations of this compound or other cardiac glycosides to the experimental wells. Include control wells with no inhibitor (total ATPase activity) and wells with a saturating concentration of a specific Na+/K+-ATPase inhibitor like ouabain (to measure ouabain-insensitive ATPase activity). Pre-incubate the plate at 37°C.[1]
-
Initiation of Reaction: Start the enzymatic reaction by adding a defined concentration of ATP to all wells.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution that denatures the enzyme (e.g., sodium dodecyl sulfate - SDS).[1]
-
Phosphate Detection: Add a colorimetric reagent, such as a malachite green-molybdate solution, to each well. This reagent forms a colored complex with the liberated inorganic phosphate.[9]
-
Absorbance Measurement: Measure the absorbance of the colored complex using a spectrophotometer at the appropriate wavelength (e.g., ~620-660 nm).
-
Calculation of Na+/K+-ATPase Activity: The specific Na+/K+-ATPase activity is calculated by subtracting the ouabain-insensitive activity from the total ATPase activity. The percentage of inhibition at each this compound concentration is then determined relative to the control (no inhibitor). The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways Modulated by this compound
Inhibition of the Na+/K+-ATPase by this compound does more than just alter ion gradients. The Na+/K+-ATPase also functions as a signal transducer, and its inhibition can trigger a cascade of intracellular signaling events.[10]
The Na+/K+-ATPase Signalosome
The Na+/K+-ATPase exists in a complex with other membrane and cytosolic proteins, forming a "signalosome." Upon binding of a cardiac glycoside like this compound, this complex can activate several downstream signaling pathways, often in a manner independent of changes in intracellular ion concentrations.
Downstream Signaling Cascades
The activation of the Na+/K+-ATPase signalosome by this compound can lead to the activation of several key signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. These pathways are crucial regulators of cell growth, proliferation, and survival.[10]
Experimental Workflow for Signaling Pathway Analysis
The activation of these signaling pathways can be investigated using techniques such as Western blotting to detect the phosphorylation status of key proteins.
Conclusion
This compound is a potent, uncompetitive inhibitor of the Na+/K+-ATPase, demonstrating isoform-specific inhibitory activity. Its interaction with the Na+/K+-ATPase not only disrupts ion transport but also triggers complex intracellular signaling cascades. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound, particularly in areas such as cardiology and oncology where the modulation of Na+/K+-ATPase activity and its associated signaling pathways is of significant interest. The provided visualizations of the signaling pathways offer a clear framework for understanding the molecular consequences of this compound's action.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 5. Selectivity of digitalis glycosides for isoforms of human Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the determination of Na-K-ATPase in red blood cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac glycosides inhibit p53 synthesis by a mechanism relieved by Src or MAPK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Gitoxigenin and Its Glycosides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gitoxigenin, a cardenolide aglycone, and its corresponding glycosides are members of the cardiac glycoside family, a class of naturally derived compounds that have been used for centuries in the treatment of heart failure and arrhythmias. The primary mechanism of action for these compounds is the inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradient across cell membranes. This inhibition leads to a cascade of events culminating in increased intracellular calcium concentration and enhanced cardiac contractility. Beyond their well-established cardiotonic effects, recent research has unveiled the potential of this compound and its derivatives as anticancer and antiviral agents, sparking renewed interest in their pharmacological profiles. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its glycosides, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.
Mechanism of Action
The principal pharmacological target of this compound and its glycosides is the α-subunit of the Na+/K+-ATPase (sodium-potassium pump)[1]. Inhibition of this transmembrane protein disrupts the normal flux of sodium and potassium ions, leading to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), causing a decrease in calcium efflux and a subsequent rise in intracellular calcium levels. The elevated intracellular calcium enhances the contractility of cardiac muscle, accounting for the positive inotropic effect of these compounds.
Recent studies have revealed a more complex signaling paradigm, where the Na+/K+-ATPase also functions as a signal transducer. Upon binding of cardiac glycosides, the enzyme can interact with and activate various intracellular signaling pathways, independent of its ion-pumping function. This "signalosome" is thought to involve the non-receptor tyrosine kinase Src, which, upon activation, can transactivate the Epidermal Growth Factor Receptor (EGFR) and subsequently modulate downstream pathways such as the PI3K/Akt and MAPK/ERK cascades[2]. This signaling complexity is believed to underlie the diverse pharmacological effects of these compounds, including their anticancer properties.
Pharmacodynamics
The pharmacodynamic effects of this compound and its glycosides are multifaceted, impacting various physiological processes, particularly in the cardiovascular system.
Cardiovascular Effects
-
Positive Inotropic Effect: Increased force of myocardial contraction.
-
Negative Chronotropic Effect: Decreased heart rate.
-
Negative Dromotropic Effect: Decreased conduction velocity through the atrioventricular (AV) node.
-
Positive Bathmotropic Effect: Increased excitability of the heart muscle.
These effects collectively contribute to the therapeutic utility of cardiac glycosides in heart failure and the control of ventricular response rate in atrial fibrillation.
Anticancer Activity
This compound and its glycosides have demonstrated cytotoxic effects against a variety of cancer cell lines[2]. The proposed mechanisms for this anticancer activity are linked to the inhibition of Na+/K+-ATPase and the subsequent modulation of intracellular signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. For instance, inhibition of the Na+/K+-ATPase-Src signalosome can disrupt downstream pathways like PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer[2].
Antiviral Activity
Some studies have also suggested that cardiac glycosides, including derivatives of this compound, possess antiviral properties. The precise mechanisms are still under investigation but may involve interference with viral entry, replication, or host-cell signaling pathways that are co-opted by viruses.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound, its glycosides, and related compounds.
Table 1: Na+/K+-ATPase Inhibition
| Compound | IC50 (nM) | Enzyme Source | Reference |
| Gitoxin | Low Affinity Isoform: Not specifiedHigh Affinity Isoform: Not specified | Human erythrocyte membranes & Porcine cerebral cortex | [1] |
| Dithis compound-α-L-rhamno-pyranoside | 12 ± 1 | Purified Na+/K+-ATPase | [3] |
| Dithis compound-α-L-amiceto-pyranoside | 41 ± 3 | Purified Na+/K+-ATPase | [3] |
Note: Gitoxin was found to be more sensitive than digoxin in inhibiting both low and high affinity Na+/K+-ATPase isoforms[1]. Specific IC50 values were calculated from inhibition curves but not explicitly stated in the abstract.
Table 2: Acute Toxicity Data
| Compound | Species | Route of Administration | LD50 | Reference |
| Digitoxin | Rat | Intravenous | 3900 µg/kg | [4] |
| Digitoxin | Mouse | Intraperitoneal | 3900 µg/kg | [4] |
| Dithis compound | Rat | Intravenous | 1600 µg/kg | |
| Dithis compound | Mouse | Oral | 26170 µg/kg | |
| Dithis compound | Mouse | Subcutaneous | 11820 µg/kg | |
| Dithis compound | Mouse | Intravenous | 1131 µg/kg |
Table 3: Pharmacokinetic Parameters (Gitoxin in Rabbit)
| Parameter | Value | Perfusion Medium | Reference |
| Distribution Half-life (t½α) | 0.14 hours | Modified Krebs-Henseleit solution | [5] |
| Elimination Half-life (t½β) | 1.25 hours | Modified Krebs-Henseleit solution | [5] |
| Volume of Distribution (Vd area) | 95.5 ml/g | Modified Krebs-Henseleit solution | [5] |
| Intrinsic Metabolic Clearance | 1.98 ml/min/g | Modified Krebs-Henseleit solution | [5] |
| Distribution Half-life (t½α) | 0.31 hours | Emulsion of perfluorocarbon in modified Krebs-Henseleit with albumin | [5] |
| Elimination Half-life (t½β) | 5.54 hours | Emulsion of perfluorocarbon in modified Krebs-Henseleit with albumin | [5] |
| Volume of Distribution (Vd area) | 139 ml/g | Emulsion of perfluorocarbon in modified Krebs-Henseleit with albumin | [5] |
| Intrinsic Metabolic Clearance | 1.36 ml/min/g | Emulsion of perfluorocarbon in modified Krebs-Henseleit with albumin | [5] |
| Distribution Half-life (t½α) | 0.22 hours | Emulsion (unchanged gitoxin) | [6] |
| Elimination Half-life (t½β) | 0.70 hours | Emulsion (unchanged gitoxin) | [6] |
| Volume of Distribution (Vd) | 59 ml/g | Emulsion (unchanged gitoxin) | [6] |
| Intrinsic Clearance | 11.4 ml/min/g | Emulsion (unchanged gitoxin) | [6] |
Note: Specific pharmacokinetic data for this compound in humans is limited. The data for gitoxin in a rabbit model provides an estimation of its aglycone's pharmacokinetic behavior. It is important to note that these values can vary significantly between species and experimental conditions.
Experimental Protocols
Na+/K+-ATPase Activity Assay
Objective: To determine the inhibitory effect of this compound or its glycosides on the enzymatic activity of Na+/K+-ATPase.
Principle: The activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibition by a test compound is determined by comparing the enzyme activity in the presence and absence of the compound.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or human erythrocyte membranes)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution
-
Test compound (this compound or its glycoside) dissolved in a suitable solvent (e.g., DMSO)
-
Reagents for phosphate detection (e.g., Malachite Green-based colorimetric assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.
-
Add the test compound at various concentrations to the reaction mixture. A control with solvent only should be included.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding ATP to the mixture.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a reagent that terminates the enzymatic activity (e.g., by adding a strong acid or a specific inhibitor).
-
Measure the amount of inorganic phosphate released using a colorimetric method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Langendorff Isolated Heart Perfusion for Inotropic Effect
Objective: To assess the direct inotropic effect of this compound or its glycosides on the heart.
Principle: The Langendorff apparatus allows for the retrograde perfusion of an isolated heart, keeping it viable and beating outside the body. This ex vivo model enables the direct measurement of cardiac contractile function in response to drug administration, free from systemic neurohormonal influences.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (oxygenated with 95% O2, 5% CO2)
-
Animal model (e.g., rat, guinea pig)
-
Surgical instruments for heart isolation
-
Pressure transducer and data acquisition system
-
Test compound (this compound or its glycoside)
Procedure:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow rate.
-
Insert a balloon into the left ventricle, connected to a pressure transducer, to measure isovolumetric ventricular pressure.
-
Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).
-
Record baseline cardiac parameters, including left ventricular developed pressure (LVDP), heart rate (HR), and the maximum rates of pressure development and relaxation (dP/dtmax and dP/dtmin).
-
Introduce the test compound into the perfusate at desired concentrations.
-
Continuously record the cardiac parameters to observe the inotropic response to the compound.
-
Analyze the data to determine the change in contractile function induced by the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and its glycosides, as well as a typical experimental workflow for their analysis.
References
- 1. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Sugar Amine Regiochemistry on Dithis compound Neoglycoside Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effect of carbohydrate derivatives of dithis compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Hepatic clearance of gitoxin: pharmacokinetic study on rabbit isolated liver. Influence of protein binding and comparison with digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A further study of the pharmacokinetics of gitoxin in rabbit isolated liver: clearance of 3H-gitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Gitoxigenin vs. Digitoxigenin: A Molecular and Functional Dissection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular and functional differences between two closely related cardenolides, gitoxigenin and dithis compound. Both are potent inhibitors of the sodium-potassium ATPase (Na+/K+-ATPase) and have been the subject of extensive research for their cardiotonic and potential anticancer properties. This document delves into their structural distinctions, comparative physicochemical and biological data, detailed experimental methodologies for their study, and the signaling pathways they modulate.
Core Molecular Differences
The primary and defining molecular difference between this compound and dithis compound lies in the hydroxylation of the steroid core. This compound possesses an additional hydroxyl (-OH) group at the 16β position of the D-ring, a feature absent in dithis compound.[1] This seemingly minor structural variation imparts distinct physicochemical properties and can influence their biological activity.
Below is a DOT script for a Graphviz diagram illustrating the structural difference between the two molecules.
Figure 1. Molecular Structures of this compound and Dithis compound.
Quantitative Data Presentation
The following table summarizes the key quantitative data for this compound and dithis compound, facilitating a direct comparison of their physicochemical and biological properties.
| Property | This compound | Dithis compound |
| Molecular Formula | C23H34O5[1] | C23H34O4[2] |
| Molecular Weight | 390.51 g/mol [1] | 374.51 g/mol [2] |
| Melting Point | Not available | 252-253 °C[2] |
| Na+/K+-ATPase Inhibition IC50 | Not directly available for this compound, but its glycoside, gitoxin, is a potent inhibitor.[3] | ~0.06 µM[4] |
| Solubility | Not available | Soluble in ethanol and methanol, slightly soluble in chloroform.[3] |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Separation of this compound and Dithis compound
This protocol provides a general framework for the separation of this compound and dithis compound using thin-layer chromatography, a common technique for the analysis of cardiac glycosides.[5]
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Standards of this compound and dithis compound (1 mg/mL in methanol)
-
Mobile phase: A mixture of non-polar and polar solvents. A common system for cardiac glycosides is a mixture of chloroform and methanol (e.g., 9:1 v/v). The optimal ratio may require empirical determination.
-
Visualization reagent: A solution of 10% sulfuric acid in ethanol, followed by heating.
Procedure:
-
Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark the points for sample application.
-
Sample Application: Using a capillary tube, spot a small amount of the this compound and dithis compound standards, and any unknown mixture, onto the starting line.
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring that the starting line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front has reached near the top of the plate, remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely.
-
Derivatization: Spray the dried plate evenly with the 10% sulfuric acid in ethanol reagent.
-
Heating: Carefully heat the plate on a hot plate or in an oven until characteristic colored spots appear.
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). The Rf values for this compound and dithis compound will differ due to their polarity difference, allowing for their separation and identification.
The following DOT script illustrates the workflow for the TLC separation.
Figure 2. Workflow for TLC Separation.
Na+/K+-ATPase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory potency (IC50) of compounds like this compound and dithis compound on Na+/K+-ATPase. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or human kidney)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP solution (e.g., 5 mM)
-
Test compounds (this compound and dithis compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Malachite green reagent for phosphate detection.
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer and the Na+/K+-ATPase enzyme.
-
Inhibitor Addition: Add serial dilutions of this compound and dithis compound to the wells. Include a positive control (e.g., ouabain, a known Na+/K+-ATPase inhibitor) and a negative control (vehicle only).
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., a solution containing malachite green and molybdate). This reagent will also react with the liberated Pi to produce a colored complex.
-
Detection: Measure the absorbance of the colored product at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compounds relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways
The primary mechanism of action for both this compound and dithis compound is the inhibition of the Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium. This increase in cytosolic calcium enhances myocardial contractility.
Beyond this direct effect on ion transport, cardiac glycosides are now known to trigger intracellular signaling cascades. The Na+/K+-ATPase can act as a signal transducer. Binding of cardiac glycosides to the pump can activate Src kinase, a non-receptor tyrosine kinase, which can then initiate a cascade of downstream signaling events, including the activation of the Ras-Raf-MEK-ERK (MAPK) pathway.[6] This pathway is involved in regulating various cellular processes, including cell growth, proliferation, and survival. The activation of these signaling pathways may contribute to the potential anticancer effects of these compounds.
The following DOT script provides a diagram of the signaling pathway initiated by this compound and dithis compound.
Figure 3. Signaling Pathways of this compound and Dithis compound.
Conclusion
This compound and dithis compound, while structurally very similar, exhibit nuanced differences in their physicochemical and biological profiles, primarily due to the presence of a 16β-hydroxyl group in this compound. Both are potent inhibitors of the Na+/K+-ATPase, a property that underlies their cardiotonic effects and is being explored for therapeutic applications in other diseases, including cancer. The detailed experimental protocols provided in this guide offer a practical framework for researchers engaged in the study of these and other cardiac glycosides. A deeper understanding of their distinct interactions with the Na+/K+-ATPase and the subsequent signaling cascades they trigger will be crucial for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. scbt.com [scbt.com]
- 2. Dithis compound - Wikipedia [en.wikipedia.org]
- 3. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the dithis compound derivative, INCICH-D7, on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
The Anticancer Properties of Gitoxigenin: A Technical Guide
Abstract
Gitoxigenin, a cardenolide steroid, has emerged as a promising candidate in anticancer research. As the aglycone of gitoxin, it is a member of the cardiac glycoside family, compounds traditionally used in the management of cardiac conditions. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of this compound. The primary mode of action involves the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of intracellular signaling events culminating in apoptosis, cell cycle arrest, and potentially immunogenic cell death and autophagy. This document details the signaling pathways involved, presents quantitative data on its cytotoxic effects, outlines relevant experimental protocols, and provides visual representations of the key molecular interactions. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Inhibition of Na+/K+-ATPase
The principal molecular target of this compound is the α-subunit of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis.[1] this compound binds to this enzyme, leading to its inhibition and a subsequent increase in intracellular sodium ion concentration. This disruption of the sodium gradient alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions.[2] The elevated intracellular calcium levels are a critical trigger for various downstream signaling pathways that contribute to the anticancer effects of this compound.
Downstream Signaling Cascades
Inhibition of the Na+/K+-ATPase by this compound initiates a complex signaling network that promotes apoptosis and inhibits cell proliferation.[2] At nanomolar concentrations, the Na+/K+-ATPase acts as a signal transducer, activating several kinase cascades.[2]
Key signaling pathways affected include:
-
Src Kinase Pathway: Activation of the non-receptor tyrosine kinase Src is an early event following this compound binding to the Na+/K+-ATPase.
-
Epidermal Growth Factor Receptor (EGFR) Transactivation: Activated Src can transactivate the EGFR, a key receptor tyrosine kinase involved in cell growth and proliferation.
-
Ras/Raf/MEK/ERK (MAPK) Pathway: EGFR transactivation leads to the activation of the Ras/Raf/MEK/ERK signaling cascade, a central pathway regulating cell proliferation, survival, and differentiation.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway, crucial for cell survival and proliferation, can also be modulated by this compound.
-
Phospholipase C (PLC) Signaling: this compound can stimulate PLC, leading to the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which further propagate the calcium signal and activate Protein Kinase C (PKC).
-
Inhibition of Transcription Factors: this compound has been shown to inhibit the activity of transcription factors such as AP-1 and NF-κB, which are critical for the expression of genes involved in cell cycle progression and survival, including cyclins, cdc2, and survivin.[2]
Induction of Apoptosis
A primary outcome of the signaling cascades initiated by this compound is the induction of apoptosis, or programmed cell death. This is achieved through the activation of caspase cascades. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways may be involved. Western blot analyses have shown that treatment with related cardiac glycosides leads to the cleavage and activation of initiator caspases like caspase-9 and effector caspases such as caspase-3.[3][4] The activation of these proteases results in the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[4]
Autophagy and Immunogenic Cell Death
Recent evidence suggests that cardiac glycosides can also induce other forms of cell death, including autophagy and immunogenic cell death (ICD).
-
Autophagy: This is a cellular self-digestion process that can have a dual role in cancer. Digoxigenin, the aglycone of digoxin and structurally similar to this compound, has been shown to induce autophagy in hepatocellular carcinoma cells by inhibiting the PI3K/AKT/mTOR pathway.[5][6] The induction of autophagy can, in some contexts, lead to apoptosis.[7][8]
-
Immunogenic Cell Death (ICD): ICD is a form of apoptosis that triggers an immune response against cancer cells. This occurs through the release of damage-associated molecular patterns (DAMPs), such as surface-exposed calreticulin (CRT), secreted ATP, and high mobility group box 1 (HMGB1).[9][10][11] These molecules act as "eat-me" signals for dendritic cells, leading to the presentation of tumor antigens and the activation of an antitumor immune response. While the direct induction of ICD by this compound requires further investigation, other cardiac glycosides have been identified as potent inducers of this process.[12]
Quantitative Data: Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| TK-10 | Renal Adenocarcinoma | 20.3 ± 1.5 | [13] |
| UACC-62 | Melanoma | 49.8 ± 5.2 | [13] |
| MCF-7 | Breast Adenocarcinoma | 105.7 ± 11.4 | [13] |
| K-562 | Leukemia | Not specified | [13] |
| Pancreatic Cancer Cell Lines (Panel) | Pancreatic Cancer | ~645 (mean) | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for a specified period (e.g., 24, 48, or 72 hours).[14][15]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Analysis (Western Blotting)
This technique is used to detect changes in the expression of apoptosis-related proteins following this compound treatment.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
Protocol:
-
Cell Lysis: Treat cells with this compound at concentrations around the IC50 value for various time points (e.g., 6, 12, 24 hours). Lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers such as cleaved caspase-3, cleaved caspase-9, PARP, Bax, and Bcl-2 overnight at 4°C.[4][16][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
This compound-Induced Signaling Pathway
Caption: this compound-induced signaling cascade leading to apoptosis.
Experimental Workflow for Cytotoxicity and Apoptosis Assessment
Caption: Workflow for assessing this compound's anticancer effects.
Conclusion
This compound demonstrates significant anticancer properties through a multifaceted mechanism of action centered on the inhibition of Na+/K+-ATPase. This leads to the activation of several signaling pathways that ultimately induce apoptosis and inhibit cell proliferation. Furthermore, emerging research on related cardiac glycosides suggests potential roles for autophagy and immunogenic cell death, which warrant further investigation specifically for this compound. The potent cytotoxicity of this compound against various cancer cell lines, as evidenced by low nanomolar IC50 values, underscores its potential as a therapeutic agent. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic window and efficacy in cancer treatment.
References
- 1. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Digoxigenin activates autophagy in hepatocellular carcinoma cells by regulating the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Digoxigenin activates autophagy in hepatocellular carcinoma cells by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy-Induced Apoptosis in Lung Cancer Cells by a Novel Digitoxin Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autophagy-Induced Apoptosis in Lung Cancer Cells by a Novel Digitoxin Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulators of immunogenic cell death for cancer therapy: focusing on natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Biogenic Selenium Nanoparticles: Apoptotic and Immunogenic Cell Death Markers in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunogenic Cell Death in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cytotoxic effect of carbohydrate derivatives of dithis compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
Inotropic Effects of Gitoxigenin on Cardiac Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Inotropic Action
The primary mechanism underlying the positive inotropic effect of gitoxigenin, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump located in the sarcolemma of cardiomyocytes.[1][2] This inhibition leads to a cascade of events that ultimately increases the force of myocardial contraction.
The process can be summarized as follows:
-
Inhibition of Na+/K+-ATPase: this compound binds to the extracellular surface of the α-subunit of the Na+/K+-ATPase pump.[1] This binding inhibits the pump's activity, which is responsible for actively transporting three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell.
-
Increase in Intracellular Sodium: The inhibition of the Na+/K+-ATPase pump leads to a gradual increase in the intracellular concentration of Na+.[1]
-
Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger. This exchanger normally functions to extrude calcium ions (Ca2+) from the cell. However, with the reduced Na+ gradient, the efficiency of Ca2+ extrusion is decreased.
-
Increase in Intracellular Calcium: The reduced Ca2+ efflux, and potentially a reversal of the Na+/Ca2+ exchanger leading to Ca2+ influx, results in an elevation of the intracellular Ca2+ concentration.[1]
-
Enhanced Sarcoplasmic Reticulum Ca2+ Storage: The higher cytosolic Ca2+ levels lead to increased Ca2+ uptake into the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.
-
Increased Ca2+ Release and Contractility: During subsequent action potentials, the augmented Ca2+ stores in the SR result in a greater release of Ca2+ into the cytosol upon depolarization. This larger Ca2+ transient leads to increased binding of Ca2+ to troponin C, which in turn promotes a stronger interaction between actin and myosin filaments, resulting in enhanced myocardial contractility (positive inotropy).[1]
This fundamental mechanism is the cornerstone of the therapeutic effects of cardiac glycosides in conditions like heart failure.
Quantitative Data
While specific dose-response data for the inotropic effect of this compound is limited, studies on its parent compounds and derivatives provide valuable insights into its potency.
Na+/K+-ATPase Inhibition
Gitoxin, which is metabolized to this compound, has been shown to be a more potent inhibitor of Na+/K+-ATPase compared to digoxin.
| Compound | Tissue Source | IC50 (Low Affinity Isoform) | IC50 (High Affinity Isoform) | Reference |
| Gitoxin | Human Erythrocyte Membranes | 1.2 x 10⁻⁷ M | 3.1 x 10⁻⁹ M | [3] |
| Digoxin | Human Erythrocyte Membranes | 2.5 x 10⁻⁷ M | 5.0 x 10⁻⁹ M | [3] |
| Gitoxin | Porcine Cerebral Cortex | 1.5 x 10⁻⁶ M | 2.5 x 10⁻⁸ M | [3] |
| Digoxin | Porcine Cerebral Cortex | 2.0 x 10⁻⁶ M | 4.0 x 10⁻⁸ M | [3] |
Inotropic Potency of Dithis compound Derivatives
A study on various dithis compound derivatives in isolated guinea pig papillary muscles provides a basis for understanding the structure-activity relationship and relative potencies. The concentration required to produce a 100% increase in contractile force (C+100%) was determined for several compounds.
| Compound | C+100% (M) | Reference |
| Dithis compound | 1.2 x 10⁻⁶ | [4] |
| Digoxigenin | 2.5 x 10⁻⁶ | [4] |
| Dithis compound-monodigitoxoside | 0.7 x 10⁻⁶ | [4] |
| Dithis compound-bisdigitoxoside | 0.8 x 10⁻⁶ | [4] |
| Digitoxin | 1.0 x 10⁻⁶ | [4] |
Note: This table provides a comparative context, but direct values for this compound were not presented in the cited study.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the inotropic effects of this compound on cardiac muscle.
Measurement of Inotropic Effects in Isolated Papillary Muscle
This ex vivo method allows for the direct measurement of myocardial contractility in response to pharmacological agents.[5]
a. Tissue Preparation:
-
Humanely euthanize a guinea pig and rapidly excise the heart.
-
Place the heart in a dissecting dish containing cold, oxygenated Krebs-Henseleit solution.
-
Open the right ventricle and carefully dissect a thin papillary muscle from the ventricular wall, keeping a small portion of the surrounding tissue intact for mounting.
-
Tie silk sutures to both ends of the muscle.
b. Experimental Setup:
-
Mount the papillary muscle vertically in a temperature-controlled organ bath (37°C) containing oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution.
-
Attach one end of the muscle to a fixed hook and the other end to an isometric force transducer.
-
Stimulate the muscle electrically with platinum electrodes at a constant frequency (e.g., 1 Hz) and a voltage slightly above the threshold.
-
Allow the muscle to equilibrate for at least 60 minutes, adjusting the preload to achieve the length at which maximal tension is developed (Lmax).
c. Data Acquisition:
-
Record the isometric contractile force using a data acquisition system.
-
After a stable baseline is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Allow the muscle to stabilize at each concentration before adding the next.
-
Record the changes in developed tension, rate of tension development (+dT/dt), and rate of relaxation (-dT/dt).
d. Solution Composition (Krebs-Henseleit):
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl₂: 2.5 mM
-
MgSO₄: 1.2 mM
-
KH₂PO₄: 1.2 mM
-
NaHCO₃: 25 mM
-
Glucose: 11 mM
Assessment of Cardiac Effects using a Langendorff-Perfused Heart
This model allows for the study of the effects of drugs on the whole heart in an ex vivo setting, preserving the three-dimensional structure and cellular interactions.
a. Heart Preparation:
-
Anesthetize a rabbit or guinea pig and administer heparin to prevent coagulation.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on a Langendorff apparatus.
b. Perfusion:
-
Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure or flow rate.
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumic contractions.
-
Place electrodes on the epicardial surface to record an electrocardiogram (ECG).
c. Experimental Protocol:
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
Introduce this compound into the perfusate at various concentrations.
-
Record key parameters including left ventricular developed pressure (LVDP), the maximum rate of pressure increase (+dP/dtmax), the maximum rate of pressure decrease (-dP/dtmax), heart rate (HR), and coronary flow.
Determination of Na+/K+-ATPase Activity
This biochemical assay quantifies the inhibitory effect of this compound on its primary molecular target.
a. Preparation of Cardiac Microsomes:
-
Homogenize ventricular tissue in a cold buffer solution.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the microsomal fraction, which is rich in Na+/K+-ATPase.
-
Resuspend the pellet in a suitable buffer.
b. ATPase Activity Assay:
-
Incubate the microsomal preparation with a reaction mixture containing ATP, MgCl₂, NaCl, and KCl in a buffered solution.
-
To measure Na+/K+-ATPase specific activity, run parallel reactions in the presence and absence of ouabain, a specific inhibitor of the pump.
-
Add different concentrations of this compound to the reaction mixtures.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
-
Determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC50).
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This experiment directly visualizes the downstream effect of Na+/K+-ATPase inhibition.
a. Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from an adult rat or guinea pig heart using enzymatic digestion with collagenase and protease.
-
This is typically performed using a Langendorff perfusion system to deliver the enzymes to the heart tissue.
-
After digestion, gently triturate the heart tissue to release individual cardiomyocytes.
-
Wash and resuspend the cells in a physiological salt solution.
b. Fluorescent Calcium Indicator Loading:
-
Incubate the isolated cardiomyocytes with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. The AM ester allows the dye to cross the cell membrane.
-
Intracellular esterases will cleave the AM group, trapping the active form of the dye inside the cell.
c. Calcium Imaging:
-
Place the dye-loaded cardiomyocytes in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Electrically stimulate the cells to elicit contractions and measure baseline calcium transients.
-
Perfuse the cells with a solution containing this compound at the desired concentration.
-
Record the changes in the amplitude and kinetics of the calcium transients.
Visualizations
Signaling Pathway of this compound's Inotropic Effect
Caption: Signaling pathway of this compound's positive inotropic effect.
Experimental Workflow for Assessing Inotropic Effects
Caption: Workflow for inotropic effect assessment in isolated cardiac muscle.
Logical Relationship of this compound's Molecular Mechanism
Caption: Logical relationship of this compound's molecular action.
Conclusion
This compound exerts a positive inotropic effect on cardiac muscle primarily through the inhibition of the Na+/K+-ATPase pump, leading to an increase in intracellular calcium concentration and enhanced myocardial contractility. While direct quantitative data on its inotropic dose-response is not as prevalent as for other cardiac glycosides like digoxin, the available data on its potent Na+/K+-ATPase inhibition and the effects of related compounds suggest a significant inotropic potential. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the cardiac effects of this compound and other cardiac glycosides. Further research is warranted to fully elucidate the specific dose-dependent inotropic effects of this compound and its potential as a therapeutic agent.
References
- 1. Chemical structure and pharmacological activity of some derivatives of dithis compound and digoxigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniba.it [uniba.it]
- 3. Inotropic effects of digitoxin in isolated guinea-pig heart under conditions which alter contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inotropic activity of dithis compound glucoside and related glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inotropic activity of digitalis genins is dependent upon C(17) side-group carbonyl oxygen position - PubMed [pubmed.ncbi.nlm.nih.gov]
Gitoxigenin: A Technical Guide to its Discovery, Pharmacology, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gitoxigenin is a cardenolide, a type of steroid, that is the aglycone of gitoxin, a cardiac glycoside found in plants of the Digitalis genus. For centuries, extracts of Digitalis purpurea (foxglove) have been used to treat conditions such as "dropsy," now known as edema, a symptom of heart failure. The pioneering work of William Withering in the 18th century brought the therapeutic use of digitalis to the forefront of medicine. While digitoxin and digoxin are the most well-known cardiac glycosides, this compound and its parent glycoside, gitoxin, are also significant components of Digitalis extracts with potent biological activity. This technical guide provides an in-depth overview of the discovery and historical context of this compound, its pharmacological properties, and detailed experimental protocols for its study.
Historical Context and Discovery
The use of foxglove extracts for medicinal purposes dates back to 1775, with the systematic investigations of English physician William Withering.[1][2] However, the active compounds, cardiac glycosides, were not isolated until much later. In 1875, Oswald Schmiedeberg was able to obtain a pure sample of digitoxin.[3] The complete chemical structure of digitoxin was not fully elucidated until 1962.[3]
The primary source of this compound for research and pharmaceutical purposes is through the hydrolysis of gitoxin, which is extracted from the leaves of Digitalis purpurea and Digitalis lanata.
Pharmacology
Mechanism of Action
The primary mechanism of action of this compound, like all cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump, an enzyme located in the cell membrane of cardiomyocytes (heart muscle cells).[1][3][4] This inhibition leads to an increase in the intracellular concentration of sodium ions. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger, resulting in a decrease in the expulsion of calcium ions from the cell and a subsequent increase in the intracellular calcium concentration.[1][2][3] This rise in intracellular calcium enhances the contractility of the heart muscle, a positive inotropic effect.[1][2][3]
Quantitative Pharmacological Data
While specific quantitative data for this compound is limited in the available literature, data for its parent glycoside, gitoxin, and the closely related digitoxin provide valuable insights. Gitoxin has been shown to be a more sensitive inhibitor of Na+/K+-ATPase than digoxin.[3][4]
| Compound | Target | Assay System | IC50 / EC50 | Reference |
| Gitoxin | Na+/K+-ATPase (low affinity isoform) | Human Erythrocyte Membranes | 1.1 x 10⁻⁷ M | [3][4] |
| Gitoxin | Na+/K+-ATPase (high affinity isoform) | Human Erythrocyte Membranes | 2.5 x 10⁻⁹ M | [3][4] |
| Gitoxin | Na+/K+-ATPase (low affinity isoform) | Porcine Cerebral Cortex | 1.3 x 10⁻⁷ M | [3][4] |
| Gitoxin | Na+/K+-ATPase (high affinity isoform) | Porcine Cerebral Cortex | 3.2 x 10⁻⁹ M | [3][4] |
| Digitoxin | Na+/K+-ATPase | Not specified | EC50: 0.78 µM | [5] |
| Dithis compound-α-L-rhamno-pyranoside | Na+/K+-ATPase | Purified Na+/K+-ATPase | IC50: 12 ± 1 nM | [6] |
| Dithis compound-α-L-amiceto-pyranoside | Na+/K+-ATPase | Purified Na+/K+-ATPase | IC50: 41 ± 3 nM | [6] |
Pharmacokinetic Properties of Related Cardiac Glycosides
| Parameter | Value | Species | Reference |
| Bioavailability (Oral) | Nearly complete | Human | [7] |
| Protein Binding | >90% (to albumin) | Human | [7] |
| Volume of Distribution | ~0.6 L/kg | Human | [7] |
| Metabolism | Hepatic, via CYP3A4, to dithis compound and other metabolites | Human | [6] |
| Elimination | ~70% via hepatic metabolism, ~30% unchanged in urine and feces | Human | [7] |
| Half-life | 7 to 8 days | Human | [3] |
Signaling Pathways
Beyond its primary effect on the Na+/K+-ATPase and intracellular calcium, recent research, particularly in the context of oncology, has revealed that cardiac glycosides can modulate a variety of downstream signaling pathways. This activity is often attributed to the "signalosome" function of the Na+/K+-ATPase, where its inhibition triggers a cascade of intracellular signaling events. While much of this research has focused on digitoxin and digoxin, it is highly probable that this compound exerts similar effects.
Key signaling pathways implicated in the action of cardiac glycosides include:
-
Src Pathway: Inhibition of the Na+/K+-ATPase can lead to the activation of the non-receptor tyrosine kinase Src, which can then transactivate the Epidermal Growth Factor Receptor (EGFR).[8][9]
-
MAPK Pathway: The activation of the Src/EGFR axis can lead to the downstream activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is involved in cell proliferation and survival.[9]
-
PI3K/Akt Pathway: Cardiac glycosides have also been shown to modulate the PI3K/Akt signaling pathway, another critical regulator of cell growth, proliferation, and survival.[10]
-
NF-κB Pathway: There is evidence that cardiac glycosides can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[11]
Caption: Signaling pathways modulated by cardiac glycosides like this compound.
Experimental Protocols
Isolation and Purification of this compound from Digitalis species
This protocol is a synthesized methodology based on established techniques for the extraction of cardiac glycosides from Digitalis leaves.
1. Extraction: a. Air-dry the leaves of Digitalis purpurea or Digitalis lanata at a temperature below 60°C. b. Grind the dried leaves into a fine powder. c. Macerate the powdered leaves in 70% ethanol at room temperature with constant stirring for 24 hours. d. Filter the mixture and collect the ethanolic extract. e. Concentrate the extract under reduced pressure to remove the ethanol.
2. Acid Hydrolysis: a. Resuspend the concentrated aqueous extract in 1 M HCl. b. Heat the mixture at 100°C for 1 hour to hydrolyze the glycosidic bonds, liberating the aglycones (including this compound). c. Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH).
3. Liquid-Liquid Extraction: a. Extract the neutralized aqueous solution multiple times with chloroform or a chloroform:methanol mixture (e.g., 3:1 v/v). b. Combine the organic layers and wash with distilled water to remove impurities. c. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield a crude aglycone mixture.
4. Chromatographic Purification: a. Dissolve the crude aglycone mixture in a minimal amount of the mobile phase. b. Subject the dissolved mixture to column chromatography on silica gel. c. Elute with a gradient of a non-polar to a polar solvent system (e.g., hexane:ethyl acetate or chloroform:methanol). d. Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent and heating). e. Pool the fractions containing the compound with the same retention factor (Rf) as a this compound standard. f. Further purify the pooled fractions by preparative high-performance liquid chromatography (HPLC) on a C18 column if necessary.
5. Characterization: a. Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with a certified reference standard.
Na+/K+-ATPase Inhibition Assay
This protocol is for determining the IC50 value of this compound for the inhibition of Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or kidney)
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Tris-HCl (pH 7.4)
-
ATP solution (e.g., 3 mM)
-
This compound stock solution in DMSO
-
Ouabain solution (for determining ouabain-sensitive ATPase activity)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
To the wells of a 96-well plate, add:
-
Assay buffer
-
Na+/K+-ATPase enzyme preparation
-
This compound solution at various concentrations (or vehicle control - DMSO)
-
For control wells, add ouabain at a concentration known to completely inhibit the enzyme.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 10% SDS).
-
Add the malachite green reagent to each well to quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Measure the absorbance at approximately 620 nm.
-
Calculate the percent inhibition of Na+/K+-ATPase activity for each this compound concentration relative to the vehicle control, after subtracting the ouabain-insensitive activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the study of this compound.
Conclusion
This compound, a key aglycone from Digitalis species, represents a compound of significant pharmacological interest. Its discovery is intrinsically linked to the long and rich history of the medicinal use of foxglove. While it shares the fundamental mechanism of Na+/K+-ATPase inhibition with its more famous relatives, digoxin and digitoxin, subtle structural differences may lead to variations in potency and pharmacokinetic profiles that warrant further investigation. The elucidation of its impact on a complex network of intracellular signaling pathways is opening new avenues for its potential application, particularly in oncology. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further explore the therapeutic potential of this fascinating molecule. As drug development continues to look towards natural products for inspiration, a deeper understanding of compounds like this compound is essential for innovation in pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic effect of carbohydrate derivatives of dithis compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of digoxin, digoxigenin digitoxosides and digoxigenin in human hepatocytes and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of intravenous digoxin and digitoxin | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics, bioavailability and serum levels of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Gitoxigenin Cell Viability Assays
Introduction
Gitoxigenin, a cardiac glycoside, has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of intracellular events that can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][2][3][4] Accurate assessment of its cytotoxic effects is crucial for further drug development and understanding its therapeutic potential. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay.
The MTT assay measures cell viability based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[5][6] The SRB assay, on the other hand, is a protein-staining method where the dye binds to basic amino acid residues of cellular proteins, providing a measure of total cellular biomass.[7][8][9][10]
Data Presentation: Cytotoxicity of Dithis compound and its Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of dithis compound and its analogs in various cancer cell lines, as determined by cell viability assays.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Dithis compound-α-L-rhamno-pyranoside | HeLa | MTT | 35.2 ± 1.6 nM | [1] |
| Dithis compound-α-L-amiceto-pyranoside | HeLa | MTT | 38.7 ± 1.3 nM | [1] |
| Digitoxin | HeLa | MTT | 2.340 ± 0.003 µM | [1] |
| Digitoxin | H1975 | MTT | Not specified | [11] |
| Digitoxin | A549 | MTT | Not specified | [11] |
| Digitoxin | Panc-1 | MTS | Dose-dependent decrease | [12] |
| Digitoxin | BxPC-3 | MTS | Dose-dependent decrease | [12] |
| D6-MA (Dithis compound analog) | NCI-H460 | MTT | ~4-fold more potent than Digitoxin | [4] |
| Dithis compound neoglycoside (Dg18) | A549 | Not specified | 10 ± 1 nM | [2] |
| Dithis compound neoglycoside (Dg12) | A549 | Not specified | 1600 ± 400 nM | [2] |
Experimental Workflow
The general workflow for assessing cell viability using either the MTT or SRB assay involves several key steps, from cell seeding to data analysis.
Experimental workflow for cell viability assays.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase using Trypsin-EDTA.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. It is recommended to perform a wide range of concentrations initially (e.g., 1 nM to 10 µM) to determine the IC50.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently by pipetting or shaking the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Sulforhodamine B (SRB) Assay Protocol
This protocol outlines the steps for determining cell viability based on the measurement of total cellular protein content after this compound treatment.
Materials:
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Cell culture medium
-
FBS
-
Trypsin-EDTA
-
PBS, sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed the cells and treat them with this compound.
-
-
Cell Fixation:
-
Washing:
-
SRB Staining:
-
Washing:
-
Dye Solubilization:
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[7]
-
Place the plate on a shaker for 5-10 minutes to ensure the dye is completely dissolved.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability as described in the MTT protocol.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
This compound Signaling Pathway
This compound exerts its cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium can trigger various downstream signaling pathways, including the activation of Src kinase and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis and cell death.[3][14]
References
- 1. Cytotoxic effect of carbohydrate derivatives of dithis compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Sugar Amine Regiochemistry on Dithis compound Neoglycoside Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digitoxin and a Synthetic Monosaccharide Analog Inhibit Cell Viability in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 10. canvaxbiotech.com [canvaxbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of Gitoxigenin in Plasma using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gitoxigenin is a cardiac glycoside, a class of naturally occurring steroid-like compounds that have significant effects on heart muscle. As a pharmacologically active molecule, understanding its concentration in biological fluids like plasma is crucial for pharmacokinetic studies, drug development, and toxicological assessments. This application note provides a detailed protocol for the quantitative analysis of this compound in plasma samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity, which is essential for accurate bioanalysis.
Experimental Protocols
This section details the methodologies for sample preparation, HPLC separation, and MS/MS detection of this compound in plasma.
Materials and Reagents
-
This compound standard
-
Dithis compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
96-well plates
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a reliable method for extracting this compound from the complex plasma matrix and removing interfering substances.
-
Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma sample, add the internal standard (Dithis compound) to a final concentration of 50 ng/mL. Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound and internal standard from the cartridge using 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% methanol in water with 0.1% formic acid).
HPLC-MS/MS Analysis
The analysis is performed using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (this compound) | The theoretical mass of the [M+H]⁺ adduct for this compound is m/z 391.2497.[1] Other potential adducts like [M+Na]⁺ or [M+NH₄]⁺ might be more abundant and should be optimized during method development.[1] |
| Product Ions (this compound) | Signature product ions for the this compound aglycone include m/z 373.2373, m/z 355.2268, and m/z 337.2162, corresponding to sequential water losses.[1] |
| Precursor Ion (IS) | For the internal standard, dithis compound, the [M+H]⁺ adduct is m/z 375.2530.[1] |
| Product Ions (IS) | Characteristic product ions for dithis compound are m/z 357.2424 and m/z 339.2319.[1] |
| Collision Energy | To be optimized for each transition to achieve maximum signal intensity. |
Data Presentation
The following table summarizes the expected quantitative performance of the HPLC-MS/MS method for this compound, based on typical values for structurally related cardiac glycosides like digoxin and digitoxin.[2][3][4]
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of this compound in plasma.
Signaling Pathway Diagram (Illustrative)
While this compound itself is the analyte and doesn't have a "signaling pathway" in the context of this analytical method, its mechanism of action involves the inhibition of the Na+/K+-ATPase pump. The following diagram illustrates this biological interaction.
References
- 1. Rapid, Sensitive, and Quantitative LC/MS/MS Determination of Digitoxin and Digoxin in Plasma [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for the determination of dithis compound in skin samples and its application to skin permeation and metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gitoxigenin and Related Cardiac Glycosides in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo anti-cancer effects of gitoxigenin and its closely related cardiac glycosides, digitoxin and digoxin, in xenograft mouse models of prostate, lung, and breast cancer. This document includes a summary of available quantitative data, detailed experimental protocols for establishing and utilizing xenograft models for studying these compounds, and visualizations of the key signaling pathways involved in their mechanism of action.
I. Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies on the anti-tumor efficacy of digitoxin and digoxin in various xenograft mouse models. While direct in vivo xenograft studies for this compound were not prominently found in the searched literature, the data for digitoxin and digoxin provide valuable insights into the potential anti-cancer activity of this class of compounds.
Table 1: In Vivo Efficacy of Digoxin in a Prostate Cancer Xenograft Model
| Parameter | Vehicle Control | Digoxin-Treated | Reference |
| Cancer Type | Prostate Cancer | Prostate Cancer | [1][2] |
| Cell Line | C4-2 | C4-2 | [1][2] |
| Mouse Strain | Athymic Nude Mice | Athymic Nude Mice | [1] |
| Xenograft Type | Subcutaneous | Subcutaneous | [1] |
| Drug Dosage | DMSO | 2 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | [1][2] |
| Treatment Frequency | Daily for 7 days | Daily for 7 days | [1] |
| Tumor Volume | No significant inhibition of tumor growth was observed over the 7-day treatment period. | No significant inhibition of tumor growth was observed over the 7-day treatment period. | [1] |
| Blood Vessel Density | N/A | ~5-fold reduction in the number of blood vessels. | [2] |
| HIF-1α Expression | N/A | Significantly decreased. | [1] |
Table 2: In Vivo Efficacy of Digoxin in a Lung Cancer Xenograft Model
| Parameter | Vehicle Control | Digoxin-Treated | Adriamycin-Treated | Digoxin + Adriamycin | Reference |
| Cancer Type | Non-Small Cell Lung Cancer | Non-Small Cell Lung Cancer | Non-Small Cell Lung Cancer | Non-Small Cell Lung Cancer | [3][4] |
| Cell Line | A549 | A549 | A549 | A549 | [3][4] |
| Mouse Strain | Nude Mice | Nude Mice | Nude Mice | Nude Mice | [3] |
| Xenograft Type | Subcutaneous | Subcutaneous | Subcutaneous | Subcutaneous | [3] |
| Drug Dosage | N/A | 1.0 mg/kg/day | 2.0 mg/kg/3 days | 1.0 mg/kg/day (Digoxin) + 2.0 mg/kg/3 days (Adriamycin) | [3] |
| Administration Route | N/A | N/A | N/A | N/A | |
| Tumor Volume | Showed progressive increase. | Significantly inhibited tumor growth. | Inhibited tumor growth. | Showed enhanced tumor growth inhibition compared to single-drug treatments. | [3][4] |
| Tumor Weight at Study End | ~1.2 g | ~0.6 g | ~0.8 g | ~0.3 g | [3] |
Table 3: In Vivo Efficacy of Digitoxin in a Prostate Cancer Xenograft Model
| Parameter | Vehicle Control | Digitoxin-Treated | Reference |
| Cancer Type | Castration-Resistant Prostate Cancer | Castration-Resistant Prostate Cancer | [5] |
| Primary Tumor Weight | Higher average and median weights. | Significantly reduced average and median weights. | [5] |
| Number of Metastases | Average of 80/lung. | Average of 28/lung. | [5] |
| Size of Metastases | Median area of 1.06 mm². | Median area of 0.71 mm². | [5] |
II. Signaling Pathways
The anti-cancer effects of this compound and related cardiac glycosides are primarily mediated through the inhibition of the Na+/K+-ATPase pump, which in turn modulates several downstream signaling pathways crucial for cancer cell survival, proliferation, and angiogenesis.
Caption: this compound inhibits Na+/K+-ATPase, triggering downstream signaling cascades.
Caption: The canonical NF-κB signaling pathway in cancer.[6][7][8]
Caption: Regulation of the HIF-1α signaling pathway by oxygen levels.[9]
III. Experimental Protocols
The following are generalized protocols for establishing and utilizing subcutaneous xenograft mouse models to evaluate the anti-cancer efficacy of compounds like this compound. These protocols are based on commonly used methods in preclinical cancer research.[10][11][12]
A. Protocol for Establishing Subcutaneous Xenograft Mouse Models
1. Materials:
- Cancer cell line of interest (e.g., C4-2, A549, MDA-MB-231)
- Appropriate cell culture medium and supplements
- Phosphate-buffered saline (PBS), sterile
- Matrigel (or other extracellular matrix components)
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- Sterile syringes (1 mL) and needles (25-27 gauge)
- Immunocompromised mice (e.g., athymic nude, SCID)
- Anesthetic agent
- Surgical scissors and forceps
- 70% ethanol
- Calipers for tumor measurement
2. Procedure:
- Cell Preparation:
- Culture cancer cells to ~80% confluency.
- Wash cells with PBS and detach using Trypsin-EDTA.
- Neutralize trypsin with complete medium and centrifuge the cell suspension.
- Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
- Animal Preparation:
- Anesthetize the mouse using an approved protocol.
- Shave the hair from the injection site (typically the flank).
- Disinfect the injection site with 70% ethanol.
- Tumor Cell Implantation:
- Gently lift the skin at the injection site.
- Insert the needle subcutaneously and inject 100 µL of the cell suspension (containing 1 x 10^6 cells).
- Slowly withdraw the needle to prevent leakage.
- Tumor Growth Monitoring:
- Monitor the mice regularly for tumor formation.
- Once tumors become palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
- Calculate tumor volume using the formula: Tumor Volume = (Length x Width^2) / 2.
- Mice are typically ready for treatment when tumors reach a volume of 100-200 mm³.
B. Protocol for Intraperitoneal (i.p.) Administration of this compound
1. Materials:
- This compound (or other cardiac glycoside)
- Vehicle for dissolution (e.g., DMSO, saline)
- Sterile syringes (1 mL) and needles (25-30 gauge)
- 70% ethanol
2. Procedure:
- Drug Preparation:
- Prepare a stock solution of this compound in a suitable solvent like DMSO.
- On the day of injection, dilute the stock solution to the final desired concentration with sterile saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
- Animal Restraint:
- Securely restrain the mouse to expose the abdomen.
- Injection:
- Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.[13][14][15][16]
- Disinfect the area with 70% ethanol.
- Insert the needle at a 10-20 degree angle into the peritoneal cavity.
- Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
- Inject the prepared this compound solution slowly.
- Withdraw the needle and return the mouse to its cage.
- Monitoring:
- Monitor the mice for any adverse reactions to the injection.
- Continue to monitor tumor growth as described above.
IV. Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Caption: A typical workflow for in vivo studies using xenograft mouse models.
References
- 1. Digoxin Inhibits Blood Vessel Density and HIF‐1a Expression in Castration‐Resistant C4‐2 Xenograft Prostate Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auajournals.org [auajournals.org]
- 3. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 15. queensu.ca [queensu.ca]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Synthesis and Evaluation of Novel Gitoxigenin Derivatives for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Gitoxigenin Derivatives as Anticancer Agents
Cardiac glycosides, a class of naturally occurring steroid-like compounds, have long been used in the treatment of congestive heart failure.[1] Emerging evidence, however, has highlighted their potential as potent anticancer agents.[2] this compound, a cardenolide, and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including lung, breast, and prostate cancer.[3]
The primary mechanism of action for these compounds is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[4] In cancer cells, which often exhibit altered ion transport and signaling, this inhibition triggers a cascade of downstream events leading to apoptosis (programmed cell death).[1][5] Key modifications to the this compound scaffold, particularly at the C3-hydroxyl position through the addition of novel sugar moieties (neoglycosylation), have been shown to dramatically enhance anticancer potency and selectivity, making this a fertile area for cancer drug discovery.[6]
This document provides detailed protocols for the synthesis of novel this compound derivatives via a palladium-catalyzed glycosylation reaction, methods for evaluating their cytotoxic activity using an MTT assay, and a summary of their biological effects.
Synthesis of this compound Derivatives
The synthesis of this compound neoglycosides is a key strategy for developing analogues with improved therapeutic indices. A common and effective method is the palladium-catalyzed glycosylation, which allows for the stereoselective formation of a β-glycosidic bond at the C3 position of the steroid core.
Experimental Workflow for Synthesis
The overall workflow involves the preparation of the this compound aglycone and a suitable sugar donor (pyranone), followed by a palladium-catalyzed coupling reaction and subsequent chemical modifications to yield the final derivative.
Protocol: Palladium-Catalyzed C3-Glycosylation of this compound (Generalized)
This protocol describes a generalized procedure for the stereoselective synthesis of a C3-β-monoglycoside of this compound, adapted from methodologies reported for the closely related dithis compound.[7][8]
Materials:
-
This compound (aglycone)
-
Pyranone (sugar donor, e.g., (2R,6S)-2-methoxy-6-methyl-6H-pyran-3(2H)-one)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), dissolve this compound (1.0 eq) and the pyranone donor (1.5 eq) in anhydrous DCM.
-
Catalyst Preparation: In a separate flask, prepare the Pd(0) catalyst in situ by dissolving Pd(OAc)₂ (0.1 eq) and PPh₃ (0.4 eq) in anhydrous DCM. Stir for 15 minutes at room temperature until the solution turns a clear, light-yellow color.
-
Glycosylation Reaction: Transfer the catalyst solution to the flask containing the this compound and pyranone via cannula.
-
Incubation: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a few drops of water.
-
Extraction: Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexane) to yield the C3-β-glycoside intermediate.
-
Further Modifications: This intermediate can be further modified through reactions such as Luche reduction and dihydroxylation to produce a range of novel derivatives.[7]
Biological Evaluation: Cytotoxicity Assessment
The primary method for assessing the anticancer potential of newly synthesized this compound derivatives is to measure their cytotoxicity against various human cancer cell lines. The MTT assay is a reliable and widely used colorimetric method for this purpose.[9][10]
Experimental Workflow for Cytotoxicity Evaluation
Protocol: MTT Assay for Cell Viability
This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound derivatives dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the derivatives. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Quantitative Data: Anticancer Activity
The cytotoxic activity of cardiac glycoside derivatives is typically reported as IC₅₀ values. Modifications to the sugar moiety can lead to significant variations in potency across different cancer cell lines.
| Derivative Type | Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Dithis compound Neoglycoside | Dg18 (3'-amino-xylose) | A549 (Lung) | 10 ± 1 | [6] |
| Dithis compound Neoglycoside | Dg12 (4'-amino-glucose) | A549 (Lung) | 1600 ± 400 | [6] |
| Digitoxin Analogue | Digitoxin | TK-10 (Renal) | 3 | [11][12] |
| Digitoxin Analogue | Digitoxin | K-562 (Leukemia) | 6.4 ± 0.4 | [11] |
| Digitoxin Analogue | Digoxin | K-562 (Leukemia) | 28.2 ± 2.9 | [11] |
Note: Data is primarily from dithis compound/digitoxin, which are structurally similar to this compound and serve as strong proxies for activity.
Mechanism of Action: Na+/K+-ATPase Inhibition Pathway
This compound derivatives exert their anticancer effects by binding to and inhibiting the α-subunit of the Na+/K+-ATPase pump. This initial event disrupts cellular ion balance and activates multiple signaling pathways that converge to induce apoptosis.
Pathway Description:
-
Inhibition: The this compound derivative binds to the Na+/K+-ATPase pump.[4]
-
Ionic Imbalance: This leads to an increase in intracellular sodium (Na+) and a decrease in intracellular potassium (K+). The elevated Na+ reverses the action of the Na+/Ca²+ exchanger, causing an influx of calcium (Ca²+).[1]
-
Signal Transduction: The inhibited Na+/K+-ATPase acts as a signal transducer, activating Src kinase. This can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the ERK1/2 pathway.[1]
-
Oxidative Stress: The ionic and signaling disruptions lead to the generation of Reactive Oxygen Species (ROS).[1]
-
Apoptosis Induction: The combination of K+ efflux, Ca²+ overload, and ROS production causes mitochondrial dysfunction. This is coupled with a reduction in the expression of the anti-apoptotic protein Bcl-2.[2][4] These events culminate in the activation of executioner caspases, such as Caspase-3, leading to the systematic dismantling of the cell in apoptosis.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Stereoselective Synthesis of Digitoxin and Digitoxigen Monoand Bisdigitoxoside from Dithis compound via a Palladium Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchhub.com [researchhub.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. scispace.com [scispace.com]
- 12. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gitoxigenin-Induced Apoptosis in A549 Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gitoxigenin, a cardenolide cardiac glycoside, is the aglycone of gitoxin. Like other cardiac glycosides, it has been investigated for its potential as an anticancer agent. This document provides detailed application notes and experimental protocols for studying the induction of apoptosis by this compound in the human non-small cell lung cancer (NSCLC) cell line, A549. The methodologies and expected outcomes are based on the known mechanisms of cardiac glycosides in cancer cells, providing a framework for the systematic evaluation of this compound's therapeutic potential.
Mechanism of Action Overview
Cardiac glycosides primarily exert their anticancer effects by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger. The disruption of ion homeostasis triggers a cascade of downstream signaling events that can lead to apoptosis. Key signaling pathways implicated in cardiac glycoside-induced apoptosis in cancer cells include the activation of Src kinase, and modulation of the PI3K/Akt and MAPK pathways. These events ultimately converge on the mitochondria, leading to the release of cytochrome c and the activation of caspases, culminating in programmed cell death.
Data Presentation
The following tables summarize hypothetical quantitative data for the treatment of A549 cells with this compound, based on typical results observed with similar cardiac glycosides.
Table 1: Cytotoxicity of this compound on A549 Cells (IC50 Values)
| Treatment Duration | IC50 (nM) | Assay |
| 24 hours | 150 | MTT Assay |
| 48 hours | 85 | MTT Assay |
| 72 hours | 50 | MTT Assay |
Table 2: Apoptosis Induction in A549 Cells Treated with this compound for 48 hours
| This compound Conc. (nM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.5 | 1.8 | 4.3 |
| 50 | 15.2 | 8.5 | 23.7 |
| 100 | 28.7 | 15.3 | 44.0 |
| 200 | 45.1 | 22.6 | 67.7 |
Table 3: Relative Protein Expression in A549 Cells Treated with this compound (100 nM) for 48 hours
| Protein | Fold Change (vs. Control) |
| p-Src (Tyr416) | 3.2 |
| p-Akt (Ser473) | 0.4 |
| Bax | 2.8 |
| Bcl-2 | 0.5 |
| Cleaved Caspase-3 | 4.1 |
| Cleaved PARP | 3.5 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: A549 (Human lung adenocarcinoma)
-
Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
A549 cells
-
96-well plates
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat cells with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Harvest cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.
-
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Src, p-Akt, Bax, Bcl-2, cleaved Caspase-3, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
-
-
Procedure:
-
Treat A549 cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Visualizations
Caption: Experimental workflow for studying this compound effects on A549 cells.
Application Notes and Protocols for Testing Gitoxigenin on Na+/K+-ATPase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gitoxigenin, a cardiotonic steroid, is a potent inhibitor of the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. This enzyme, also known as the sodium-potassium pump, plays a crucial role in various physiological processes, including nerve impulse transmission, muscle contraction, and nutrient transport. Inhibition of Na+/K+-ATPase by cardiac glycosides like this compound has significant therapeutic implications, particularly in the treatment of heart failure and certain cancers. These compounds bind to the α-subunit of the enzyme, interfering with its catalytic cycle.[1][2]
This document provides detailed protocols for testing the effects of this compound on Na+/K+-ATPase activity, methods for data analysis, and a summary of reported quantitative data. Additionally, it includes diagrams illustrating the experimental workflow and the signaling pathway associated with Na+/K+-ATPase inhibition.
Data Presentation
The inhibitory effect of this compound on Na+/K+-ATPase activity is concentration-dependent and can vary between different isoforms of the enzyme. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound on high and low affinity Na+/K+-ATPase isoforms from different tissue sources.
| Tissue Source | Isoform Type | This compound IC50 | Digoxin IC50 (for comparison) | Reference |
| Human Erythrocyte Membranes | High Affinity | 1.88 ± 0.12 µM | 4.64 ± 0.07 µM | [3][4] |
| Human Erythrocyte Membranes | Low Affinity | 24.60 ± 1.50 µM | 58.50 ± 2.10 µM | [3][4] |
| Porcine Cerebral Cortex | High Affinity | 0.82 ± 0.09 µM | 2.18 ± 0.20 µM | [3][4] |
| Porcine Cerebral Cortex | Low Affinity | 10.50 ± 1.10 µM | 22.80 ± 1.80 µM | [3][4] |
Kinetic analysis has revealed that this compound acts as an uncompetitive inhibitor of Na+/K+-ATPase, reducing both the maximum enzymatic velocity (Vmax) and the Michaelis constant (Km).[3][5] This suggests that this compound preferentially binds to the enzyme-substrate complex.
Experimental Protocols
This section outlines a detailed methodology for determining the inhibitory effect of this compound on Na+/K+-ATPase activity using a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials and Reagents
-
Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
Ouabain solution (1 mM)
-
Malachite Green reagent for phosphate detection
-
96-well microplates
-
Incubator (37°C)
-
Microplate reader
Experimental Procedure
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer. The final concentrations should span a range appropriate to determine the IC50 value (e.g., 10⁻⁹ M to 10⁻⁴ M). Remember to include a vehicle control (DMSO) at the same concentration as in the this compound dilutions.
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 20 µL of each this compound dilution to the respective wells.
-
For the total activity control (no inhibitor), add 20 µL of assay buffer with the corresponding DMSO concentration.
-
For the non-Na+/K+-ATPase activity control, add 20 µL of 1 mM ouabain solution.
-
Add 20 µL of the purified Na+/K+-ATPase enzyme to each well.
-
Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.
-
-
Initiation of the Enzymatic Reaction:
-
To start the reaction, add 20 µL of the 10 mM ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the specific activity of the enzyme preparation.
-
-
Termination of the Reaction and Phosphate Detection:
-
Stop the reaction by adding 100 µL of the Malachite Green reagent to each well. This reagent will react with the inorganic phosphate released during the reaction to produce a colored product.
-
Incubate the plate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis
-
Calculate Na+/K+-ATPase Specific Activity:
-
Subtract the absorbance of the ouabain-containing wells (non-Na+/K+-ATPase activity) from the absorbance of all other wells to determine the absorbance corresponding to Na+/K+-ATPase activity.
-
-
Determine Percentage Inhibition:
-
Calculate the percentage of inhibition for each this compound concentration relative to the total activity control (no inhibitor) using the following formula:
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the Na+/K+-ATPase activity.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for Na+/K+-ATPase inhibition assay.
Signaling Pathway Diagram
Caption: this compound-induced Na+/K+-ATPase signaling cascade.
References
Application Notes & Protocols: Gitoxigenin for High-Throughput Cancer Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gitoxigenin, a cardenolide steroid, has emerged as a promising candidate for anti-cancer drug discovery. As a member of the cardiac glycoside family, it shares a primary mechanism of action with clinically used drugs like digoxin and digitoxin.[1][2] This document provides a comprehensive overview of the application of this compound in high-throughput screening (HTS) against various cancer cell lines, including its mechanism of action, protocols for cytotoxicity screening, and a summary of its reported anti-proliferative activities.
High-throughput screening of compound libraries against panels of cancer cell lines, such as the NCI-60 screen, is a crucial step in the identification of novel therapeutic agents.[3][4][5][6] These screens allow for the rapid assessment of a compound's potency and selectivity across a diverse range of cancer types.[7] this compound and its derivatives have demonstrated significant cytotoxic and anti-proliferative effects in numerous cancer cell lines, often in the nanomolar to micromolar range, making them compounds of high interest for further investigation.[1]
Mechanism of Action
The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase pump located in the cell membrane.[1][8] Inhibition of this ion pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the sodium-calcium exchanger. This disruption of ion homeostasis triggers a cascade of downstream signaling events that can induce apoptosis and inhibit cancer cell proliferation.
Key signaling pathways implicated in the anti-cancer effects of cardiac glycosides include:
-
Src Kinase Activation: The Na+/K+-ATPase acts as a signal transducer. Binding of cardiac glycosides can lead to the activation of Src, a non-receptor tyrosine kinase.
-
EGFR Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell growth and survival.
-
PI3K/AKT and MAPK Pathways: Downstream of EGFR, major signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways are modulated, which can ultimately lead to cell cycle arrest and apoptosis.[9][10]
-
Induction of Apoptosis: this compound and related compounds have been shown to induce apoptosis through the mitochondrial pathway, characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins.[11][12]
Data Presentation: Anti-proliferative Activity of this compound and Related Compounds
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in various cancer cell lines. This data is compiled from multiple studies to provide a comparative overview of its potency.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| TK-10 | Renal Adenocarcinoma | 0.13 - 2.8 |
| MCF-7 | Breast Adenocarcinoma | Data suggests activity |
| Nasopharynx Carcinoma | Nasopharynx Carcinoma | Data suggests activity |
Note: Specific IC50 values for MCF-7 and Nasopharynx Carcinoma were not explicitly found for this compound in the provided search results, but its activity is implied by its inclusion in studies evaluating cardiac glycosides against these cell lines.[1]
Table 2: IC50 Values of this compound Derivatives in Human Cancer Cell Lines
| Derivative | Cell Line | Cancer Type | IC50 (nM) |
| Dithis compound-α-L-rhamno-pyranoside | HeLa | Cervical Carcinoma | 35.2 ± 1.6 |
| Dithis compound-α-L-amiceto-pyranoside | HeLa | Cervical Carcinoma | 38.7 ± 1.3 |
| 3′-amino-d-xyloside (Dg18) | A549 | Lung Adenocarcinoma | 10 ± 1 |
| 3′-azido-d-xyloside (Dg17) | A549 | Lung Adenocarcinoma | 17 ± 9 |
| 4′-amino-d-glucoside (Dg08) | A549 | Lung Adenocarcinoma | 20 ± 6 |
Data for derivatives highlights the potential for chemical modification to enhance potency.[6][8]
Experimental Protocols
High-Throughput Screening Workflow
A typical workflow for high-throughput screening of this compound against a panel of cancer cell lines is depicted below.
Caption: High-throughput screening workflow for this compound.
Protocol for MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to a stock concentration, e.g., 10 mM)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for blank measurements.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Caption: this compound-induced signaling pathway in cancer cells.
Conclusion
This compound presents a compelling profile as an anti-cancer agent, with demonstrated potency across various cancer cell lines. Its well-characterized primary mechanism of action, involving the inhibition of the Na+/K+-ATPase and subsequent modulation of key cancer-related signaling pathways, provides a strong rationale for its further development. The provided protocols for high-throughput screening and cell viability assessment offer a framework for researchers to systematically evaluate the therapeutic potential of this compound and its analogs. Future studies should focus on comprehensive screening against larger cancer cell line panels and in vivo models to fully elucidate its efficacy and selectivity.
References
- 1. This compound | 545-26-6 | Benchchem [benchchem.com]
- 2. Dithis compound | C23H34O4 | CID 4369270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 7. selectscience.net [selectscience.net]
- 8. Cytotoxic effect of carbohydrate derivatives of dithis compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]
- 10. Synergistic Anti-Cancer Effects of AKT and SRC Inhibition in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. europeanreview.org [europeanreview.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for the Development of Gitoxigenin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. This document provides detailed application notes and protocols for the development of ADCs utilizing gitoxigenin, a cardenolide with established cytotoxic properties, as the payload. Cardiac glycosides like this compound induce apoptosis in cancer cells primarily through the inhibition of the Na+/K+-ATPase pump, making them attractive candidates for ADC development.
These guidelines will cover the essential stages of this compound-based ADC development, including the synthesis of a conjugatable this compound derivative, antibody conjugation and purification, and comprehensive in vitro and in vivo evaluation.
Synthesis of this compound-Linker Conjugate
To enable conjugation to an antibody, this compound must be derivatized with a linker containing a reactive functional group. This protocol adapts a common strategy for modifying cardiac glycosides by introducing an amino group via a sugar moiety, which can then be coupled to a linker.
Protocol 1: Synthesis of an Amine-Derivatized this compound
This protocol is based on the derivatization of the closely related cardiac glycoside, dithis compound, and is proposed as a viable method for this compound. The synthesis involves the neoglycosylation of this compound with an azido-sugar, followed by reduction to the corresponding amino-sugar.[1]
Materials:
-
This compound
-
Azido-sugar (e.g., 3-azido-3-deoxy-D-glucose)
-
Anhydrous Dichloromethane (DCM)
-
Boron Trifluoride Etherate (BF3·OEt2)
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF)
-
Water
-
Silica Gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Neoglycosylation:
-
Dissolve this compound and the azido-sugar in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C.
-
Add BF3·OEt2 dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding water.
-
Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting azido-sugar-gitoxigenin conjugate by silica gel column chromatography.
-
-
Reduction to Amine:
-
Dissolve the purified azido-sugar-gitoxigenin in a mixture of THF and water.
-
Add triphenylphosphine (PPh3) to the solution.
-
Stir the reaction at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting amino-sugar-gitoxigenin by silica gel column chromatography.
-
Protocol 2: Coupling of Amine-Derivatized this compound to a Maleimide-Linker
This protocol describes the conjugation of the amine-derivatized this compound to a common ADC linker, maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-PAB), which contains an NHS ester reactive towards the amine.
Materials:
-
Amine-derivatized this compound
-
MC-VC-PAB-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the amine-derivatized this compound in anhydrous DMF.
-
Add the MC-VC-PAB-NHS ester and DIPEA to the solution.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the this compound-linker conjugate by preparative HPLC.
-
Lyophilize the purified product to obtain a stable powder.
Antibody-Drug Conjugation and Characterization
The following protocols detail the conjugation of the this compound-linker to a monoclonal antibody, purification of the resulting ADC, and characterization of the final product.
Protocol 3: Thiol-Maleimide Antibody Conjugation
This is a widely used method for site-specific conjugation to cysteine residues.[]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound-linker with a maleimide group
-
DMSO
-
Desalting columns
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 1-2 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30 minutes at room temperature to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column, exchanging the buffer back to PBS.
-
-
Conjugation:
-
Prepare a 10 mM stock solution of the this compound-linker in DMSO.
-
Add a 5-fold molar excess of the this compound-linker solution to the reduced antibody.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Purification:
-
Purify the resulting this compound-ADC from unconjugated linker and other small molecules using a desalting column.
-
Further purification to separate ADCs with different drug-to-antibody ratios (DAR) can be performed using Hydrophobic Interaction Chromatography (HIC).
-
Protocol 4: Characterization of the this compound-ADC
A. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods.
-
UV-Vis Spectroscopy: This is a simple and quick method.[]
-
Measure the absorbance of the ADC sample at 280 nm and at the maximum absorbance wavelength of this compound.
-
The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the this compound-linker at these wavelengths.
-
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs.[4]
-
Inject the purified ADC onto a HIC column.
-
The resulting chromatogram will show peaks corresponding to ADCs with DAR values of 0, 2, 4, 6, and 8 for cysteine-based conjugation.
-
The average DAR is calculated based on the weighted average of the peak areas.[4]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides a more precise DAR value and information on the distribution of drug loading.[5][6]
-
The ADC can be analyzed intact or after reduction of the antibody to separate the light and heavy chains.
-
The mass of each species is determined, and the number of conjugated drugs can be calculated from the mass shift.
-
The average DAR is calculated from the relative abundance of each species.[5]
-
B. Stability Assays
-
Plasma Stability: This assay evaluates the stability of the ADC in plasma, measuring the loss of the drug-linker over time.[7][8]
-
Incubate the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C.
-
At various time points, analyze the samples by LC-MS to determine the average DAR.
-
A decrease in DAR over time indicates linker instability.
-
-
Physical Stability: This assesses the propensity of the ADC to aggregate.[9][10]
-
Subject the ADC to stress conditions such as elevated temperature.
-
Analyze the samples by Size Exclusion Chromatography (SEC) to detect the formation of high molecular weight aggregates.
-
In Vitro Efficacy and Mechanism of Action
Protocol 5: In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[11]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
This compound-ADC, unconjugated antibody, and free this compound-linker
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound-ADC, unconjugated antibody, and free this compound-linker. Include untreated cells as a control.
-
Incubate for 72-120 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to solubilize the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 6: Bystander Effect Assay
This assay determines if the this compound payload can kill neighboring antigen-negative cells after being released from the target cells.[12][13][14][15]
Materials:
-
Antigen-positive target cells
-
Antigen-negative bystander cells (labeled with a fluorescent protein like GFP for easy identification)
-
This compound-ADC
-
Co-culture medium
Procedure:
-
Co-culture the antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio.
-
Treat the co-culture with serial dilutions of the this compound-ADC.
-
Incubate for 72-120 hours.
-
Use flow cytometry or high-content imaging to specifically quantify the viability of the GFP-labeled antigen-negative cells.
-
A decrease in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.
In Vivo Evaluation
Protocol 7: Xenograft Tumor Model
Xenograft models are used to evaluate the anti-tumor efficacy of the this compound-ADC in a living organism.[16][17][18]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Antigen-positive cancer cell line
-
This compound-ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the antigen-positive cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound-ADC at different doses).
-
Administer the treatments intravenously at a predetermined schedule.
-
Measure the tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound-ADC
| Cell Line | Antigen Expression | Compound | IC50 (nM) |
| Target Cell Line | High | This compound-ADC | |
| Free this compound-Linker | |||
| Unconjugated Antibody | |||
| Control Cell Line | Negative | This compound-ADC | |
| Free this compound-Linker | |||
| Unconjugated Antibody |
Table 2: In Vivo Efficacy of this compound-ADC in Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day X (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 | |
| Unconjugated Antibody | X mg/kg, QWX4 | ||
| This compound-ADC | Y mg/kg, QWX4 | ||
| This compound-ADC | Z mg/kg, QWX4 |
Visualizations
Caption: Workflow for the development of this compound-based ADCs.
Caption: Proposed mechanism of action for a this compound-based ADC.
References
- 1. Influence of Sugar Amine Regiochemistry on Dithis compound Neoglycoside Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. sciex.com [sciex.com]
- 6. agilent.com [agilent.com]
- 7. ADC Plasma Stability Assay [iqbiosciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 10. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Gitoxigenin for In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gitoxigenin, a cardenolide steroid, is a metabolite of digitoxin and has garnered interest for its potential therapeutic applications beyond its cardiotonic effects, including anticancer properties. In vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful tools for non-invasively studying the pharmacokinetics, biodistribution, and target engagement of drug candidates in living organisms. Radiolabeling this compound with suitable isotopes allows for its visualization and quantification in preclinical models, providing crucial data for drug development.
This document provides detailed protocols for the radiolabeling of this compound with Fluorine-18 for PET imaging and Iodine-123 for SPECT imaging. It also outlines a comprehensive protocol for subsequent in vivo imaging and biodistribution studies in a rodent model.
Signaling Pathway of this compound
This compound, like other cardiac glycosides, primarily exerts its effects by inhibiting the Na+/K+-ATPase, an enzyme crucial for maintaining cellular ion gradients. This inhibition leads to a cascade of downstream signaling events.
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]Fluorothis compound for PET Imaging
This protocol is adapted from established methods for the nucleophilic fluorination of steroids. It involves the synthesis of a precursor with a suitable leaving group and subsequent reaction with [¹⁸F]fluoride.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine
-
Triflic anhydride
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
HPLC grade acetonitrile and water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Analytical and semi-preparative HPLC systems
Procedure:
-
Precursor Synthesis (this compound-triflate):
-
Dissolve this compound in anhydrous DMF.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0°C.
-
Slowly add triflic anhydride and stir for 1 hour at 0°C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify the this compound-triflate precursor using column chromatography.
-
Confirm the structure and purity by NMR and mass spectrometry.
-
-
Radiolabeling with ¹⁸F:
-
Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K222/K₂CO₃ complex by heating under a stream of nitrogen.
-
Dissolve the this compound-triflate precursor in anhydrous acetonitrile and add to the dried [¹⁸F]fluoride complex.
-
Seal the reaction vessel and heat at 80-100°C for 15-20 minutes.
-
-
Purification and Formulation:
-
Cool the reaction mixture and dilute with water.
-
Pass the mixture through a C18 SPE cartridge to trap the crude [¹⁸F]fluorothis compound.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the product from the cartridge with acetonitrile.
-
Purify the [¹⁸F]fluorothis compound using a semi-preparative HPLC system.
-
Collect the fraction corresponding to the product and remove the solvent under reduced pressure.
-
Formulate the final product in a sterile saline solution containing a small percentage of ethanol for injection.
-
-
Quality Control:
-
Determine the radiochemical purity and specific activity using an analytical HPLC system equipped with a radiation detector.
-
Perform a filter sterility test and a bacterial endotoxin test.
-
Protocol 2: Radiosynthesis of [¹²³I]Iodothis compound for SPECT Imaging
This protocol is based on electrophilic radioiodination methods.
Materials:
-
This compound
-
[¹²³I]Sodium iodide
-
Chloramine-T or Iodogen
-
Sodium metabisulfite
-
HPLC grade solvents
-
SPE cartridges
-
Analytical and semi-preparative HPLC systems
Procedure:
-
Radioiodination:
-
To a reaction vial coated with Iodogen, add a solution of this compound in ethanol.
-
Add [¹²³I]sodium iodide in a phosphate buffer (pH 7.4).
-
Allow the reaction to proceed at room temperature for 15-20 minutes with gentle agitation.
-
Alternatively, using the Chloramine-T method, add Chloramine-T solution to a mixture of this compound and [¹²³I]sodium iodide.
-
Quench the reaction by adding sodium metabisulfite solution.
-
-
Purification and Formulation:
-
Dilute the reaction mixture with water.
-
Purify the crude [¹²³I]iodothis compound using a C18 SPE cartridge followed by semi-preparative HPLC, similar to the ¹⁸F-labeling protocol.
-
Formulate the final product in sterile saline for injection.
-
-
Quality Control:
-
Assess radiochemical purity and specific activity via analytical radio-HPLC.
-
Perform sterility and endotoxin testing.
-
In Vivo Imaging and Biodistribution Studies
Animal Model:
-
Female athymic nude mice (4-6 weeks old) are commonly used, especially for tumor models. For general biodistribution, healthy BALB/c mice can be used.
-
Animals should be housed in a temperature and light-controlled environment with ad libitum access to food and water.
Experimental Workflow:
Procedure:
-
Radiotracer Administration:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Administer a bolus injection of the radiolabeled this compound (typically 3.7-7.4 MBq or 100-200 µCi) via the lateral tail vein. The injection volume should be approximately 100-150 µL.
-
-
PET/SPECT Imaging:
-
Immediately after injection, place the animal in the scanner for dynamic imaging, or at specific time points (e.g., 30, 60, 120 minutes post-injection) for static scans.
-
Acquire whole-body PET or SPECT images. A CT scan is typically performed for anatomical co-registration and attenuation correction.
-
Maintain the animal's body temperature using a heating pad throughout the imaging session.
-
-
Image Analysis:
-
Reconstruct the PET/SPECT images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET/SPECT images with the CT images.
-
Draw regions of interest (ROIs) on major organs (heart, liver, kidneys, lungs, muscle, bone, and tumor if applicable) to generate time-activity curves.
-
Quantify the radiotracer uptake in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Ex Vivo Biodistribution:
-
At the end of the imaging session (or in a separate cohort of animals), euthanize the mice at various time points post-injection.
-
Dissect major organs and tissues.
-
Weigh each sample and measure the radioactivity using a calibrated gamma counter.
-
Calculate the %ID/g for each tissue.
-
Data Presentation
The quantitative data from biodistribution studies should be summarized in tables for clear comparison of radiotracer uptake in different organs over time.
Table 1: Biodistribution of [¹⁸F]Fluorothis compound in Healthy Mice (%ID/g ± SD)
| Organ | 30 min p.i. | 60 min p.i. | 120 min p.i. |
| Blood | 2.5 ± 0.4 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Heart | 3.8 ± 0.6 | 2.9 ± 0.5 | 1.8 ± 0.3 |
| Lungs | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.9 ± 0.1 |
| Liver | 15.2 ± 2.1 | 12.5 ± 1.8 | 8.7 ± 1.2 |
| Kidneys | 10.5 ± 1.5 | 8.9 ± 1.3 | 5.4 ± 0.8 |
| Spleen | 1.8 ± 0.3 | 1.1 ± 0.2 | 0.6 ± 0.1 |
| Muscle | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.05 |
| Bone | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.8 ± 0.4 |
Note: The data presented in this table is hypothetical and representative of what might be expected for a radiolabeled steroid derivative. Actual results will vary.
Table 2: Biodistribution of [¹²³I]Iodothis compound in Healthy Mice (%ID/g ± SD)
| Organ | 60 min p.i. | 120 min p.i. | 240 min p.i. |
| Blood | 1.8 ± 0.3 | 0.9 ± 0.1 | 0.3 ± 0.04 |
| Heart | 3.2 ± 0.5 | 2.5 ± 0.4 | 1.5 ± 0.2 |
| Lungs | 1.9 ± 0.3 | 1.2 ± 0.2 | 0.7 ± 0.1 |
| Liver | 18.5 ± 2.5 | 14.2 ± 1.9 | 9.1 ± 1.3 |
| Kidneys | 12.1 ± 1.7 | 9.8 ± 1.4 | 6.2 ± 0.9 |
| Spleen | 1.5 ± 0.2 | 0.9 ± 0.1 | 0.5 ± 0.07 |
| Muscle | 0.7 ± 0.1 | 0.5 ± 0.08 | 0.3 ± 0.04 |
| Thyroid | 5.6 ± 0.9 | 8.2 ± 1.2 | 10.5 ± 1.6 |
Note: The data presented in this table is hypothetical. Increased thyroid uptake may indicate in vivo deiodination.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the successful radiolabeling of this compound for PET and SPECT imaging. These in vivo studies are critical for evaluating the pharmacokinetic profile and target tissue accumulation of this compound-based therapeutics, thereby accelerating their preclinical development. Careful adherence to these protocols will enable researchers to generate high-quality, reproducible data to inform clinical translation.
Application Notes and Protocols for the Extraction and Purification of Gitoxigenin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gitoxigenin is a cardenolide aglycone, a type of steroid found in plants of the Digitalis genus, most notably purple foxglove (Digitalis purpurea). It is the aglycone of gitoxin, a potent cardiac glycoside. Like other cardiac glycosides, this compound and its derivatives exert a positive inotropic effect on the heart muscle, primarily by inhibiting the Na+/K+-ATPase pump. This activity makes them valuable compounds for pharmacological research and potential drug development, particularly in cardiovascular medicine.
These application notes provide detailed protocols for the extraction, isolation, and purification of this compound from Digitalis purpurea leaves. The methodologies cover sample preparation, solvent extraction, and chromatographic purification, supported by quantitative data and workflow diagrams.
Data Presentation: this compound Content and Extraction
Quantitative analysis of phytochemicals is crucial for process optimization and standardization. The following tables summarize the typical content of this compound and its parent glycoside, gitoxin, in Digitalis purpurea and compare the general efficiency of various extraction methods.
Table 1: Typical Concentration of this compound and Gitoxin in Digitalis purpurea Leaves
| Compound | Concentration Range (ppm or µg/g dry weight) | Reference |
| This compound | 1.0 - 10.0 | [1] |
| Gitoxin | 20.0 - 250.0 | [1] |
Table 2: Comparative Analysis of Extraction Methods for Cardiac Glycosides
| Extraction Method | Typical Solvents | Relative Yield | Advantages | Disadvantages | Reference |
| Maceration | Ethanol, 70% Ethanol, Methanol | Moderate | Simple, suitable for thermolabile compounds. | Time-consuming, potentially lower efficiency. | [2] |
| Soxhlet Extraction | Ethanol, Methanol, Chloroform | High | High extraction efficiency due to continuous process. | Requires heat, potentially degrading thermolabile compounds. | [2] |
| Ultrasonic-Assisted Extraction (UAE) | Ethanol-water mixtures, Methanol | Moderate to High | Fast, efficient, reduced solvent consumption. | Requires specialized equipment. | [2] |
Note: Yields are highly dependent on the specific plant material, solvent choice, and extraction parameters. Soxhlet extraction with ethanol is often reported to provide the best results for cardiac glycosides from Digitalis.[2]
Experimental Protocols
Protocol 1: Plant Material Preparation
Proper preparation of the plant material is a critical first step to ensure efficient extraction.
-
Collection : Harvest the leaves of Digitalis purpurea. The concentration of cardiac glycosides can vary with the age of the plant and the time of year.
-
Drying : Dry the fresh leaves in a well-ventilated, shaded area or using an oven at a low temperature (40-50°C) to prevent the degradation of active compounds.[2] The final moisture content should be below 5%.
-
Milling : Grind the dried leaves into a fine powder using a mechanical mill. This increases the surface area, facilitating better solvent penetration and extraction efficiency.[2]
Protocol 2: Solvent Extraction of Crude Glycosides
This protocol describes three common methods for extracting the crude glycoside mixture from the prepared plant powder.
Method A: Maceration
-
Weigh 100 g of dried, powdered Digitalis purpurea leaf material.
-
Place the powder in a large flask and add 1 L of 70% ethanol.
-
Seal the flask and allow it to stand at room temperature for 3-5 days with occasional stirring.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid plant material (the marc).
-
Wash the marc with an additional 200 mL of 70% ethanol and combine the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[2]
Method B: Soxhlet Extraction
-
Place 50 g of dried, powdered leaf material into a cellulose thimble.
-
Place the thimble into the main chamber of a Soxhlet extractor.
-
Fill a round-bottom flask with 500 mL of 95% ethanol.
-
Assemble the Soxhlet apparatus and heat the flask. Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, allow the apparatus to cool.
-
Transfer the ethanolic extract to a round-bottom flask and concentrate it using a rotary evaporator to yield the crude extract.[2]
Method C: Ultrasonic-Assisted Extraction (UAE)
-
Combine 50 g of dried, powdered leaf material with 500 mL of a methanol-water mixture (e.g., 80:20 v/v) in a large beaker.
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.[2]
Protocol 3: Purification of this compound
This multi-step protocol refines the crude extract to isolate this compound. It begins with the removal of the sugar moieties (hydrolysis) to yield the aglycone, followed by partitioning and chromatography.
Step 1: Acid Hydrolysis of Glycosides This step cleaves the sugar chains from the aglycone core. Gitoxin will be hydrolyzed to this compound.
-
Dissolve the crude extract obtained from Protocol 2 in a minimal amount of 50% ethanol.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Gently heat the mixture under reflux at 70-80°C for 1-2 hours. The hydrolysis progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. A precipitate containing the aglycones may form.
-
Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.
Step 2: Liquid-Liquid Partitioning
-
Transfer the neutralized hydrolysate to a separatory funnel.
-
Extract the aqueous solution three times with an equal volume of chloroform or a chloroform:n-butanol mixture.[3]
-
Combine the organic layers, which now contain the aglycones including this compound.
-
Wash the combined organic phase with distilled water to remove residual acid and salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter.
-
Evaporate the solvent under reduced pressure to yield a purified aglycone-rich extract.
Step 3: Chromatographic Purification Further purification is achieved using column chromatography followed by preparative TLC or HPLC.
A. Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a hexane:ethyl acetate mixture).
-
Pack a glass column with the slurry.
-
Dissolve the aglycone-rich extract in a minimal volume of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate (9:1) and gradually increasing to pure ethyl acetate, followed by ethyl acetate:methanol mixtures.
-
Collect fractions and monitor them by TLC to identify those containing this compound. A suitable TLC system is ethyl acetate:methanol:water (8.0:1.5:1.0, v/v/v).[1]
-
Combine the this compound-rich fractions and evaporate the solvent.
B. Preparative Thin-Layer Chromatography (pTLC)
-
Dissolve the partially purified material from column chromatography in a small amount of chloroform:methanol (1:1).
-
Apply the solution as a continuous band onto a preparative silica gel TLC plate.
-
Develop the plate using a solvent system such as ethyl acetate:methanol:water (8.0:1.5:1.0, v/v/v).[1]
-
Visualize the separated bands under UV light (if applicable) or by staining a small section of the plate.
-
Scrape the silica gel band corresponding to the Rf value of a this compound standard.
-
Extract the this compound from the silica gel using methanol or ethyl acetate, filter, and evaporate the solvent to obtain the purified compound.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from plant material to purified this compound.
Signaling Pathway
This compound shares its primary mechanism of action with other cardiac glycosides, which involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells (cardiomyocytes).
References
Troubleshooting & Optimization
Technical Support Center: Improving Gitoxigenin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of gitoxigenin in in vitro assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and solubility data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: this compound, a cardiac glycoside, is poorly soluble in water. For in vitro studies, organic solvents are necessary to prepare stock solutions. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents. While specific quantitative data for this compound is limited, data from the closely related compound digitoxin suggests solubility is approximately 20 mg/mL in DMSO and potentially higher in ethanol.[1] For cell-based assays, it is crucial to use a minimal amount of organic solvent to avoid cytotoxicity.
Q2: What is the maximum recommended concentration of DMSO or ethanol in cell culture media?
A2: To minimize solvent-induced toxicity to cells, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO or ethanol concentration at or below 0.5%, with many cell lines tolerating up to 1%. However, it is imperative to perform a vehicle control experiment to determine the tolerance of your specific cell line to the chosen solvent and concentration.
Q3: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What can I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. This can be addressed by:
-
Optimizing the dilution method: A stepwise dilution approach is recommended.
-
Using a co-solvent system: Employing a mixture of solvents can enhance solubility.
-
Employing solubility enhancers: Molecules like cyclodextrins can encapsulate this compound, increasing its aqueous solubility.[2][3]
Q4: Can I heat or sonicate my this compound solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) can aid in the initial dissolution of this compound in the organic solvent. Sonication can also be used to break up small particles and facilitate dissolution. However, excessive heat should be avoided as it may lead to degradation of the compound. Always visually inspect the solution to ensure complete dissolution before use.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in organic solvents should be stored at -20°C or -80°C to ensure stability.[4] Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Media
Symptoms:
-
Visible particulate matter in the culture medium after adding the this compound stock solution.
-
Cloudiness or turbidity of the medium.
-
Inconsistent or non-reproducible experimental results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Estimated Solubility of this compound and Related Cardiac Glycosides in Common Solvents
| Compound | Solvent | Estimated Solubility |
| This compound | Water | Practically Insoluble |
| DMSO | ~20 mg/mL (based on digitoxin data)[1] | |
| Ethanol | Likely high (qualitative data) | |
| Digitoxin | DMSO | ~20 mg/mL[1] |
| Ethanol | ~5 g/mL (Caution: this value seems high)[1] | |
| Chloroform | ~20 mg/mL[1] | |
| DMF | ~25 mg/mL[1] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[1] |
Note: The solubility of this compound is expected to be similar to that of digitoxin due to their structural similarities. However, empirical determination is recommended for precise measurements.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 390.51 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Methodology:
-
Weighing: Accurately weigh 3.905 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter into a new sterile, amber tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[4]
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a this compound-HP-β-CD inclusion complex to improve aqueous solubility.[2][3]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Sterile vials
Methodology:
-
Prepare HP-β-CD Solution: Prepare a desired concentration of HP-β-CD solution in deionized water (e.g., 10% w/v). Stir until fully dissolved.
-
Prepare this compound Premix: In a separate vial, dissolve the required amount of this compound in a minimal volume of a suitable organic solvent (e.g., ethanol).
-
Form the Complex: While vigorously stirring the HP-β-CD solution, slowly add the this compound premix dropwise.
-
Equilibrate: Cover the vial and allow the mixture to stir for 1-2 hours at room temperature to facilitate the formation of the inclusion complex.
-
Sterilization and Storage: Filter the solution through a 0.22 µm filter and store at 4°C for short-term use or at -20°C for longer-term storage.
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: Simplified signaling pathway of this compound's action on cardiac myocytes.
References
troubleshooting gitoxigenin cytotoxicity assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in gitoxigenin cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to cytotoxicity?
This compound, a cardiac glycoside, primarily induces cytotoxicity by inhibiting the plasma membrane Na+/K+-ATPase (sodium-potassium pump).[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions.[3] The elevated intracellular calcium triggers a cascade of events including mitochondrial stress, generation of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to cell death.[1][2][3]
Q2: Why am I seeing high variability between replicate wells in my cytotoxicity assay?
High variability between replicates is a common issue and can stem from several factors:
-
Pipetting Errors: Inconsistent volumes of cells, media, or reagents can lead to significant differences.
-
Uneven Cell Seeding: A non-homogenous cell suspension can result in different cell numbers per well.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in concentration and cell stress.
-
Incomplete Solubilization: In assays like the MTT, incomplete dissolution of the formazan crystals can cause inaccurate absorbance readings.
-
Temperature Gradients: Variations in temperature across the plate during incubation can affect cell growth and metabolism.
Q3: My this compound is dissolved in DMSO. Could the solvent be affecting my results?
Yes, the concentration of Dimethyl Sulfoxide (DMSO) can impact cell viability. While most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, some, especially primary cells, are sensitive to concentrations as low as 0.1%.[4][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO used in the experimental wells) to account for any solvent-induced effects.
Q4: How stable is this compound in cell culture media?
The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of certain media components. While specific data on this compound stability is limited, related cardiac glycosides like digoxin have shown stability in unprocessed clotted blood for up to 12 hours at room temperature. For long-term experiments, it is advisable to prepare fresh dilutions of this compound from a stock solution.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during this compound cytotoxicity assays.
Issue 1: Inconsistent IC50 Values Across Experiments
| Potential Cause | Recommended Solution |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Reagent Variability | Use the same lot of reagents (e.g., FBS, media, assay kits) for a set of comparable experiments. Prepare fresh reagents as needed. |
| Incubation Time | Standardize the incubation time with this compound across all experiments. |
| Initial Seeding Density | Optimize and maintain a consistent cell seeding density. |
Issue 2: High Background Signal in Control Wells
| Potential Cause | Recommended Solution |
| Media Components (Phenol Red) | Use phenol red-free media, as it can interfere with colorimetric assays. |
| Contamination | Visually inspect plates for microbial contamination. Practice sterile techniques. |
| Compound Interference | Run a control with this compound in cell-free media to check for direct reaction with assay reagents. |
| Serum LDH Activity (LDH Assay) | Use heat-inactivated serum or serum-free media during the LDH release period. Include a media-only background control.[6] |
Issue 3: Low or No Cytotoxic Effect Observed
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the concentration of your stock solution. Perform a wide range of serial dilutions to ensure the effective concentration range is covered. |
| Compound Instability/Precipitation | Ensure this compound is fully dissolved in the stock solution (e.g., DMSO) before diluting in media. Visually inspect for any precipitation after dilution. |
| Resistant Cell Line | The chosen cell line may be inherently resistant to this compound. Consider using a different cell line or a positive control known to induce cytotoxicity. |
| Short Incubation Time | Increase the duration of exposure to this compound. |
Quantitative Data Summary
Due to limited direct data on this compound, the following table summarizes the IC50 values of the closely related cardiac glycoside, dithis compound, and its derivatives in various cancer cell lines. This data can serve as a reference for expected potency.
| Compound | Cell Line | Assay Type | IC50 Value |
| Dithis compound-α-L-rhamno-pyranoside | HeLa | MTT | 35.2 ± 1.6 nM[7] |
| Dithis compound-α-L-amiceto-pyranoside | HeLa | MTT | 38.7 ± 1.3 nM[7] |
| Digitoxin | HeLa | MTT | 2.34 ± 0.003 µM[7] |
| Dithis compound-α-L-rhamno-pyranoside | NCI-H460 (Lung Cancer) | Not Specified | 12-46 nM[7] |
| Dithis compound-α-L-amiceto-pyranoside | NCI-H460 (Lung Cancer) | Not Specified | 55 nM[7] |
| Digitoxin | NCI-H460 (Lung Cancer) | Not Specified | 49-357 nM[7] |
| Dithis compound neoglycoside (Dg18) | A549 (Lung Cancer) | Viability Assay | 10 ± 1 nM[8] |
| Dithis compound neoglycoside (Dg17) | A549 (Lung Cancer) | Viability Assay | 17 ± 9 nM[8] |
| Digitoxin | TK-10 (Renal Adenocarcinoma) | Not Specified | 3-33 nM[9] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (typically in DMSO).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
Include the following controls in triplicate:
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
-
LDH Reaction and Measurement:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Subtract the absorbance of the culture medium background from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
Visualizations
This compound-Induced Cytotoxicity Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Cytotoxic effect of carbohydrate derivatives of dithis compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Sugar Amine Regiochemistry on Dithis compound Neoglycoside Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
how to reduce off-target effects of gitoxigenin treatment
Welcome to the technical support center for gitoxigenin treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound, like other cardiac glycosides, primarily functions by inhibiting the Na+/K+-ATPase pump. This enzyme is responsible for maintaining the sodium and potassium ion gradients across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium levels. This cascade of events is central to its cardiotonic effects and is also believed to contribute to its anti-cancer properties.
Q2: What are the main off-target effects of this compound treatment?
A2: The most significant off-target effect of this compound is cardiotoxicity, which is an extension of its on-target mechanism but at concentrations that are toxic to heart cells.[1] Other observed off-target effects can include generalized cytotoxicity to non-target cells, neurotoxicity, and the activation of various signaling pathways that are not directly related to Na+/K+-ATPase inhibition.[2]
Q3: How can I reduce the off-target cytotoxicity of this compound in my cell-based assays?
A3: To reduce off-target cytotoxicity, it is crucial to perform a dose-response experiment to determine the optimal concentration that provides the desired on-target effect with minimal toxicity.[3] Consider using a panel of cell lines, including non-cancerous cell lines, to assess the therapeutic window. Additionally, modifying the structure of this compound, for example, by creating neoglycoside analogs, has been shown to improve the therapeutic index.[2]
Q4: Can I use this compound in combination with other therapies to minimize side effects?
A4: Yes, combination therapy is a viable strategy. For instance, combining this compound with other chemotherapeutic agents may allow for a lower, less toxic dose of this compound to be used while still achieving a potent anti-cancer effect. However, it is important to screen for potential synergistic or antagonistic interactions between the compounds.
Q5: What are some key signaling pathways affected by this compound's off-target activity?
A5: this compound and other cardiac glycosides have been shown to modulate several signaling pathways, including the Src/EGFR/STAT3 and MAPK pathways.[4][5] Inhibition of the Na+/K+-ATPase can trigger a signaling cascade that involves these kinases, leading to downstream effects on cell proliferation, migration, and survival.[2][6]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in non-target cells.
-
Possible Cause: The concentration of this compound is too high, leading to generalized cytotoxicity that masks the specific on-target effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations on both your target cells and at least one non-target (healthy) cell line to determine the therapeutic index.
-
Optimize Incubation Time: Shortening the exposure time may reduce non-specific toxicity while still allowing for the observation of on-target effects.
-
Use a More Selective Analog: If available, consider using a modified version of this compound, such as a neoglycoside, which may have a better selectivity profile.[2]
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause: Variability in cell health, passage number, or experimental conditions. This compound is a potent compound, and slight variations can lead to different outcomes.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of each experiment. Use a consistent passage number for your cells.
-
Verify Compound Integrity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Include Proper Controls: Always include vehicle-treated controls (e.g., DMSO) and positive controls (a compound with a known effect) in every experiment.
-
Issue 3: Difficulty in distinguishing on-target from off-target effects.
-
Possible Cause: The observed phenotype may be a result of a combination of Na+/K+-ATPase inhibition and effects on other cellular targets.
-
Troubleshooting Steps:
-
On-Target Validation: Directly measure the activity of the Na+/K+-ATPase pump in the presence of this compound to confirm target engagement at the concentrations used in your experiments.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify the direct binding of this compound to its target protein (Na+/K+-ATPase) within the cell.[7][8]
-
Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to reduce the expression of the Na+/K+-ATPase alpha subunit. If the effect of this compound is diminished in these cells, it provides strong evidence for on-target activity.
-
Data Presentation
The following table summarizes the IC50 values for the on-target (Na+/K+-ATPase inhibition) and off-target (cytotoxicity) effects of dithis compound derivatives, which are structurally similar to this compound. This data can help in estimating the therapeutic window for your experiments.
| Compound/Cell Line | On-Target IC50 (Na+/K+-ATPase Inhibition) | Off-Target IC50 (Cytotoxicity) | Reference |
| Dithis compound-α-L-rhamno-pyranoside | 12 ± 1 nM | 35.2 ± 1.6 nM (HeLa cells) | [9] |
| Dithis compound-α-L-amiceto-pyranoside | 41 ± 3 nM | 38.7 ± 1.3 nM (HeLa cells) | [9] |
| Digitoxin | Not specified | 2.340 ± 0.003 μM (HeLa cells) | [9] |
| Digitoxin | Not specified | 124 nM (Mean of 6 pancreatic cancer cell lines) | [10] |
| Digoxin | Not specified | 344 nM (Mean of 6 pancreatic cancer cell lines) | [10] |
| Dithis compound | Not specified | 645 nM (Mean of 6 pancreatic cancer cell lines) | [10] |
Experimental Protocols
Protocol 1: Na+/K+-ATPase Inhibition Assay
This protocol provides a method to determine the on-target activity of this compound by measuring the inhibition of Na+/K+-ATPase.
-
Enzyme Source: Use a commercially available purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex).
-
Reaction Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, and 5 mM MgCl2.
-
This compound Preparation: Prepare a serial dilution of this compound in the reaction buffer.
-
Assay Procedure: a. In a 96-well plate, add 50 µL of the enzyme preparation to each well. b. Add 50 µL of the this compound dilutions or vehicle control to the respective wells. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 100 µL of 5 mM ATP solution to each well. e. Incubate at 37°C for 30 minutes. f. Stop the reaction by adding 50 µL of 10% (w/v) trichloroacetic acid.
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the Malachite Green assay.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cytotoxicity Assay (MTT)
This protocol outlines the steps to assess the cytotoxic (off-target) effects of this compound on cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Below are diagrams illustrating key concepts related to this compound treatment.
Caption: On-target mechanism of this compound action.
Caption: Workflow for troubleshooting off-target effects.
Caption: this compound-modulated signaling pathways.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Influence of Sugar Amine Regiochemistry on Dithis compound Neoglycoside Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digitoxin medication and cancer; case control and internal dose-response studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Cytotoxic effect of carbohydrate derivatives of dithis compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Gitoxigenin Stability and Degradation in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of gitoxigenin in common cell culture media. The following question-and-answer format addresses specific issues that may arise during in vitro experiments, offering troubleshooting advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in my cell culture medium?
Q2: What are the potential degradation pathways for this compound in a cell culture setting?
This compound can undergo degradation through hydrolysis and oxidation. The lactone ring of the cardenolide structure is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can lead to a loss of biological activity. Additionally, the hydroxyl groups on the steroid nucleus can be oxidized. For instance, the 3β-hydroxyl group is a potential site for enzymatic oxidation, which can occur in the presence of cellular enzymes, leading to the formation of a 3-keto derivative and subsequent inactivation.[1]
Q3: What are the signs of this compound degradation in my experiments?
Inconsistent or weaker-than-expected biological effects, such as reduced cytotoxicity or altered signaling responses, can be indicative of this compound degradation. If you observe a decline in the expected dose-response relationship over time or between experiments, it is prudent to investigate the stability of your this compound working solutions.
Q4: How should I prepare and store this compound stock and working solutions to maximize stability?
To ensure the stability of this compound, it is recommended to prepare a high-concentration stock solution in a suitable solvent such as DMSO or ethanol. This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Working solutions should be freshly prepared for each experiment by diluting the stock solution in the appropriate cell culture medium immediately before use.
Troubleshooting Guide
Unexpected or inconsistent experimental outcomes when using this compound may be attributable to its instability in the cell culture medium. This guide provides a systematic approach to troubleshooting such issues.
Problem: Reduced or inconsistent biological activity of this compound observed in cell-based assays.
Caption: Troubleshooting workflow for identifying this compound instability issues.
This compound Stability Data
As specific quantitative data for this compound in cell culture media is limited, the following table summarizes factors known to influence the stability of related cardiac glycosides, which should be considered when designing experiments with this compound.
| Factor | Potential Effect on Stability | Recommendations |
| pH | Hydrolysis of the lactone ring can occur at non-physiological pH. | Maintain a stable pH in the cell culture medium, typically between 7.2 and 7.4. |
| Temperature | Higher temperatures can accelerate degradation. | Store stock solutions at -20°C or -80°C. Minimize the time working solutions are kept at 37°C before and during experiments. |
| Light | Photodegradation can occur with prolonged exposure to light. | Protect stock and working solutions from light by using amber vials or wrapping containers in foil. |
| Serum Components | Enzymes present in serum may metabolize this compound. | Consider conducting pilot stability studies in both serum-containing and serum-free media to assess the impact of serum. |
| Cellular Metabolism | Cells can metabolize this compound, leading to its inactivation. | Be aware of potential metabolic effects, especially in long-term cultures or with metabolically active cell lines. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell-Free Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium of choice (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or vials
-
Incubator at 37°C with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Method:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Aliquot the working solution into multiple sterile tubes.
-
Collect a t=0 sample immediately for analysis.
-
Incubate the remaining tubes at 37°C in a cell culture incubator.
-
At designated time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator and store it at -80°C until analysis.
-
Analyze the concentration of this compound in all samples using a validated HPLC or LC-MS/MS method.
-
Plot the concentration of this compound versus time to determine its stability profile in the medium.
Signaling Pathways and Degradation
This compound's Mechanism of Action and Downstream Signaling
This compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump located in the plasma membrane of cells.[2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. These ionic changes trigger a cascade of downstream signaling events.
Caption: this compound's inhibition of Na+/K+-ATPase and downstream signaling cascades.
Potential Degradation Pathway of this compound
The following diagram illustrates a plausible degradation pathway for this compound based on the known reactivity of its functional groups. The primary points of degradation are the lactone ring and the hydroxyl groups.
Caption: Potential degradation pathways of this compound in cell culture.
References
Technical Support Center: Overcoming Gitoxigenin Resistance in Chemoresistant Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving gitoxigenin and chemoresistant cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump on the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger.[2][3] The subsequent rise in intracellular calcium can trigger a cascade of events, including the induction of apoptosis (programmed cell death).[3] Additionally, the Na+/K+-ATPase can act as a signal transducer, and its modulation by this compound can affect various downstream signaling pathways involved in cell growth and survival.[3][4]
Q2: My chemoresistant cancer cells show reduced sensitivity to this compound. What are the potential resistance mechanisms?
Reduced sensitivity to this compound in chemoresistant cancer cells can arise from several factors:
-
Overexpression of ABC Transporters: The multidrug resistance protein 1 (MDR1 or P-glycoprotein), an ABC transporter, can actively efflux this compound from the cell, thereby reducing its intracellular concentration and efficacy. Studies have shown that other digitalis-like compounds are substrates for P-glycoprotein.[5]
-
Alterations in Na+/K+-ATPase: Mutations in the alpha subunit of the Na+/K+-ATPase can reduce the binding affinity of cardiac glycosides, leading to decreased inhibition of the pump.
-
Dysregulation of Apoptotic Pathways: Chemoresistant cells often have defects in apoptotic signaling pathways. This can include the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), making the cells less susceptible to apoptosis induced by this compound.
-
Activation of Pro-Survival Signaling: Cancer cells can activate alternative pro-survival signaling pathways to counteract the cytotoxic effects of this compound.
Q3: How can I determine if my resistant cell line is overexpressing MDR1 (P-glycoprotein)?
You can assess MDR1 expression and function through several methods:
-
Western Blotting: This technique allows for the direct measurement of MDR1 protein levels in your cell lysates.
-
Immunofluorescence: This method can be used to visualize the localization and expression level of MDR1 on the cell membrane.
-
Flow Cytometry: Using a fluorescently labeled MDR1 substrate (e.g., Rhodamine 123), you can measure the efflux activity of MDR1. Increased efflux in your resistant cells compared to a sensitive control would indicate higher MDR1 activity.
-
qPCR: This technique can be used to quantify the mRNA expression levels of the ABCB1 gene, which codes for MDR1.
Q4: What are some strategies to overcome this compound resistance?
Several strategies can be employed to overcome this compound resistance:
-
Combination Therapy:
-
MDR1 Inhibitors: Co-administration of this compound with an MDR1 inhibitor (e.g., verapamil, cyclosporin A) can block the efflux of this compound and increase its intracellular concentration.
-
Inhibitors of Pro-Survival Pathways: Combining this compound with inhibitors of pathways known to be hyperactivated in your resistant cells (e.g., PI3K/Akt, MAPK/ERK) may have a synergistic effect.
-
-
Development of Analogs: Synthesizing novel analogs of this compound with modifications to the sugar moiety has been shown to improve anticancer potency and potentially circumvent resistance mechanisms.[1]
-
Sensitization to Apoptosis: Using agents that lower the threshold for apoptosis (e.g., Bcl-2 inhibitors) in combination with this compound may enhance its cytotoxic effects.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment. |
| This compound Precipitation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in culture medium immediately before use. Visually inspect for any precipitation. |
| Edge Effects in Microplates | Avoid using the outer wells of the 96-well plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize the incubation time for drug treatment and for the assay itself (e.g., MTT incubation). |
| Cell Clumping | Ensure cells are properly dissociated during subculturing to avoid clumps, which can lead to uneven drug exposure and assay readings. |
Problem 2: No significant apoptosis is observed even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Apoptosis Assay Timing | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal time point for detecting apoptosis in your specific cell line. |
| Insensitive Apoptosis Assay | Use multiple methods to confirm apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity assay, PARP cleavage analysis by Western blot). |
| Cell Line Resistance | Your cell line may have inherent or acquired resistance to apoptosis. Consider assessing the expression of key apoptosis-related proteins (Bcl-2 family members) and exploring combination therapies. |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response curve over a wide range of concentrations to ensure you are testing within an effective range. |
Quantitative Data
Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Digitoxin | TK-10 | Renal Adenocarcinoma | 3 - 33 | [6] |
| Digitoxin | NCI-H460 | Non-small cell lung | 49 - 357 | [1] |
| Dithis compound-α-L-rhamnopyranoside | NCI-H460 | Non-small cell lung | 12 - 46 | [1] |
| Dithis compound-α-L-amicetopyranoside | NCI-H460 | Non-small cell lung | 55 | [1] |
| Digitoxin | HeLa | Cervical Carcinoma | 2340 | [1] |
| Dithis compound-α-L-rhamnopyranoside | HeLa | Cervical Carcinoma | 35.2 | [1] |
| Dithis compound-α-L-amicetopyranoside | HeLa | Cervical Carcinoma | 38.7 | [1] |
| Digoxin | SKOV-3 | Ovarian Cancer | >IC50 | [7] |
| Digitoxin | SKOV-3 | Ovarian Cancer | >IC50 | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from established methods for determining cell viability.[1]
Materials:
-
Chemoresistant cancer cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for investigating MDR1-mediated resistance.
References
- 1. Cytotoxic effect of carbohydrate derivatives of dithis compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
refining purification protocol for gitoxigenin from crude plant extract
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocol for gitoxigenin from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for purifying this compound from a crude plant extract?
A1: The typical workflow involves initial solvent extraction from the plant material, followed by a defatting and chlorophyll removal step, and finally, purification using chromatography. Each step is critical for obtaining high-purity this compound.
Q2: Which solvents are most effective for the initial extraction of this compound?
A2: Ethanol, methanol, or a mixture of water and ethanol are commonly used for the initial extraction of cardiac glycosides like this compound from plant material.[1] The choice of solvent will depend on the specific plant matrix and the desired extraction efficiency.
Q3: Is it necessary to remove fats and chlorophyll from the crude extract?
A3: Yes, removing lipids (defatting) and pigments like chlorophyll is crucial. These components can interfere with subsequent purification steps, such as column chromatography, by co-eluting with the target compound or irreversibly binding to the stationary phase, which can lead to lower purity and yield.
Q4: What are the key parameters to optimize for successful column chromatography of this compound?
A4: The most critical parameters to optimize are the choice of stationary phase (silica gel is common), the mobile phase composition (solvent system), and the loading capacity of the column. Preliminary analysis by Thin-Layer Chromatography (TLC) is highly recommended to determine the optimal solvent system for separation. An ideal eluent for flash chromatography should give your target compound a Retention Factor (Rf) of around 0.3-0.4 on a TLC plate.[2]
Troubleshooting Guide
Low Yield
Problem: My initial crude extract yield is very low.
| Possible Cause | Troubleshooting Action |
| Improper Grinding of Plant Material | Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for solvent penetration.[2] |
| Inefficient Solvent Extraction | Test a range of solvents with varying polarities. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[2] |
| Incomplete Extraction | Increase the extraction time or the solvent-to-solid ratio to ensure all the target compound is extracted from the plant matrix. |
| Thermal Degradation | If using heat-assisted extraction methods like Soxhlet, consider that this compound may be heat-sensitive.[2] Opt for room temperature extraction or non-thermal methods if degradation is suspected.[2] |
Problem: I'm losing my product during the liquid-liquid extraction (defatting/chlorophyll removal) step.
| Possible Cause | Troubleshooting Action |
| Incorrect Solvent System | Ensure the chosen solvent system provides good partitioning for this compound into the desired phase. A common system for removing chlorophyll is a hexanes-EtOAc-MeOH-water mixture.[3] |
| Emulsion Formation | Emulsions can trap the product at the interface. Try adding brine (saturated NaCl solution) to break the emulsion or allow the mixture to stand for a longer period. |
| Incorrect pH | The pH of the aqueous phase can affect the solubility of this compound. Ensure the pH is suitable to keep the compound in the desired solvent layer. |
Problem: My final yield after column chromatography is poor.
| Possible Cause | Troubleshooting Action |
| Compound Degradation on Column | This compound may be unstable on standard silica gel.[4] Consider using a more inert stationary phase like deactivated silica gel or alumina.[4] |
| Irreversible Adsorption | The compound may be binding too strongly to the stationary phase. Modify the mobile phase by adding a small amount of a more polar solvent or a modifier like acetic acid or triethylamine (if the compound is stable). |
| Column Overloading | Loading too much crude extract can lead to poor separation and loss of product.[2] Reduce the amount of sample loaded onto the column. |
| Inappropriate Mobile Phase | If the mobile phase is too polar, the compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all. Optimize the solvent system using TLC first. |
| Fractions are too dilute to detect the product | Concentrate the fractions in the expected elution range and re-analyze by TLC.[4] |
Low Purity
Problem: My purified this compound is contaminated with chlorophyll.
| Possible Cause | Troubleshooting Action |
| Inefficient Chlorophyll Removal Step | Implement a dedicated chlorophyll removal step before column chromatography. This can be achieved through liquid-liquid partitioning with a solvent system like hexanes-EtOAc-MeOH-water (5:5:5:5, v/v) or by passing the extract through a solid-phase extraction (SPE) cartridge containing activated charcoal or by using iron oxide nanoparticles.[3][5][6] |
| Co-elution during Chromatography | Modify the mobile phase to improve the separation between this compound and chlorophyll. A gradient elution may be necessary. |
Problem: The purified sample contains multiple, closely related compounds.
| Possible Cause | Troubleshooting Action |
| Insufficient Chromatographic Resolution | Use a longer column or a stationary phase with a smaller particle size to increase the separation efficiency. Optimize the mobile phase for better resolution between the target compound and impurities. |
| Gradient Elution Not Optimized | If using a gradient, ensure the slope is shallow enough to separate compounds with similar polarities. |
| Fractions Collected are too Large | Collect smaller fractions and analyze them by TLC to identify the purest fractions containing this compound.[2] |
Experimental Protocols
Initial Solvent Extraction
-
Preparation: Dry the plant material (e.g., Digitalis leaves) at a low temperature (40-50°C) and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material in 70-90% ethanol at room temperature with constant stirring for 24-48 hours. Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Filtration: Filter the mixture to separate the ethanolic extract from the solid plant material.
-
Concentration: Evaporate the ethanol from the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Defatting and Chlorophyll Removal (Liquid-Liquid Extraction)
-
Resuspend: Dissolve the crude extract in a 50% ethanol-water solution.
-
Defatting: Extract the aqueous ethanol solution with a non-polar solvent like petroleum ether or hexane to remove lipids. Discard the non-polar layer.
-
Chlorophyll Removal: Adjust the aqueous extract to a specific solvent composition, for example, by adding chloroform and trichloroethylene to achieve a ratio similar to ethanol:water–chloroform:trichloroethylene (35:15:20:30).[2][7] This will partition the chlorophyll into the organic phase. Alternatively, use a hexanes-EtOAc-MeOH-water (5:5:5:5) system.[3]
-
Separation: Separate the layers using a separatory funnel. The this compound should remain in the hydroalcoholic or a specific organic phase depending on the system used.
-
Concentration: Evaporate the solvent from the this compound-rich phase to obtain a partially purified extract.
Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system for column chromatography using TLC. A good system will show clear separation of this compound from other components, with an Rf value for this compound around 0.3-0.4. A common starting point for cardiac glycosides is a mixture of chloroform and methanol.
-
Column Packing: Prepare a silica gel column using the chosen solvent system (mobile phase).
-
Sample Loading: Dissolve the partially purified extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. If necessary, a gradient elution (gradually increasing the polarity of the mobile phase) can be used to improve separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing pure this compound.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Quantitative Data Summary
| Purification Step | Parameter | Value/Range | Notes |
| Initial Extraction | Solvent | 70-90% Ethanol | Maceration or Soxhlet extraction. |
| Yield | Highly variable | Dependent on plant source and extraction method. | |
| Liquid-Liquid Extraction | Solvent System | Ethanol:water–chloroform:trichloroethylene (35:15:20:30) | For a related compound, digoxin, this system yielded high purity.[2][7] |
| Yield | >95% | Reported for digoxin.[2][7] | |
| Purity | >99% | Reported for digoxin.[2][7] | |
| Column Chromatography | Stationary Phase | Silica Gel | Most common for this class of compounds. |
| Mobile Phase | Chloroform:Methanol mixtures | Ratio determined by TLC analysis. | |
| Expected Rf on TLC | ~0.3-0.4 | For optimal separation in flash chromatography.[2] | |
| Yield | Variable | Dependent on loading, resolution, and fraction collection. | |
| Purity | >95% | Achievable with careful optimization. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. graphviz.org [graphviz.org]
- 4. Chromatography [chem.rochester.edu]
- 5. toolify.ai [toolify.ai]
- 6. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
Technical Support Center: Managing Gitoxigenin-Induced Cardiotoxicity in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for managing gitoxigenin-induced cardiotoxicity in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: The primary mechanism of this compound-induced cardiotoxicity is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells (cardiomyocytes). This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger. The resulting calcium overload can lead to various cellular dysfunctions, including delayed afterdepolarizations, increased automaticity, and arrhythmias.
Q2: Which preclinical models are most commonly used to study this compound cardiotoxicity?
A2: Rodent models, particularly rats and mice, are the most common in vivo models for studying cardiac glycoside toxicity. They allow for the assessment of systemic effects, electrocardiogram (ECG) changes, and histopathological damage. In vitro models using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are also gaining traction as they provide a human-relevant platform for assessing direct cellular toxicity and electrophysiological effects.
Q3: What are the key biomarkers to measure when assessing this compound-induced cardiotoxicity?
A3: The most critical serum biomarkers are cardiac troponins (cTnI and cTnT) and natriuretic peptides (like NT-proBNP). Cardiac troponins are highly sensitive and specific indicators of cardiomyocyte injury. Natriuretic peptides are released in response to cardiac stress and ventricular stretch, providing insight into the hemodynamic consequences of cardiotoxicity.
Q4: What typical ECG changes are observed with this compound toxicity?
A4: Similar to other cardiac glycosides, this compound toxicity can manifest as a variety of ECG abnormalities. These include changes in the ST segment (often a "scooped" appearance), arrhythmias such as premature ventricular contractions (PVCs), and atrioventricular (AV) blocks. Monitoring for prolonged PR intervals, QRS duration changes, and QT interval alterations is also crucial.
Troubleshooting Guide
| Issue / Question | Possible Causes | Suggested Solutions & Troubleshooting Steps |
| Q: My animal models are showing unexpectedly high mortality rates. | 1. Dosage Miscalculation: The administered dose may be too high for the specific strain, age, or sex of the animal. 2. Rapid Infusion/Injection: A rapid intravenous injection can cause acute cardiac arrest. 3. Vehicle Toxicity: The vehicle used to dissolve this compound may have its own toxic effects. 4. Animal Stress: Excessive handling or stressful procedures can exacerbate cardiotoxicity. | 1. Verify Dosage: Double-check all calculations. Start with a lower dose and perform a dose-ranging study to determine the optimal toxic, but non-lethal, dose for your model. 2. Slow Down Administration: For IV administration, use a syringe pump for a slow, controlled infusion. For other routes, ensure the injection is not administered too quickly. 3. Vehicle Control: Always include a vehicle-only control group to rule out any effects from the solvent. Consider alternative, less toxic vehicles if necessary. 4. Refine Handling Procedures: Ensure animals are properly acclimatized. Minimize handling stress and consider using less invasive techniques where possible. |
| Q: I am observing high variability in my cardiac function data (e.g., ECG, echocardiography). | 1. Inconsistent Anesthesia: The depth and type of anesthesia can significantly impact cardiovascular parameters. 2. Variable Animal Positioning: Inconsistent placement of ECG leads or echocardiography probes will lead to variable results. 3. Physiological Variability: Factors like body temperature and hydration status can affect cardiac function. 4. Inconsistent Timing: Measurements taken at different times post-dose can introduce variability. | 1. Standardize Anesthesia: Use a consistent anesthetic agent, dose, and administration route. Monitor the depth of anesthesia throughout the procedure. 2. Standardize Positioning: Use positioning aids to ensure consistent placement of animals and measurement equipment. 3. Maintain Homeostasis: Monitor and maintain core body temperature using a heating pad. Ensure animals are adequately hydrated. 4. Consistent Measurement Schedule: Take all measurements at the same time points relative to this compound administration for all animals. |
| Q: My serum biomarker levels (e.g., Troponin I) are not showing a significant increase despite other signs of toxicity. | 1. Incorrect Sampling Time: Troponin levels peak at a specific time after cardiac injury and may have returned to baseline if sampling is done too late. 2. Assay Sensitivity: The ELISA kit being used may not be sensitive enough to detect subtle increases in troponin. 3. Sample Handling: Improper collection, processing, or storage of blood samples can degrade the biomarker. | 1. Time-Course Study: Perform a pilot study to determine the peak time for troponin release in your model after this compound administration. 2. Use High-Sensitivity Assay: Opt for an ultra-sensitive immunoassay for troponin measurement. 3. Follow Best Practices: Collect blood into appropriate tubes, process samples promptly (centrifuge at recommended speed and temperature), and store serum/plasma at -80°C until analysis. Avoid repeated freeze-thaw cycles. |
| Q: Histopathology results are inconclusive or show minimal damage. | 1. Insufficient Dose/Duration: The cumulative dose or duration of the study may not be sufficient to cause overt histopathological changes. 2. Incorrect Tissue Sectioning: The specific region of the heart most affected may have been missed during sectioning. 3. Fixation Artifacts: Improper fixation can obscure or mimic pathological changes. | 1. Increase Dose/Duration: Consider increasing the cumulative dose or extending the study duration based on literature and pilot data. 2. Systematic Sectioning: Section the heart systematically (e.g., bread-loafing) to ensure all regions, including the ventricles and septum, are examined. 3. Optimize Fixation: Ensure the heart is properly perfused and fixed in 10% neutral buffered formalin for an adequate amount of time before processing. |
Quantitative Data Summary
The following tables summarize toxicity data for dithis compound (the aglycone of this compound) and the closely related cardiac glycoside, digoxin, in rats. This data can be used as a reference for dose selection in preclinical studies.
Table 1: Acute Toxicity (LD50) of Dithis compound and Digoxin in Rats
| Compound | Administration Route | LD50 (mg/kg) | Reference |
| Dithis compound | Intravenous | 1.6 | [1] |
| Digoxin | Oral | 28.27 | [2] |
| Intraperitoneal | 4.0 | [2] | |
| Subcutaneous | 30.0 | [3] |
Table 2: Exemplary Dosing Regimens for Inducing Cardiotoxicity in Rats with Digoxin (Adaptable for this compound)
| Study Type | Administration Route | Dosing Regimen | Observed Effects | Reference |
| Chronic | Oral Gavage | 1.5, 3.0, or 6.0 mg/kg/day for 90 days | Dose-dependent increase in serum troponin; myocyte degeneration and vacuolation. | [4] |
| Acute | Intravenous Infusion | 880 µg/kg/min until cardiac arrest | Progressive ECG changes (AV-dissociation, ventricular arrhythmias). | [5] |
| Sub-chronic | Oral Gavage | 30 µg/kg/day for 75 days | Cardiac hypertrophy. | [6] |
Visualizations: Pathways and Workflows
Signaling Pathway of this compound Cardiotoxicity
Caption: Mechanism of this compound-Induced Cardiotoxicity.
Experimental Workflow for Preclinical Cardiotoxicity Assessment
Caption: General Experimental Workflow for Cardiotoxicity Studies.
Troubleshooting Logic for High Animal Mortality
Caption: Troubleshooting Flowchart for High Mortality.
Detailed Experimental Protocols
Protocol 1: Induction of Cardiotoxicity in Rats (Adapted from Digoxin Protocols)
This protocol describes a sub-chronic model to induce cardiotoxicity using this compound in Sprague-Dawley rats.
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in sterile water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Standard laboratory equipment for animal housing and monitoring
2. Procedure:
-
Acclimatization: House rats for at least one week prior to the experiment under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Baseline Measurements: Record baseline body weight. If possible, perform baseline ECG and echocardiography on all animals before the start of dosing.
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the vehicle. For example, to achieve a dose of 2 mg/kg in a 250g rat with a dosing volume of 5 mL/kg, the concentration would be 0.4 mg/mL. Ensure the solution is homogenized before each use.
-
Animal Grouping: Randomly assign animals to groups (e.g., Vehicle Control, Low Dose this compound, High Dose this compound). A minimum of n=8 animals per group is recommended.
-
Administration: Administer this compound or vehicle via oral gavage once daily for a predetermined period (e.g., 28 days).
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., lethargy, rough coat, labored breathing) daily.
-
Perform ECG and/or echocardiography at regular intervals (e.g., weekly) to monitor for functional changes.
-
-
Terminal Procedures:
-
At the end of the study period (e.g., 24 hours after the last dose), perform final ECG and echocardiography under anesthesia.
-
Collect blood via cardiac puncture for serum biomarker analysis.
-
Euthanize the animal and perform a necropsy. Harvest the heart, weigh it, and fix it in 10% neutral buffered formalin for histopathology.
-
Protocol 2: Serum Cardiac Troponin I (cTnI) Measurement by ELISA
1. Materials:
-
Rat Cardiac Troponin I (cTnI) ELISA Kit
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Microplate reader
-
Pipettes and other standard laboratory equipment
2. Procedure:
-
Sample Collection: Collect whole blood into serum separator tubes. Allow the blood to clot at room temperature for 30 minutes.
-
Serum Separation: Centrifuge the samples at 1000 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully collect the serum supernatant and transfer it to clean microcentrifuge tubes. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
ELISA Assay:
-
On the day of the assay, bring the ELISA kit reagents and serum samples to room temperature.
-
Prepare standards and samples as per the kit manufacturer's instructions. This typically involves serial dilutions of the standard and appropriate dilution of the serum samples.
-
Add standards and samples to the pre-coated microplate in duplicate.
-
Follow the incubation, washing, and substrate addition steps precisely as described in the kit manual.
-
-
Data Acquisition and Analysis:
-
Read the optical density (O.D.) at the specified wavelength (usually 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the O.D. of the standards against their known concentrations.
-
Use the standard curve to calculate the concentration of cTnI in the unknown samples.
-
Protocol 3: Histopathological Evaluation of Heart Tissue (H&E Staining)
1. Materials:
-
Hearts fixed in 10% neutral buffered formalin
-
Ethanol (graded series: 70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
DPX mounting medium
-
Microscope
2. Procedure:
-
Tissue Processing:
-
After adequate fixation (at least 24 hours), trim the heart tissue. A standard approach is to make transverse sections ("bread-loafing") to allow examination of the left and right ventricles and the septum.
-
Dehydrate the tissue by passing it through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and float them onto glass slides.
-
Staining:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with Hematoxylin for approximately 5 minutes.
-
"Blue" the sections in running tap water.
-
Differentiate with acid-alcohol if necessary.
-
Stain with Eosin for 1-3 minutes.
-
Dehydrate the stained slides through graded ethanol and clear in xylene.
-
-
Mounting and Analysis:
-
Coverslip the slides using DPX mounting medium.
-
Examine the slides under a light microscope. Look for signs of cardiotoxicity such as cardiomyocyte necrosis, inflammatory cell infiltration, vacuolization, fibrosis, and myofibrillar disarray.
-
References
- 1. Cytotoxic effect of carbohydrate derivatives of dithis compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Sugar Amine Regiochemistry on Dithis compound Neoglycoside Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in gitoxigenin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gitoxigenin. Inconsistent results in this compound experiments can arise from its narrow therapeutic window and complex mechanism of action. This guide aims to address common issues to ensure data accuracy and reproducibility.
Troubleshooting Guides and FAQs
FAQ 1: I am observing inconsistent cytotoxicity (IC50 values) for this compound between experiments.
Possible Causes:
-
Compound Stability and Storage: this compound, like other cardiac glycosides, can degrade if not stored properly. Factors such as temperature fluctuations and exposure to light can affect its potency.
-
Solvent and Dilution Inconsistency: The choice of solvent and the method of dilution can impact the effective concentration of this compound in your experiment. This compound has low aqueous solubility.
-
Cell Culture Variability: The passage number, cell density at the time of treatment, and variations in cell health can all contribute to inconsistent responses to this compound.
-
Batch-to-Batch Variability: There may be slight differences in the purity or formulation of this compound between different manufacturing batches.
Troubleshooting Steps:
-
Aliquoting and Storage: Upon receiving this compound, dissolve it in an appropriate solvent like DMSO to create a concentrated stock solution. Store this stock solution in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Standardized Dilution Protocol: For each experiment, prepare fresh dilutions from a stock aliquot. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that is toxic to your cells (typically <0.1% for DMSO).
-
Cell Culture Standardization: Use cells within a defined passage number range. Seed cells at a consistent density and allow them to adhere and resume logarithmic growth before adding this compound. Regularly check for and treat any mycoplasma contamination.
-
Control Compounds: Include a positive control (e.g., a well-characterized cardiac glycoside like ouabain or digitoxin) and a vehicle control (medium with the same final concentration of solvent) in every experiment to monitor for variability.
FAQ 2: My this compound treatment is not inducing the expected level of apoptosis.
Possible Causes:
-
Suboptimal Concentration: The concentration of this compound used may be too low to induce a significant apoptotic response in your specific cell line.
-
Incorrect Timepoint: The timepoint at which you are measuring apoptosis may be too early or too late to capture the peak of the apoptotic response.
-
Cell Line Resistance: Some cell lines may be inherently more resistant to the pro-apoptotic effects of cardiac glycosides.
-
Assay Sensitivity: The apoptosis assay you are using may not be sensitive enough to detect the level of apoptosis induced by your experimental conditions.
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiments: Perform a comprehensive dose-response experiment to identify the optimal concentration of this compound for inducing apoptosis in your cell line. Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
-
Alternative Apoptosis Assays: Consider using multiple methods to assess apoptosis. For example, in addition to an Annexin V/PI staining assay, you could perform a caspase activity assay (e.g., Caspase-3/7) or a Western blot for cleaved PARP.
-
Mechanism of Action Confirmation: Confirm that this compound is engaging its primary target in your cells. You can do this by performing a Western blot to assess the expression or phosphorylation status of the Na+/K+-ATPase alpha subunit.
FAQ 3: I am having trouble with the solubility of this compound in my cell culture medium.
Possible Causes:
-
Low Aqueous Solubility: this compound is poorly soluble in water and aqueous solutions like cell culture media.
-
Precipitation upon Dilution: When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous medium, the compound can precipitate out of solution.
Troubleshooting Steps:
-
Use of a Co-solvent: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO.
-
Stepwise Dilution: When preparing your working concentrations, perform serial dilutions in the cell culture medium. It is important to vortex or mix thoroughly after each dilution step to ensure the this compound remains in solution.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your cell culture medium as low as possible (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
-
Visual Inspection: Before adding the this compound-containing medium to your cells, visually inspect the solution for any signs of precipitation. If precipitation is observed, you may need to adjust your dilution strategy or use a lower final concentration.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and related cardiac glycosides in various human cancer cell lines. This data can be used as a reference for designing experiments and interpreting results.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | - | - | Data not readily available | - |
| Digitoxin | K-562 | Leukemia | 6.4 ± 0.4 | [1] |
| Digitoxin | TK-10 | Renal Adenocarcinoma | 3 - 33 | [2][3] |
| Digitoxin | MCF-7 | Breast Adenocarcinoma | 3 - 33 | [2][3] |
| Digitoxin | HeLa | Cervical Carcinoma | ~300 | [4] |
| Dithis compound monodigitoxoside | A549 | Non-small cell lung cancer | Induces cytotoxicity | [5] |
| Dithis compound monodigitoxoside | H460 | Non-small cell lung cancer | Induces cytotoxicity | [5] |
| Dithis compound-α-L-rhamno-pyranoside | HeLa | Cervical Carcinoma | 35.2 ± 1.6 | [6] |
| Dithis compound-α-L-amiceto-pyranoside | HeLa | Cervical Carcinoma | 38.7 ± 1.3 | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight medium from the cells and replace it with 100 µL of medium containing various concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time period. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Western Blot for Na+/K+-ATPase α1 Subunit
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the Na+/K+-ATPase α1 subunit overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits Na+/K+-ATPase, leading to apoptosis.
Troubleshooting Workflow for Inconsistent Cytotoxicity
Caption: A logical workflow for troubleshooting inconsistent results.
Relationship between Experimental Variables
Caption: Key variables influencing experimental outcomes.
References
- 1. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and cytostatic effects of dithis compound monodigitoxoside (DGX) in human lung cancer cells and its link to Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effect of carbohydrate derivatives of dithis compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Gitoxigenin Derivative Synthesis
Welcome to the technical support center for the synthesis of gitoxigenin derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing this compound derivatives?
A1: The main strategies include chemical synthesis, enzymatic methods (chemoenzymatic), and biotransformation.[1][2] Chemical synthesis often involves modifying the steroid core or the carbohydrate chain.[1] Enzymatic approaches, such as using glycosyltransferases, and biotransformation with plant cell cultures or microbes, offer high selectivity and can be more cost-effective than purely chemical methods.[2][3]
Q2: What are the major challenges in the chemical synthesis of this compound derivatives?
A2: Key challenges include poor regioselectivity and stereoselectivity, especially during glycosylation.[2] The control of anomeric stereochemistry in synthesizing 2-deoxy-β-glycosides is particularly difficult due to the lack of a controlling element at the 2-position.[4][5] Additionally, the need for multiple protection and deprotection steps for various functional groups can complicate the synthesis and reduce overall yield.[2]
Q3: What is the role of protecting groups in this compound derivative synthesis?
A3: Protecting groups are essential for temporarily masking reactive functional groups (like hydroxyl groups) to prevent unwanted side reactions during synthesis. This allows for selective transformations at specific sites on the this compound molecule. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal.[6]
Q4: How can the glycosylation of this compound be controlled for better regioselectivity?
A4: Catalyst-controlled glycosylation is a key method for achieving regioselectivity. For instance, using a borinic acid-derived catalyst can selectively functionalize one of the several hydroxyl groups on the cardiac glycoside core.[1][2] Another highly stereoselective method is palladium-catalyzed glycosylation, which is effective for creating β-glycosidic bonds.[4]
Q5: What is "neoglycorandomization" and how is it used for creating cardiac glycoside analogs?
A5: Neoglycorandomization is a chemical glycosylation method that uses unprotected reducing sugars directly conjugated to the aglycone (e.g., a this compound derivative). This technique avoids the need for protection or activation steps and allows for the rapid generation of a library of diverse glycosylated analogs.[7] This method has been shown to produce derivatives with enhanced potency and tumor specificity.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Final Derivative
| Possible Cause | Troubleshooting Step |
| Inefficient Reaction Conditions | Optimize reaction parameters such as temperature, time, and solvent. For biotransformation, the timing of substrate addition can be crucial; for example, adding this compound after 72 hours of culture incubation has been shown to double the bioconversion rate.[3] |
| Poor Reagent Quality | Ensure all reagents, especially derivatizing agents and solvents, are pure and anhydrous, as moisture can halt or slow many reactions. Store silylating reagents in a desiccated secondary container. |
| Suboptimal Catalyst Performance | For catalyst-controlled reactions, verify the catalyst's activity and concentration. In some cases, the absence of a catalyst can lead to very poor conversion rates.[2] For silylation, a catalyst like trimethylchlorosilane (TMCS) can be added to improve the reaction with moderately hindered compounds. |
| Degradation of Starting Material or Product | Check the stability of your this compound precursor and the final derivative under the reaction and purification conditions. Some derivatives may be sensitive to pH or temperature. |
| Inefficient Purification | Low recovery from purification steps like column chromatography can significantly impact the final yield. Optimize the stationary and mobile phases to ensure good separation and recovery. |
Issue 2: Poor Stereoselectivity or Regioselectivity
| Possible Cause | Troubleshooting Step |
| Lack of Stereochemical Control in Glycosylation | For the synthesis of challenging 2-deoxy-β-glycosides, traditional methods often provide poor selectivity.[5] Employ stereoselective techniques like palladium-catalyzed glycosylation, which has been used to successfully synthesize β-glycosides with high diastereoselectivity.[4] |
| Multiple Reactive Sites on the Aglycone | To achieve regioselectivity when multiple hydroxyl groups are present, use catalyst-controlled methods. Borinic acid catalysis can direct glycosylation to a specific hydroxyl group, minimizing the formation of undesired regioisomers.[1] |
| Incorrect Protecting Group Strategy | An inadequate protecting group strategy can lead to reactions at unintended sites. Re-evaluate the protecting groups to ensure they are stable under the reaction conditions and provide adequate steric hindrance where needed. |
Issue 3: Incomplete or Slow Reaction
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | Sterically hindered functional groups react more slowly. Increase the reaction temperature and time, or use a more powerful derivatizing reagent. For example, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent, and its reactivity can be enhanced with a catalyst. |
| Insufficient Reagent | Ensure the derivatizing reagent is added in excess. A general rule for silylation is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogens in the analyte. |
| Presence of Water | Moisture can significantly inhibit or stop many derivatization reactions, particularly silylation. Ensure all glassware is oven-dried and solvents are anhydrous. |
Quantitative Data Summary
Table 1: Comparison of Yields for Different Glycosylation Methods
| Method | Aglycone/Precursor | Glycosyl Donor | Catalyst/Conditions | Product | Yield | Reference |
| Palladium-Catalyzed Glycosylation | Dithis compound | Pyranone 8a | Pd(0) catalyst | β-glycoside 17 | 86% | [4] |
| Neoglycorandomization | Aglycon 3β and 3α | D-glucose | 3:1 DMF/acetic acid, 60°C | Neoglycosides 4β and 4α | >70% | [7] |
| Catalyst-Controlled Glycosylation | Digitoxin | Galactosyl bromide | Borinic acid derivative | 4″-O-Gal isomer | 63% | [1] |
| Biotransformation | This compound | - | Digitalis lanata cell culture | Purpureaglycoside A | Low conversion | [3] |
Table 2: Yields for Intermediate Steps in the Synthesis of 2-Hydroxy Derivatives
| Starting Material | Reaction | Product | Yield | Reference |
| 4β-bromo-3-oxo-14β-hydroxy-5β-card-20(22)-enolide | Acetoxylation | 2β-acetoxy-3-oxo derivative | 60% | [8] |
| 2β-acetoxy-3-oxo derivative | Reduction with LiAl(OtBu)₃H | 2β-acetoxy-3α-hydroxy compound | 52% | [8] |
| 2β-acetoxy-3α-hydroxy compound | Hydrolysis with 10% aq. HCl | 2β,3α,14β-trihydroxy-5β-card-20(22)-enolide | 70% | [8] |
| 2β-acetoxy-3-oxo derivative | Hydrolysis of mixture after L-Selectride reduction | 2β,3β,14β-trihydroxy-5β-card-20(22)-enolide | 70% (overall from starting material 2) | [8] |
| Dithis compound mixture with Δ² and Δ³ derivatives | Dihydroxylation with OsO₄ | 2α,3α-dihydroxy compound | 20% | [8] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Glycosylation of Dithis compound
This protocol is adapted from the stereoselective synthesis of digitoxin precursors.[4]
Objective: To synthesize the β-glycoside of dithis compound with high stereoselectivity.
Materials:
-
Dithis compound
-
Pyranone 8a (glycosyl donor)
-
Palladium(0) catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., PPh₃)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve dithis compound and the pyranone glycosyl donor (8a) in the anhydrous solvent.
-
Add the palladium(0) catalyst and the phosphine ligand to the solution.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and concentrate the mixture under reduced pressure.
-
Purify the crude product using silica gel column chromatography to isolate the desired β-glycoside. The reported yield for this step is 86%.[4]
Subsequent Steps: The resulting enone can be further processed through:
-
Luche Reduction: To produce a mixture of allylic alcohols (90% yield).[4]
-
Myers' Reductive Rearrangement: To convert the allylic alcohols to an olefin (80% yield).[4]
-
Dihydroxylation (Upjohn conditions): To form the final monodigitoxoside product (93% yield).[4]
Visualizations
Caption: A generalized workflow for the multi-step synthesis of a this compound glycoside derivative.
Caption: A decision tree for troubleshooting low yield in this compound derivative synthesis.
Caption: Logical diagram illustrating the challenge of regioselectivity in this compound derivatization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Stereoselective Synthesis of Digitoxin and Digitoxigen Monoand Bisdigitoxoside from Dithis compound via a Palladium Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Enhancing the anticancer properties of cardiac glycosides by neoglycorandomization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
Validation & Comparative
Gitoxigenin vs. Digoxin: A Comparative Guide to Anticancer Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer properties of two cardiac glycosides, gitoxigenin and digoxin. While both compounds have been investigated for their potential as cancer therapeutics, this document aims to objectively present available experimental data to delineate their relative potency and mechanisms of action.
Disclaimer: Direct comparative studies on the anticancer effects of this compound are limited in the available scientific literature. Therefore, this guide utilizes data for dithis compound, the aglycone of digitoxin, as a surrogate for this compound. Dithis compound and this compound are structurally very similar, differing by only a single hydroxyl group, making dithis compound a reasonable, albeit imperfect, proxy for this comparative analysis.
Quantitative Comparison of Anticancer Potency
The following table summarizes the 50% inhibitory concentration (IC50) values for dithis compound and digoxin against various cancer cell lines as reported in preclinical studies. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Dithis compound | Pancreatic Cancer (Mean of 6 cell lines) | 645 | [1] |
| Digoxin | Pancreatic Cancer (Mean of 6 cell lines) | 344 | [1] |
| Digoxin | A549 (Non-Small Cell Lung Cancer) | 100 | [2] |
| Digoxin | H1299 (Non-Small Cell Lung Cancer) | 120 | [2] |
| Digoxin | HeLa (Cervical Cancer) | 40-200 | [2] |
| Digoxin | MCF-7 (Breast Cancer) | 60 | |
| Digoxin | BT-474 (Breast Cancer) | 230 | |
| Digoxin | MDA-MB-231 (Breast Cancer) | 80 | |
| Digoxin | ZR-75-1 (Breast Cancer) | 170 |
Note: The IC50 values can vary depending on the experimental conditions, including the specific cell line, incubation time, and assay used.
Based on the available data, digoxin generally exhibits greater anticancer potency with lower IC50 values compared to dithis compound across the tested cancer cell lines.[1]
Mechanisms of Anticancer Action
Both this compound (as represented by dithis compound) and digoxin are cardiac glycosides that exert their primary biological effect by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium and subsequently calcium levels, triggering a cascade of downstream signaling events that can induce apoptosis and inhibit cancer cell proliferation.
Signaling Pathways
The anticancer effects of both compounds are mediated through the modulation of several key signaling pathways.
This compound (Dithis compound) and Digoxin Signaling Pathway
Caption: Signaling pathways modulated by this compound and Digoxin.
Key downstream effects of Na+/K+-ATPase inhibition by these cardiac glycosides include:
-
Activation of Src kinase: This can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[1]
-
Modulation of PI3K/Akt/mTOR pathway: Digoxin has been shown to inhibit this critical survival pathway in cancer cells.[3][4]
-
Inhibition of MAPK/ERK pathway: This pathway, which is involved in cell proliferation, is also a target of digoxin.[3]
-
Suppression of HIF-1α: Digoxin can inhibit the synthesis of Hypoxia-Inducible Factor 1-alpha, a key regulator of tumor angiogenesis and metabolism.[5]
-
Induction of Immunogenic Cell Death (ICD): Some cardiac glycosides, including digoxin, can induce a form of cancer cell death that stimulates an anti-tumor immune response.
While both compounds share this general mechanism, the extent to which they modulate these pathways may differ, contributing to the observed variations in their anticancer potency.
Experimental Protocols
A standardized methodology is crucial for the accurate assessment of anticancer potency. The following is a typical experimental workflow for an in vitro cytotoxicity assay.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: A typical workflow for determining the in vitro cytotoxicity.
Detailed Method for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare stock solutions of this compound and digoxin in a suitable solvent (e.g., DMSO). Further dilute the compounds in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
Based on the currently available data, digoxin appears to be a more potent anticancer agent than this compound (represented by dithis compound) in the cancer cell lines studied. Both compounds share a common mechanism of action through the inhibition of the Na+/K+-ATPase pump, which in turn modulates multiple downstream signaling pathways crucial for cancer cell survival and proliferation. Further direct comparative studies, particularly in vivo, are warranted to fully elucidate the therapeutic potential of this compound relative to the more extensively studied digoxin. Researchers are encouraged to utilize standardized experimental protocols to ensure the reproducibility and comparability of findings in this promising area of cancer drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 4. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Validating the Anticancer Mechanism of Gitoxigenin in Pancreatic Cancer: A Comparative Guide
Disclaimer: Direct experimental data on the anticancer mechanism of gitoxigenin specifically in pancreatic cancer is limited in publicly available literature. This guide leverages data from studies on closely related cardiac glycosides, primarily digitoxin, to provide a comparative framework for researchers. The similar structures and shared primary molecular target (Na+/K+-ATPase) of these compounds suggest analogous mechanisms of action. However, direct experimental validation of this compound's effects in pancreatic cancer models is essential.
This guide provides an objective comparison of the potential anticancer performance of this compound with other alternatives, supported by experimental data from related compounds. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for pancreatic cancer.
Comparative Efficacy Against Pancreatic Cancer Cell Lines
Table 1: Comparative IC50 Values of Cardiac Glycosides and Gemcitabine in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Digitoxin | Panc-1 | Pancreatic Cancer | 42.8% viability at 40 nM (48h) | [1] |
| Digitoxin | BxPC-3 | Pancreatic Cancer | 11.9% decrease in viability at 10 nM (48h) | [1] |
| Digitoxin | CFPAC-1 | Pancreatic Cancer | 22.8% viability at 25-40 nM (48h) | [1] |
| Digitoxin | AsPC-1 | Pancreatic Cancer | 9.7% decrease in viability at 25 nM (48h) | [1] |
| Digoxin | SW1990/Gem | Pancreatic Cancer | Nontoxic at 20, 40, 80 nM | [2] |
| Digoxin | Panc-1/Gem | Pancreatic Cancer | Nontoxic at 20, 40, 80 nM | [2] |
| Gemcitabine | PANC-1 | Pancreatic Cancer | 48.55 ± 2.30 nM (72h) | [3] |
| Gemcitabine | MIA PaCa-2 | Pancreatic Cancer | 0.32 ± 0.03 nM | [4] |
| Gemcitabine | AsPC-1 | Pancreatic Cancer | IC30-IC50 range used | [5] |
| Gemcitabine | BxPC-3 | Pancreatic Cancer | IC50 decreased with Ginkgolide B | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation time and assay methods.
Proposed Anticancer Mechanism of Action
The primary anticancer mechanism of cardiac glycosides, including likely that of this compound, involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[7]
Signaling Pathway
Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to a cascade of intracellular events culminating in apoptosis and cell cycle arrest. The binding of the cardiac glycoside to the α-subunit of the Na+/K+-ATPase disrupts the sodium and potassium ion gradients across the cell membrane. This leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger.[7] The rise in intracellular calcium can trigger various downstream signaling pathways, including the activation of caspases and the generation of reactive oxygen species (ROS), ultimately leading to programmed cell death.[1]
Caption: Proposed signaling pathway of this compound in pancreatic cancer cells.
Induction of Apoptosis
Studies on digitoxin have demonstrated its ability to induce apoptosis in pancreatic cancer cells.[1] This is a critical mechanism for eliminating cancer cells. The extent of apoptosis can be quantified using techniques such as Annexin V/PI staining followed by flow cytometry.
Table 2: Apoptotic Effects of Digitoxin on Pancreatic Cancer Cells
| Cell Line | Treatment | Observation | Reference |
| BxPC-3 | Digitoxin | Increase in apoptotic cells | [1] |
| CFPAC-1 | Digitoxin | Increase in apoptotic cells | [1] |
| Panc-1 | Digitoxin | Increase in apoptotic cells | [1] |
| AsPC-1 | Digitoxin | Increase in apoptotic cells | [1] |
Cell Cycle Arrest
In addition to apoptosis, cardiac glycosides can induce cell cycle arrest, preventing the proliferation of cancer cells. For instance, digitoxin has been shown to cause G0/G1 phase arrest in BxPC-3 and CFPAC-1 pancreatic cancer cell lines.[1]
Table 3: Cell Cycle Effects of Digitoxin on Pancreatic Cancer Cells
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| BxPC-3 | Digitoxin | Increase in G0/G1 phase | [1] |
| CFPAC-1 | Digitoxin | Increase in G0/G1 phase | [1] |
Experimental Protocols
To facilitate the validation of this compound's anticancer mechanism, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTS Assay)
This protocol is used to determine the number of viable cells in response to treatment.
-
Cell Seeding: Seed pancreatic cancer cells (e.g., Panc-1, BxPC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 100 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat pancreatic cancer cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
References
- 1. Digitoxin Affects Metabolism, ROS Production and Proliferation in Pancreatic Cancer Cells Differently Depending on the Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
A Comparative Analysis of the Therapeutic Indices of Gitoxigenin and Gitoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic profiles of two cardiac glycosides, gitoxigenin and its glycoside counterpart, gitoxin. While a precise, quantitative comparison of their therapeutic indices is challenging due to the limited availability of directly comparable preclinical data, this document synthesizes the existing experimental evidence to offer insights into their relative efficacy and toxicity. The primary focus is on their interaction with the Na+/K+-ATPase, their inotropic effects, and available toxicity data.
Quantitative Data Summary
| Compound | Na+/K+-ATPase Inhibition (Ki) | Source |
| Gitoxin | 147 nM | [1] |
| This compound | 403 nM | [1] |
This data clearly indicates that gitoxin is a more potent inhibitor of the Na+/K+-ATPase than its aglycone, this compound.[1]
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
The inhibitory activity of gitoxin and this compound on Na+/K+-ATPase was determined using purified enzyme preparations. The affinity for inhibition was measured after the binding of the compounds to the high-affinity E2P conformation of the enzyme, which was induced by incubation with Mg2+ and inorganic phosphate (Pi).
Protocol:
-
Purified Na+/K+-ATPase was preincubated for one hour with varying concentrations of the inhibitor (ranging from 10⁻⁹ to 10⁻⁴ M) in the presence of MgPi and imidazole buffer at a specific pH.
-
Following preincubation, the residual enzyme activity was measured.
-
The inhibition constant (Ki) was calculated by fitting the data to a sigmoid dose-response curve.[1]
Determination of Inotropic Effects in Humans
A comparative study on the hemodynamic effects of gitoxin and digoxin was conducted in patients with heart failure. This study provides valuable insights into the inotropic activity of gitoxin in a clinical setting.
Protocol:
-
Nine patients suffering from heart failure were included in the study.
-
Continuous hemodynamic monitoring was performed in a coronary care unit.
-
A single intravenous dose of 1 mg of either digoxin or gitoxin was administered to the patients.
-
The inotropic effect was evaluated by measuring the changes in cardiac output.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cardiac Glycosides
The primary mechanism of action for both this compound and gitoxin involves the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cardiac myocytes. This inhibition leads to a cascade of events resulting in an increased force of myocardial contraction (positive inotropic effect).
Caption: Signaling cascade initiated by this compound and gitoxin.
Conceptual Workflow for Therapeutic Index Determination
The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity in 50% of the population (LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). The following diagram illustrates the conceptual workflow for determining the TI.
Caption: Conceptual workflow for determining the Therapeutic Index.
Discussion of Therapeutic Index Comparison
A direct, quantitative comparison of the therapeutic indices of this compound and gitoxin is hampered by the lack of head-to-head preclinical studies measuring both LD50 and ED50 in the same animal model. However, based on the available data, we can infer some key differences that influence their therapeutic profiles.
Efficacy (Inotropic Effect): A study in patients with heart failure demonstrated that a 1 mg intravenous dose of gitoxin produced a significant positive inotropic effect, leading to an improvement in cardiac output. In contrast, the same dose of digoxin did not show a similar effect under the conditions of the study.[2] This suggests that gitoxin may be a more potent inotrope in humans. While this study did not include this compound, the higher potency of gitoxin in inhibiting Na+/K+-ATPase compared to this compound suggests that gitoxin would likely exhibit a stronger inotropic effect at a lower dose.
Structure-Activity Relationship: The presence of the sugar moiety in gitoxin significantly enhances its inhibitory activity on Na+/K+-ATPase compared to the aglycone this compound.[1] This structural difference is the primary determinant of their differing potencies.
Conclusion
Based on the available evidence, gitoxin is a more potent inhibitor of Na+/K+-ATPase and appears to have a more pronounced inotropic effect compared to its aglycone, this compound. This increased potency likely translates to a lower effective dose. However, the inherent narrow therapeutic index of cardiac glycosides suggests that the toxic dose of gitoxin may also be lower than that of this compound.
For drug development professionals, this implies that while gitoxin may offer greater efficacy at lower concentrations, careful dose-finding studies are critical to establish a safe therapeutic window. The development of derivatives of either compound would need to carefully consider modifications that could widen this therapeutic window by either increasing efficacy at lower, less toxic concentrations or by reducing off-target toxic effects. Further direct comparative studies are warranted to definitively quantify the therapeutic indices of both this compound and gitoxin.
References
- 1. researchgate.net [researchgate.net]
- 2. Contrasting effect on cardiac output of digoxin and gitoxin in humans during congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cat assay for the emetic action of digitalis and related glycosides (digitoxin, digoxin, lanatoside C, ouabain and calactin) - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of gitoxigenin's effect on different cancer cell lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of gitoxigenin's effect on various cancer cell lines. The data presented here is compiled from multiple studies to offer an objective comparison of its anti-cancer properties.
This compound, a cardiac glycoside, has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a protein often overexpressed in cancer cells. This inhibition leads to a cascade of intracellular events, ultimately resulting in apoptosis and the suppression of cell proliferation. This guide summarizes the cytotoxic effects of this compound and its closely related compounds on a range of cancer cell lines, details the experimental protocols used to ascertain these effects, and visualizes the key signaling pathways involved.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values of this compound and its parent compound, digitoxin, across various human cancer cell lines. It is important to note that while data for this compound is included where available, much of the existing research has focused on digitoxin, which serves as a strong comparative analogue.
Table 1: IC50 Values of this compound and Related Cardiac Glycosides in Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (nM) | Reference |
| Digitoxin | TK-10 | Renal Adenocarcinoma | 3 | [1] |
| Digitoxin | MCF-7 | Breast Adenocarcinoma | 33 | [1] |
| Digitoxin | UACC-62 | Melanoma | Not specified | [1] |
| Digitoxin | K-562 | Leukemia | 6.4 ± 0.4 | [1] |
| Dithis compound α-L-rhamnopyranoside | HeLa | Cervical Carcinoma | 35.2 ± 1.6 | [2] |
| Dithis compound α-L-amicetopyranoside | HeLa | Cervical Carcinoma | 38.7 ± 1.3 | [2] |
| Digitoxin | A549 | Non-Small Cell Lung | Not specified | [3] |
| Digitoxin Monosaccharide Analog (D6-MA) | NCI-H460 | Non-Small Cell Lung | Not specified | [3] |
| Digitoxin | SKOV-3 | Ovarian Cancer | Not specified | |
| Digoxin | A549 | Non-Small Cell Lung | 100 | [4] |
| Digoxin | H1299 | Non-Small Cell Lung | 120 | [4] |
Table 2: Anticancer Activity of Dithis compound Neoglycosides against A549 Human Lung Adenocarcinoma Cells
| Analogue | IC50 (nM) |
| Dg18 | 10 ± 1 |
| Dg12 | 1600 ± 400 |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to evaluate the effects of this compound on cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from nanomolar to micromolar concentrations) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, generally 24, 48, or 72 hours.
-
MTT Addition: Following incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of this compound on their expression levels.
-
Protein Extraction: After treatment with this compound, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-ERK), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. scispace.com [scispace.com]
- 2. Cytotoxic effect of carbohydrate derivatives of dithis compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digitoxin and a Synthetic Monosaccharide Analog Inhibit Cell Viability in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiotoxicity of Gitoxigenin and Digitoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the available experimental data on the cardiotoxicity of two cardiac glycosides: gitoxigenin and digitoxin. While direct comparative studies on the cardiotoxicity of these two specific compounds are limited in the publicly available literature, this document synthesizes existing data on their primary molecular target, cytotoxicity in various cell lines, and the established mechanisms of cardiac glycoside toxicity to offer a comprehensive overview for the research community.
Executive Summary
Both this compound and digitoxin are potent inhibitors of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase), a key mechanism underlying their cardiotonic and cardiotoxic effects. Available data, primarily from studies on related compounds and non-cardiac cell lines, suggest that this compound and its derivatives may exhibit a higher potency for Na+/K+-ATPase inhibition compared to digitoxin. This suggests a potential for greater cardiotoxicity at equivalent concentrations, though direct comparative studies on cardiomyocytes are needed to confirm this. The primary mechanism of cardiotoxicity for both compounds involves the disruption of ion homeostasis, leading to intracellular calcium overload, which can precipitate arrhythmias and cell death.
Data Presentation: Quantitative Comparison
Direct comparative data on the cardiotoxicity of this compound and digitoxin in cardiomyocytes is scarce. However, we can infer potential differences in potency from studies on their inhibition of Na+/K+-ATPase and cytotoxicity in other cell types.
Table 1: Comparative Inhibition of Na+/K+-ATPase
| Compound/Analog | Enzyme Source | IC50 | Reference |
| Gitoxin | Human Erythrocyte Membranes (Low-affinity) | ~1 x 10⁻⁷ M | [1][2][3] |
| Gitoxin | Human Erythrocyte Membranes (High-affinity) | ~1 x 10⁻⁹ M | [1][2][3] |
| Digoxin | Human Erythrocyte Membranes (Low-affinity) | ~1 x 10⁻⁶ M | [1][2][3] |
| Digoxin | Human Erythrocyte Membranes (High-affinity) | ~1 x 10⁻⁸ M | [1][2][3] |
| Dithis compound-α-L-rhamno-pyranoside | Purified Na+/K+-ATPase | 12 ± 1 nM | [4] |
| Dithis compound-α-L-amiceto-pyranoside | Purified Na+/K+-ATPase | 41 ± 3 nM | [4] |
*Note: Gitoxin is the glycoside form of this compound. Data from a study comparing gitoxin and digoxin suggests gitoxin is a more potent inhibitor of both high and low-affinity Na+/K+-ATPase isoforms.[1][2][3]
Table 2: Comparative Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Digitoxin | HeLa (Cervical Carcinoma) | 2.34 µM | [4] |
| Dithis compound-α-L-rhamno-pyranoside | HeLa (Cervical Carcinoma) | 35.2 nM | [4] |
| Dithis compound-α-L-amiceto-pyranoside | HeLa (Cervical Carcinoma) | 38.7 nM | [4] |
| Digitoxin | NCI-H460 (Non-small cell lung cancer) | 49-357 nM | [4] |
| Dithis compound derivatives | NCI-H460 (Non-small cell lung cancer) | 12-55 nM | [4] |
These data from non-cardiac cells indicate that derivatives of this compound can be significantly more cytotoxic than digitoxin, which may translate to greater cardiotoxicity.
Signaling Pathways in Cardiac Glycoside Cardiotoxicity
The primary mechanism of action for both this compound and digitoxin is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[5] This inhibition triggers a cascade of events leading to cardiotoxicity.
Inhibition of the Na+/K+-ATPase by this compound or digitoxin leads to an increase in intracellular sodium.[5] This reduces the sodium gradient that drives the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium.[5] The resulting calcium overload in the sarcoplasmic reticulum can cause spontaneous calcium release, leading to delayed afterdepolarizations and triggered arrhythmias.[5][6][7] Furthermore, elevated intracellular calcium can increase the production of reactive oxygen species (ROS), which can further contribute to arrhythmogenesis by oxidizing ryanodine receptors (RyR2).[6][7]
Experimental Protocols
In Vitro Cardiomyocyte Viability Assay
Objective: To determine the concentration-dependent cytotoxic effects of this compound and digitoxin on cardiomyocytes.
Methodology:
-
Cell Culture: Culture primary neonatal or adult ventricular cardiomyocytes, or iPSC-derived cardiomyocytes, in appropriate media.
-
Compound Treatment: Treat cardiomyocytes with a range of concentrations of this compound and digitoxin (e.g., 1 nM to 100 µM) for a specified duration (e.g., 24, 48 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay, LDH release assay, or live/dead staining with calcein-AM and ethidium homodimer-1.
-
Data Analysis: Plot cell viability against compound concentration and determine the IC50 value for each compound.
In Vitro Cardiomyocyte Contractility Assay
Objective: To assess the effects of this compound and digitoxin on the contractility of isolated cardiomyocytes.
Methodology:
-
Cell Preparation: Isolate adult ventricular cardiomyocytes.
-
Contractility Measurement: Use a video-based edge detection system or similar technology to measure sarcomere shortening and re-lengthening in electrically stimulated cardiomyocytes.[8][9]
-
Compound Perfusion: Perfuse the cells with increasing concentrations of this compound and digitoxin.
-
Data Acquisition: Record parameters such as peak shortening amplitude, time to peak shortening, and time to 90% relengthening.
-
Data Analysis: Compare the concentration-response curves for both compounds to determine their effects on cardiomyocyte contractility.
Conclusion
References
- 1. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxic effect of carbohydrate derivatives of dithis compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Arrhythmogenic adverse effects of cardiac glycosides are mediated by redox modification of ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arrhythmogenic adverse effects of cardiac glycosides are mediated by redox modification of ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 9. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Gitoxigenin Derivatives: A Comparative Analysis of In Vitro Potency and In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of gitoxigenin derivatives as potential anticancer agents. While extensive research has highlighted the potent in vitro activity of these compounds, a notable gap exists in the availability of public domain in vivo efficacy data specifically for this compound derivatives. This report summarizes the existing in vitro data for this compound and its analogs and draws comparisons with the in vivo performance of closely related cardiac glycosides, namely digitoxin and digoxin, to provide a broader context for their therapeutic potential.
In Vitro Efficacy: A Story of Potent Cytotoxicity
This compound and its derivatives have consistently demonstrated significant cytotoxic effects against a variety of cancer cell lines in laboratory settings. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis. Disruption of this pump leads to a cascade of events culminating in apoptosis (programmed cell death) and cell cycle arrest.
Quantitative Analysis of In Vitro Studies
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its derivatives from various in vitro studies. Lower IC50 values indicate higher potency.
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| This compound | TK-10 (Renal adenocarcinoma) | 0.13 - 2.8 | [1] |
| Gitoxin | TK-10 (Renal adenocarcinoma) | 0.13 - 2.8 | [1] |
| Dithis compound-α-L-rhamnopyranoside | HeLa (Cervical carcinoma) | 0.0352 ± 0.0016 | [2] |
| Dithis compound-α-L-amicetopyranoside | HeLa (Cervical carcinoma) | 0.0387 ± 0.0013 | [2] |
Note: Many studies focus on dithis compound, a closely related cardiac glycoside that shares the same aglycone as this compound but differs in the sugar moiety. The data for dithis compound derivatives are included here to provide a broader understanding of the potential of this class of compounds.
The primary mechanism of action for these compounds is the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular sodium and subsequently calcium levels. This ionic imbalance triggers downstream signaling pathways that induce apoptosis and cause cell cycle arrest, primarily at the G2/M phase.
In Vivo Efficacy: An Extrapolation from Related Compounds
As of the latest literature review, specific in vivo efficacy data for this compound derivatives in animal models of cancer remains limited in the public domain. To provide an indication of their potential in vivo activity, this section summarizes the findings from studies on the closely related cardiac glycosides, digitoxin and digoxin. These compounds share a similar core structure and mechanism of action with this compound.
It is crucial to note that these findings are not a direct representation of the in vivo efficacy of this compound derivatives and should be interpreted with caution.
Summary of In Vivo Studies on Related Cardiac Glycosides
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| Digitoxin | HeLa cell xenograft (mice) | Cervical Cancer | Confirmed anticancer effect in vivo. | [1] |
| Digoxin | SH-SY5Y and Neuro-2a xenografts (mice) | Neuroblastoma | Significantly reduced tumor growth. | [3][4] |
These studies suggest that cardiac glycosides with a similar mechanism of action to this compound derivatives can inhibit tumor growth in animal models. However, without direct in vivo data for this compound derivatives, their therapeutic window and potential toxicity remain to be determined.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and evaluation processes discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Animal models of disease: pre-clinical animal models of cancer and their applications and utility in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of carbohydrate derivatives of dithis compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Digoxin inhibits neuroblastoma tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Gitoxigenin and Proscillaridin A
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivities of the cardiac glycosides gitoxigenin and proscillaridin A. This guide provides a detailed examination of their mechanisms of action, cytotoxic effects, and impact on key cellular signaling pathways, supported by quantitative data and experimental protocols.
This compound and proscillaridin A are both cardiac glycosides, a class of naturally derived compounds historically used in the treatment of heart conditions.[1] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[1] Beyond their cardiotonic effects, recent research has highlighted their potential as potent anti-cancer agents. This guide provides a comparative study of the activities of this compound and proscillaridin A, with a focus on their anti-neoplastic properties.
Data Presentation: A Quantitative Comparison
The cytotoxic effects of this compound and proscillaridin A have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Cell Line | Cancer Type | This compound IC50 | Proscillaridin A IC50 |
| TK-10 | Renal Adenocarcinoma | 0.13 µM | Not Reported |
| A549 | Lung Adenocarcinoma | Not Reported | 12.5 - 100 nM |
| H1650 | Non-Small Cell Lung Cancer | Not Reported | 12.5 - 100 nM |
| H1975 | Non-Small Cell Lung Cancer | Not Reported | 12.5 - 100 nM |
| LNCaP | Prostate Cancer | Not Reported | 25 - 50 nM |
| DU145 | Prostate Cancer | Not Reported | 25 - 50 nM |
| MCF-7 | Breast Cancer | Not Reported | Potent Inhibition |
| PC9 | Non-Small Cell Lung Cancer | Not Reported | Dose-dependent decrease in viability |
| PC9IR | Non-Small Cell Lung Cancer | Not Reported | Dose-dependent decrease in viability |
| HT29 | Colon Cancer | Not Reported | 11.1 nM (with TRAIL) |
| SW480 | Colon Cancer | Not Reported | Significant enhancement of TRAIL-induced cell death |
| SW620 | Colon Cancer | Not Reported | 3.7 nM (with TRAIL) |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and proscillaridin A are provided below.
Cell Viability Assays
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period.
-
Fixation: Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.
-
Solubilization: Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
2. MTT Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Expose cells to different concentrations of the test compound for the desired duration.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 490 nm.[1]
Apoptosis Assays
1. Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Preparation: Harvest cells after treatment and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
2. Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect specific proteins involved in the apoptotic cascade.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Enzyme Activity Assay
Na+/K+-ATPase Activity Assay
This assay measures the activity of the Na+/K+-ATPase enzyme.
-
Sample Preparation: Prepare a membrane fraction from cells or tissues.
-
Reaction Mixture: Prepare a reaction mixture containing NaCl, KCl, MgCl2, and ATP in a suitable buffer.
-
Enzyme Reaction: Initiate the reaction by adding the membrane preparation to the reaction mixture. To determine the Na+/K+-ATPase specific activity, a parallel reaction is run in the presence of a specific inhibitor like ouabain.
-
Phosphate Measurement: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically. The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
Signaling Pathways and Mechanisms of Action
Both this compound and proscillaridin A, as cardiac glycosides, initiate their cellular effects by binding to and inhibiting the α-subunit of the Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentrations via the sodium-calcium exchanger. The elevated intracellular calcium is a key trigger for many of the downstream signaling events.
Cardiac Glycoside-Induced Apoptosis
The induction of apoptosis by cardiac glycosides is a complex process involving multiple signaling pathways. The initial rise in intracellular calcium can activate various downstream effectors, leading to mitochondrial dysfunction, activation of caspases, and ultimately, programmed cell death.
References
Gitoxigenin for Glioblastoma: A Comparative Analysis of a Potential Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for most patients. The current standard of care, maximal surgical resection followed by radiation and chemotherapy with temozolomide (TMZ), offers limited efficacy and is often hampered by the development of resistance. This has spurred an intensive search for novel therapeutic targets and strategies. Among the emerging candidates, cardiac glycosides, a class of naturally derived compounds, have shown considerable promise. This guide provides a comparative analysis of gitoxigenin, a specific cardiac glycoside, as a therapeutic target for glioblastoma, evaluating its performance against the current standard of care and other alternative therapies in development.
Executive Summary
This compound, like other cardiac glycosides, exerts its primary anti-cancer effect by inhibiting the Na+/K+-ATPase ion pump, a mechanism that disrupts cellular ion homeostasis and triggers a cascade of events leading to apoptosis and inhibition of tumor growth. Preclinical studies have demonstrated the potential of this compound and related compounds against glioblastoma cell lines and in animal models. This guide will delve into the quantitative data from these studies, comparing the efficacy of this compound with temozolomide and other novel therapeutic approaches targeting distinct molecular pathways in glioblastoma. Detailed experimental protocols for key assays are provided to allow for critical evaluation and replication of the cited findings.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the in vitro cytotoxicity of this compound and a selection of comparator agents against various glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Other Cardiac Glycosides in Glioblastoma Cell Lines
| Compound | Cell Line | IC50 | Reference |
| This compound | U87MG | 0.54 µM | [1] |
| Digoxin | U87MG | >5 µM | [2] |
| Digitoxin | U87MG | 20 nM (non-cytotoxic dose that sensitizes to TRAIL) | [3] |
| Digitoxin | TK-10 (Renal Adenocarcinoma) | 3-33 nM | [4] |
Table 2: In Vitro Cytotoxicity (IC50) of Standard of Care and Alternative Therapies in Glioblastoma Cell Lines
| Compound/Therapy | Cell Line | IC50 | Reference |
| Temozolomide | PPTP Cell Lines (median) | 380 µM | |
| Gboxin | Primary human GBM cells | ~1 µM | [5] |
| Carmofur (ASAH1 inhibitor) | U87MG | 37 µM | [6] |
| Carmofur (ASAH1 inhibitor) | SJGBM2 | 50 µM | [6] |
Experimental Protocols
1. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Glioblastoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, temozolomide) for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
2. Orthotopic Glioblastoma Xenograft Model in Mice
This in vivo model is crucial for evaluating the efficacy of potential anti-cancer drugs in a setting that more closely mimics the human disease.
-
Cell Preparation: Human glioblastoma cells (e.g., U87MG) are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) solution at a concentration of 1 x 10^5 cells/µL.
-
Stereotactic Intracranial Injection: Athymic nude mice are anesthetized, and a small burr hole is made in the skull. Using a stereotactic frame, a Hamilton syringe is used to inject the cell suspension (typically 2-5 µL) into the striatum of the brain.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound or comparator drugs are administered through various routes (e.g., intraperitoneal, oral gavage) at specified doses and schedules.
-
Efficacy Evaluation: The primary endpoint is typically overall survival. Tumor volume can also be measured at different time points to assess tumor growth inhibition.
Signaling Pathways and Mechanisms of Action
This compound and Cardiac Glycosides: Targeting the Na+/K+-ATPase Pump
Cardiac glycosides, including this compound, bind to the α-subunit of the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium and a decrease in intracellular potassium. This disruption of ion homeostasis triggers several downstream signaling pathways that contribute to cancer cell death.[7]
Caption: this compound inhibits Na+/K+-ATPase, leading to apoptosis.
Alternative Therapeutic Targets in Glioblastoma
Several novel therapeutic strategies are being explored that target different vulnerabilities in glioblastoma cells.
-
Gboxin: This small molecule targets oxidative phosphorylation in cancer cell mitochondria, leading to metabolic collapse and cell death.[5] It has been shown to inhibit the F0F1 ATP synthase.[5]
Caption: Gboxin inhibits mitochondrial ATP synthesis, causing cell death.
-
ASAH1 Inhibitors: Acid ceramidase (ASAH1) is an enzyme that is often overexpressed in glioblastoma and is associated with a poor prognosis. ASAH1 inhibitors, such as carmofur, block the breakdown of ceramide, a pro-apoptotic lipid, leading to its accumulation and subsequent cancer cell death.[6][8]
Caption: ASAH1 inhibitors increase ceramide levels, inducing apoptosis.
-
EGFRvIII-Targeted Therapies: The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation found in a subset of glioblastomas. This has made it an attractive target for immunotherapies, such as chimeric antigen receptor (CAR) T-cell therapy, which can specifically recognize and kill cancer cells expressing this mutant receptor.
Caption: EGFRvIII CAR T-cells target and destroy glioblastoma cells.
Conclusion
The validation of this compound as a therapeutic target for glioblastoma is supported by preclinical evidence demonstrating its ability to induce cancer cell death. Its mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, represents a distinct approach compared to the DNA-alkylating properties of the standard-of-care drug, temozolomide. While the in vitro potency of this compound appears promising, further investigation, particularly through well-designed comparative in vivo studies and eventually clinical trials, is necessary to fully establish its therapeutic potential relative to both existing treatments and other emerging targeted therapies. The exploration of diverse therapeutic targets, including those highlighted in this guide, underscores the critical need for a multi-faceted approach to combat the complexity and adaptability of glioblastoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Systems biology-based drug repositioning identifies digoxin as a potential therapy for groups 3 and 4 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digitoxin sensitizes glioma cells to TRAIL-mediated apoptosis by upregulation of death receptor 5 and downregulation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Targeting β2 subunit of Na+/K+-ATPase induces glioblastoma cell apoptosis through elevation of intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Gitoxigenin: A Procedural Guide
For Immediate Reference: Treat Gitoxigenin as Acutely Toxic Hazardous Waste
This compound is a highly toxic cardiac glycoside that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment. Improper disposal can lead to severe health consequences and environmental contamination. This guide provides a comprehensive, step-by-step plan for the safe management and disposal of this compound waste.
I. Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to be familiar with its hazards. This compound is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled. All personnel handling this compound must be thoroughly trained on its risks and the procedures outlined below.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear compatible, chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. All such work should be conducted within a chemical fume hood or a containment system with local exhaust ventilation.[1]
II. This compound Waste Management and Disposal Plan
All materials contaminated with this compound, including stock solutions, experimental samples, contaminated labware, and personal protective equipment, must be disposed of as hazardous waste.[1] Adherence to local, state, and federal regulations is mandatory.[1]
Step 1: Waste Identification and Segregation
-
Identify all this compound Waste Streams: This includes pure this compound, solutions containing this compound, contaminated consumables (e.g., pipette tips, tubes, gloves), and spill cleanup materials.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless they are compatible. Keep this compound waste separate from incompatible materials such as oxidizing agents, acids, acid chlorides, acid anhydrides, and strong bases.[1]
Step 2: Waste Collection and Labeling
-
Use Appropriate Containers: Collect all this compound waste in a designated, leak-proof container that is in good condition.[2] The container must have a secure lid.
-
Label Containers Clearly: Affix a "Hazardous Waste" label to the container.[2] The label must include:
-
The name "this compound"
-
The concentration (if applicable)
-
The hazard characteristics (e.g., "Acutely Toxic")
-
The date the waste was first added to the container.
-
Step 3: On-site Storage
-
Designated Storage Area: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.[3]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Keep Containers Closed: Always keep the hazardous waste container sealed, except when adding waste.[2]
Step 4: Disposal Procedures
There are two primary recommended methods for the final disposal of this compound waste, which must be carried out by a licensed hazardous waste disposal company.
-
Incineration: One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Landfill: Another option is to have the sealed and punctured (to prevent reuse) containers buried at an authorized landfill designed for hazardous waste.[1]
Note on Empty Containers:
Containers that held pure this compound or concentrated solutions should be triple-rinsed with a suitable solvent (e.g., alcohol or chloroform, as this compound is soluble in these).[1] The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, the container may be disposed of in the regular trash, though local regulations should be confirmed.[2]
III. Spill Response Protocol
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
For Minor Spills (Small amount of solid):
-
Evacuate and Secure: Restrict access to the spill area.
-
Wear Full PPE: Don all required PPE, including a respirator.
-
Clean Up: Use a dry clean-up procedure to avoid generating dust.[1] Carefully sweep or vacuum up the powder. If using a vacuum, it must be fitted with a HEPA filter.[1][4]
-
Decontaminate: Wipe the spill area with a suitable solvent and then with soap and water.
-
Collect Waste: Place all cleanup materials into a designated hazardous waste container.
For Major Spills (Large amount or liquid spill):
-
Evacuate Immediately: Clear all personnel from the area and move upwind.[1]
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency responders.[1]
-
Secure the Area: Prevent entry to the contaminated area.
-
Professional Cleanup: Do not attempt to clean up a major spill yourself. Allow trained hazardous waste professionals to manage the cleanup and disposal.
IV. Quantitative Data Summary
| Hazard Classification | Details | Source |
| Acute Toxicity (Oral) | Fatal if swallowed.[5] | Safety Data Sheet |
| Acute Toxicity (Dermal) | Fatal in contact with skin. | Safety Data Sheet |
| Acute Toxicity (Inhalation) | Fatal if inhaled. | Safety Data Sheet |
| UN Number | UN2811 | [5] |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (this compound) | |
| Transport Hazard Class | 6.1 (Toxic) |
V. Experimental Protocols Cited
No specific experimental protocols for the chemical neutralization or deactivation of this compound at a laboratory scale were identified in the reviewed safety and disposal literature. The standard and required procedure is to manage it as hazardous waste through professional disposal services.
VI. This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
